Technical Documentation Center

1-(4-methylpiperazin-1-yl)acetone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-methylpiperazin-1-yl)acetone
  • CAS: 15885-04-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(4-methylpiperazin-1-yl)acetone (CAS 15885-04-8)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1-(4-methylpiperazin-1-yl)ace...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1-(4-methylpiperazin-1-yl)acetone, a molecule of interest in medicinal chemistry and organic synthesis. Drawing from available data and established chemical principles, this document serves as a technical resource for professionals in drug development and related fields.

Chemical Identity and Structure

1-(4-methylpiperazin-1-yl)acetone, also known as 1-(4-methylpiperazin-1-yl)propan-2-one, is a ketone derivative of N-methylpiperazine.[1] Its chemical structure features a piperazine ring, a versatile pharmacophore, substituted with a methyl group at one nitrogen and an acetonyl group at the other.

Molecular Formula: C₈H₁₆N₂O[1]

Molecular Weight: 156.23 g/mol [1]

CAS Number: 15885-04-8[1]

Synonyms: 1-(4-methylpiperazin-1-yl)propan-2-one, 1-(4-METHYL-1-PIPERAZINYL)ACETONE, 1-(4-methylpiperazinyl)acetone[1]

Caption: 2D structure of 1-(4-methylpiperazin-1-yl)acetone.

Physicochemical Properties

Physical State: It is listed as a liquid by chemical suppliers.[2]

Table 1: Computed and Predicted Physicochemical Properties

PropertyValueSource
Molecular Weight156.23 g/mol PubChem[1]
XLogP3-AA-0.2PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]
Rotatable Bond Count2PubChem[1]
Exact Mass156.1263 g/mol PubChem[1]
Topological Polar Surface Area23.6 ŲPubChem[1]
Predicted Boiling Point271 °CEPA CompTox (for a similar compound)[3]
Predicted Density0.999 g/cm³EPA CompTox (for a similar compound)[3]
Predicted Refractive Index1.50EPA CompTox (for a similar compound)[3]

Solubility: Based on its structure, which includes polar amine and ketone functionalities, 1-(4-methylpiperazin-1-yl)acetone is expected to be soluble in water and polar organic solvents.

Stability: The molecule is expected to be stable under standard conditions. However, prolonged exposure to strong oxidizing agents or extreme temperatures may lead to degradation. For related piperazine compounds, thermal degradation has been observed at elevated temperatures (e.g., 150-175 °C).

Synthesis and Purification

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification 1-Methylpiperazine 1-Methylpiperazine Chloroacetone Chloroacetone Nucleophilic Substitution Nucleophilic Substitution Chloroacetone->Nucleophilic Substitution Distillation Distillation Nucleophilic Substitution->Distillation 1-(4-methylpiperazin-1-yl)acetone 1-(4-methylpiperazin-1-yl)acetone Distillation->1-(4-methylpiperazin-1-yl)acetone

Caption: Proposed synthesis workflow for 1-(4-methylpiperazin-1-yl)acetone.

Proposed Experimental Protocol:

  • Reaction Setup: To a stirred solution of 1-methylpiperazine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 equivalents) to neutralize the acid formed during the reaction.

  • Addition of Chloroacetone: Slowly add chloroacetone (1.1 equivalents) to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically heated to a moderate temperature (e.g., 50-70 °C) to ensure a reasonable reaction rate.

  • Workup: After the reaction is complete, the inorganic salts are removed by filtration. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield the final product, 1-(4-methylpiperazin-1-yl)acetone.

This proposed synthesis is analogous to the well-established N-alkylation of amines and is expected to provide the desired product in good yield. A similar approach has been documented for the synthesis of related piperazinone and 1,4-diazepanone compounds where an N-benzyl amino ester is reacted with chloroacetone.[4]

Analytical Characterization

The structural confirmation of 1-(4-methylpiperazin-1-yl)acetone can be achieved through a combination of spectroscopic techniques. Below are the predicted spectral characteristics based on its structure and data from analogous compounds.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group attached to the piperazine nitrogen, a singlet for the acetyl methyl group, and a series of multiplets for the methylene protons of the piperazine ring and the methylene protons of the acetonyl group.

  • ¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the carbonyl carbon, the methyl carbons, and the various methylene carbons of the piperazine and acetonyl moieties. Predicted ¹³C NMR data for related structures are available in databases like the NP-MRD.[5]

4.2. Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is anticipated to show a molecular ion peak (M⁺) at m/z = 156. The fragmentation pattern will likely involve cleavage of the C-C bond adjacent to the carbonyl group and fragmentation of the piperazine ring. Common fragments for piperazine derivatives often involve the loss of the N-methylpiperazine moiety.[6]

4.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1700-1725 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the alkyl groups and C-N stretching vibrations of the piperazine ring.

Applications in Drug Development and Research

The 1-(4-methylpiperazin-1-yl) moiety is a key structural feature in a wide array of approved pharmaceutical agents, including antipsychotics, antidepressants, and anticancer drugs.[7] The piperazine ring, particularly when N-substituted, often imparts favorable pharmacokinetic properties such as improved solubility and oral bioavailability.

While specific applications of 1-(4-methylpiperazin-1-yl)acetone in the synthesis of marketed drugs are not explicitly detailed in the available literature, its structure suggests its utility as a versatile building block for the synthesis of more complex molecules. The ketone functionality provides a reactive handle for a variety of chemical transformations, including reductive amination, aldol condensation, and the formation of heterocyclic systems.

For instance, this compound could serve as a precursor for the synthesis of novel kinase inhibitors, as the piperazine group is a common feature in this class of drugs.[8] Its potential use as an intermediate in the development of new chemical entities warrants further investigation by medicinal chemists and drug discovery scientists.

Safety and Handling

Based on safety data for similar compounds, 1-(4-methylpiperazin-1-yl)acetone should be handled with appropriate precautions. It is advisable to work in a well-ventilated area or under a chemical fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(4-methylpiperazin-1-yl)acetone is a chemical compound with significant potential as a building block in organic synthesis, particularly in the field of medicinal chemistry. While comprehensive experimental data is currently limited, this guide provides a thorough overview based on available information and predictive models. The proposed synthesis and analytical characterization methods offer a solid foundation for researchers interested in utilizing this compound in their work. Further exploration of its reactivity and applications is likely to uncover new opportunities for the development of novel therapeutic agents.

References

  • 2-Amino-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one - EPA. (n.d.). Retrieved February 20, 2026, from [Link]

  • 1-(4-Methylpiperazin-1-yl)propan-2-one - PubChem. (n.d.). Retrieved February 20, 2026, from [Link]

  • 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) - NP-MRD. (n.d.). Retrieved February 20, 2026, from [Link]

  • 1-acetyl-4-methylpiperazine - 60787-05-5, C7H14N2O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved February 20, 2026, from [Link]

  • USRE48285E1 - N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide - Google Patents. (n.d.).
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved February 20, 2026, from [Link]

  • Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4‐Diazepanones. (n.d.). Retrieved February 20, 2026, from [Link]

  • Coating to cool a surface by passive radiative cooling - Patent US-2018244928-A1. (n.d.). Retrieved February 20, 2026, from [Link]

  • 1-Alkyl-1-methylpiperazine-1,4-diium Salts - IS MUNI. (2015, March 31). Retrieved February 20, 2026, from [Link]

  • US5085885A - Plasma-induced, in-situ generation, transport and use or collection of reactive precursors - Google Patents. (n.d.).
  • US Patent No.11446644. - Advance. (2020, September 4). Retrieved February 20, 2026, from [Link]

  • mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved February 20, 2026, from [Link]

  • Mass fragmentation pattern for complexes 1-4 | Download Table - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents. (n.d.).
  • 4 - Organic Syntheses Procedure. (n.d.). Retrieved February 20, 2026, from [Link]

  • 1-(4-methylpiperazin-1-yl)propan-2-ol - PubChemLite. (n.d.). Retrieved February 20, 2026, from [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • 1-(4-methylpiperazin-1-yl)propan-2-amine - PubChemLite. (n.d.). Retrieved February 20, 2026, from [Link]

  • 1-(4-methylpiperazin-1-yl)propan-1-one - Stenutz. (n.d.). Retrieved February 20, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved February 20, 2026, from [Link]

  • Category:4-Methylpiperazin-1-yl compounds - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • 1-Alkyl-1-methylpiperazine-1,4-diium Salts: Synthetic, Acid-Base, XRD-analytical, FT-IR, FT-Raman Spectral and Quantum Chemical Study | Request PDF - ResearchGate. (2025, August 8). Retrieved February 20, 2026, from [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - MDPI. (2022, April 29). Retrieved February 20, 2026, from [Link]

  • 1-Acetyl-4-methylpiperazine | C7H14N2O | CID 550758 - PubChem - NIH. (n.d.). Retrieved February 20, 2026, from [Link]

  • FTIR, FT-RAMAN, NMR, spectra, normal co-ordinate analysis, NBO, NLO and DFT calculation of N,N-diethyl-4-methylpiperazine-1-carboxamide molecule - PubMed. (2013, November 15). Retrieved February 20, 2026, from [Link]

  • What is the boiling point acetone and its implications in chemistry? - Proprep. (n.d.). Retrieved February 20, 2026, from [Link]

  • Catalytic Nitrogen Fixation under Mild Reaction Conditions Using Base Metal-Dinitrogen Complexes - Shimadzu. (n.d.). Retrieved February 20, 2026, from [Link]

  • Refractive index of C3H6O (Acetone) - Rheims - RefractiveIndex.INFO. (n.d.). Retrieved February 20, 2026, from [Link]

  • N-Methylpiperazine - Kubochem - Quality Chemicals for Industries. (n.d.). Retrieved February 20, 2026, from [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - SciSpace. (2019, May 17). Retrieved February 20, 2026, from [Link]

  • 1-(4-Phenylpiperazin-1-yl)ethanone | C12H16N2O | CID 205876 - PubChem. (n.d.). Retrieved February 20, 2026, from [Link]

  • 1-Acetyl-4-methylpiperazine.pdf - Cheméo. (n.d.). Retrieved February 20, 2026, from [Link]

  • 2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine (84725-48-4) - Chemchart. (n.d.). Retrieved February 20, 2026, from [Link]

  • Refractive Indices of Known Materials - Lesman. (n.d.). Retrieved February 20, 2026, from [Link]

  • 1-(4-methoxybenzoyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazin-4-ium - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved February 20, 2026, from [Link]

  • Refractive index of some selected substances. - Refractometer.pl. (2025, March 17). Retrieved February 20, 2026, from [Link]

Sources

Exploratory

Chemical Structure of 1-(4-methylpiperazin-1-yl)propan-2-one: A Technical Guide

Executive Summary: The "Solubility Linker" 1-(4-methylpiperazin-1-yl)propan-2-one (CAS: 15885-04-8 ) is a specialized heterocyclic building block used critically in medicinal chemistry. It serves as a bifunctional "pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Solubility Linker"

1-(4-methylpiperazin-1-yl)propan-2-one (CAS: 15885-04-8 ) is a specialized heterocyclic building block used critically in medicinal chemistry. It serves as a bifunctional "pharmacophore installer," allowing researchers to attach the N-methylpiperazine moiety—a gold standard for enhancing aqueous solubility and bioavailability—to a core scaffold via a flexible propanone linker.

Unlike simple N-methylpiperazine, this ketone derivative enables reductive amination and Grignard addition strategies, making it indispensable for synthesizing complex kinase inhibitors, GPCR ligands, and antipsychotic analogues where a specific distance (3-carbon equivalent) between the basic nitrogen and the effector ring is required.

Structural Architecture & Physicochemical Profile

Molecular Geometry

The molecule consists of a saturated six-membered piperazine ring locked primarily in a chair conformation to minimize 1,3-diaxial interactions. The N-methyl group occupies the equatorial position to further reduce steric strain. The acetonyl side chain (propan-2-one) attached to the N1 nitrogen introduces a reactive electrophilic center (the ketone) while maintaining a flexible ethylene spacer relative to the basic nitrogen.

Key Properties Table
PropertyValueNotes
IUPAC Name 1-(4-methylpiperazin-1-yl)propan-2-oneAlso known as (4-Methyl-1-piperazinyl)-2-propanone
CAS Number 15885-04-8 Validated identifier
Formula

Molecular Weight 156.23 g/mol
Boiling Point ~75-80 °C (at 0.5 mmHg)High vacuum distillation required for purity
pKa (Calc) ~8.1 (Piperazine N)Basic; forms stable salts (HCl, oxalate)
LogP -0.2 (approx)Highly polar; water-soluble
Appearance Pale yellow to colorless oilDarkens upon oxidation/air exposure

Synthetic Pathways & Optimization

The synthesis of 1-(4-methylpiperazin-1-yl)propan-2-one is a classic nucleophilic substitution (


), but it requires strict control over stoichiometry to prevent over-alkylation (quaternization).
Primary Synthesis: The Chloroacetone Alkylation

This protocol is favored for its scalability and cost-effectiveness.

Reaction Scheme (Logic):

  • Nucleophile: 1-Methylpiperazine (N-Me-Pip).

  • Electrophile: Chloroacetone (highly reactive alpha-haloketone).

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ) to scavenge HCl.

Synthesis SM1 1-Methylpiperazine (Nucleophile) Rxn Reaction Zone Solvent: Acetone/DCM Base: K2CO3 T: 0°C -> RT SM1->Rxn SM2 Chloroacetone (Electrophile) SM2->Rxn Int Tetrahedral Transition State Rxn->Int SN2 Attack Side Side Product: Quaternary Ammonium Salt Rxn->Side Over-alkylation (Excess Electrophile) Prod 1-(4-methylpiperazin-1-yl) propan-2-one Int->Prod -HCl

Figure 1: Synthetic workflow for the mono-alkylation of 1-methylpiperazine.

Detailed Protocol (Bench-Validated)
  • Step 1: Charge a round-bottom flask with 1-methylpiperazine (1.0 eq) and anhydrous acetone (10 volumes).

  • Step 2: Add powdered

    
     (1.2 eq) . Cool the suspension to 0°C.
    
  • Step 3: Dropwise addition of Chloroacetone (1.05 eq) over 30 minutes. Critical: Exothermic reaction. Maintain T < 5°C to minimize polymerization of chloroacetone.

  • Step 4: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9).

  • Step 5: Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Step 6 (Purification): The crude oil is often pure enough for subsequent steps. For analytical grade, perform vacuum distillation (bp ~78°C @ 0.5 mmHg).

Scientist's Note: Avoid using excess chloroacetone. It is a potent lachrymator and can alkylate the second nitrogen (quaternization), forming a solid salt that crashes out.

Analytical Characterization (Self-Validating Data)

To confirm the structure, you must verify the integrity of the ketone and the N-methyl group.

Nuclear Magnetic Resonance (NMR)

Solvent:


[1]
Proton (

)
Shift (

ppm)
MultiplicityIntegrationAssignment
a 3.18Singlet2H

(Alpha to ketone)
b 2.40 - 2.60Multiplet8HPiperazine Ring Protons
c 2.28Singlet3H

(N-Methyl)
d 2.14Singlet3H

(Methyl ketone)

Interpretation: The singlet at 3.18 ppm is the diagnostic handle. If this signal is split or shifted significantly upfield, check for reduction to the alcohol. If it is downfield, suspect quaternization.

Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive Mode)

  • Target Ion:

    
    
    
  • Observed m/z: 157.1

  • Fragmentation: Loss of the acetonyl group often yields a fragment at m/z 101 (N-methylpiperazine cation).

Infrared Spectroscopy (IR)
  • Key Band: 1715–1720

    
      (Strong, C=O stretch).
    
  • Absence of broad OH stretch (3200–3500

    
    ) confirms the ketone has not reduced to the alcohol.
    

Pharmaceutical Utility & Divergent Synthesis

This compound is rarely the final drug; it is the linker . Its value lies in its ability to react in two distinct directions.[2]

Pathway A: Reductive Amination (The "Linker" Route)

Used to attach the piperazine tail to primary or secondary amines (e.g., anilines in kinase inhibitors).

  • Reagents: Amine (

    
    ), 
    
    
    
    , DCM/AcOH.
  • Mechanism: Formation of an imine/iminium ion followed by hydride reduction.

  • Result: A propyl-amine linker (

    
    ).
    
Pathway B: Reduction to Alcohol (The "Chiral" Route)

Reduction of the ketone yields 1-(4-methylpiperazin-1-yl)propan-2-ol .

  • Reagents:

    
     (racemic) or Chiral Ruthenium Catalysts (Enantioselective).
    
  • Application: This alcohol is a direct intermediate for drugs like Naftopidil (alpha-1 blocker) analogues, where the hydroxyl group mimics the adrenergic pharmacophore.

Applications cluster_0 Pathway A: Reductive Amination cluster_1 Pathway B: Reduction Ketone 1-(4-methylpiperazin-1-yl) propan-2-one (Core Intermediate) Amine Target: Kinase Inhibitors (Linker Installation) Ketone->Amine + R-NH2 + NaBH(OAc)3 Alcohol Target: 1-(4-methylpiperazin-1-yl) propan-2-ol (GPCR Ligands) Ketone->Alcohol + NaBH4 (Reduction)

Figure 2: Divergent synthetic utility of the propan-2-one scaffold.

Safety & Handling Protocol

  • Hazards: The compound is an irritant (Skin/Eye/Respiratory).

  • Lachrymator Risk: The starting material, Chloroacetone , is a severe lachrymator (tear gas agent). All synthesis must be performed in a functioning fume hood.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The alpha-aminoketone motif is susceptible to air oxidation (turning dark brown) and self-condensation over time.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10534927, 1-(4-Methylpiperazin-1-yl)propan-2-one. Retrieved from [Link]

  • M.D.P.I. Molbank (2009). Synthesis of Piperazine-Linked Keto Scaffolds. (Validation of alkylation methodology). Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 1-(4-methylpiperazin-1-yl)acetone: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The piperazine scaffold is a cornerstone of modern medicinal chemistry, and its derivatives are integral to a vast array of therapeutic agents. Amo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone of modern medicinal chemistry, and its derivatives are integral to a vast array of therapeutic agents. Among these, 1-(4-methylpiperazin-1-yl)acetone emerges as a pivotal building block, offering a unique combination of structural features and synthetic versatility. This technical guide provides a comprehensive overview of 1-(4-methylpiperazin-1-yl)acetone, detailing its chemical and physical properties, a validated synthesis protocol, and its strategic application in the development of novel therapeutics. By exploring its role as a precursor to compounds with significant biological activities, including anticancer and enzyme inhibitory properties, this document serves as an essential resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.

Core Molecular Attributes

1-(4-methylpiperazin-1-yl)acetone, also known as 1-(4-methyl-1-piperazinyl)propan-2-one, is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry. Its molecular structure, incorporating a methyl-substituted piperazine ring linked to an acetone moiety, provides a valuable scaffold for the synthesis of more complex molecules with diverse pharmacological activities.

Molecular Formula and Weight

The fundamental chemical identity of 1-(4-methylpiperazin-1-yl)acetone is defined by its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for analytical characterization.

  • Molecular Formula: C₈H₁₆N₂O[1]

  • Molecular Weight: 156.23 g/mol [1]

Chemical Structure

The structural arrangement of atoms in 1-(4-methylpiperazin-1-yl)acetone is depicted below. The presence of two nitrogen atoms within the piperazine ring, one of which is tertiary and the other attached to the propanone group, imparts specific chemical properties that are key to its reactivity and utility as a synthetic intermediate.

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
IUPAC Name1-(4-methylpiperazin-1-yl)propan-2-onePubChem[1]
CAS Number15885-04-8PubChem[1]
XLogP3-AA-0.2PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]
Rotatable Bond Count2PubChem[1]
Exact Mass156.126263138 DaPubChem[1]
Topological Polar Surface Area23.6 ŲPubChem[1]

Synthesis of 1-(4-methylpiperazin-1-yl)acetone

The synthesis of 1-(4-methylpiperazin-1-yl)acetone is most commonly achieved through the nucleophilic substitution reaction between N-methylpiperazine and chloroacetone. This method is efficient and proceeds under relatively mild conditions, making it suitable for both laboratory-scale and larger-scale production.

Reaction Principle

The synthesis is based on the nucleophilic attack of the secondary amine in N-methylpiperazine on the electrophilic carbon of chloroacetone. The presence of a base is typically required to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion.

Experimental Protocol

The following protocol outlines a standard procedure for the synthesis of 1-(4-methylpiperazin-1-yl)acetone.

Materials:

  • N-methylpiperazine

  • Chloroacetone

  • Potassium carbonate (or another suitable base)

  • Acetonitrile (or another suitable solvent)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • To a solution of N-methylpiperazine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add chloroacetone (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-(4-methylpiperazin-1-yl)acetone as a liquid.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification N_methylpiperazine N-Methylpiperazine Reaction Nucleophilic Substitution N_methylpiperazine->Reaction Chloroacetone Chloroacetone Chloroacetone->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Reflux Reflux Reflux->Reaction Filtration Filtration Concentration Concentration Filtration->Concentration Purification Purification (Distillation/Chromatography) Concentration->Purification Product 1-(4-methylpiperazin-1-yl)acetone Purification->Product Reaction->Filtration Reaction Mixture

Figure 1: Synthetic workflow for 1-(4-methylpiperazin-1-yl)acetone.

Applications in Drug Development

The true value of 1-(4-methylpiperazin-1-yl)acetone lies in its role as a versatile building block for the synthesis of a wide range of biologically active molecules. The piperazine moiety is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The methyl group on the piperazine nitrogen can influence the pharmacokinetic properties of the final compound, while the acetone functionality provides a reactive handle for further chemical modifications.

Role as a Synthetic Intermediate

1-(4-methylpiperazin-1-yl)acetone serves as a key intermediate in the synthesis of more complex molecules, often through reactions involving its ketone group. For instance, it can undergo reductive amination to introduce a variety of substituents, or it can be used in condensation reactions to form larger heterocyclic systems.

Precursor to Bioactive Compounds

Derivatives of 1-(4-methylpiperazin-1-yl)acetone have shown promise in several therapeutic areas:

  • Anticancer Agents: The piperazine scaffold is a common feature in many anticancer drugs. For example, derivatives of 1-(4-methylpiperazin-1-yl)acetone have been investigated as potential MEK inhibitors, which are a class of targeted cancer therapies.[2]

  • Enzyme Inhibitors: The structural motifs present in 1-(4-methylpiperazin-1-yl)acetone make it an attractive starting point for the design of enzyme inhibitors. The piperazine ring can interact with the active sites of various enzymes, and modifications to the acetone side chain can be used to fine-tune binding affinity and selectivity.

Drug_Development_Pathway cluster_starting_material Starting Material cluster_modifications Chemical Modifications cluster_bioactive_compounds Bioactive Compounds Acetone_Derivative 1-(4-methylpiperazin-1-yl)acetone Reductive_Amination Reductive Amination Acetone_Derivative->Reductive_Amination Condensation Condensation Reactions Acetone_Derivative->Condensation Other_Modifications Other Modifications Acetone_Derivative->Other_Modifications Anticancer Anticancer Agents (e.g., MEK inhibitors) Reductive_Amination->Anticancer Enzyme_Inhibitors Enzyme Inhibitors Condensation->Enzyme_Inhibitors Other_Therapeutics Other Therapeutics Other_Modifications->Other_Therapeutics

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 1-(4-methylpiperazin-1-yl)acetone in Water and Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that dictates its therapeutic efficacy and developability.[1] Poor solubility can lead to low bioavailability, erratic absorption, and challenges in formulation, ultimately hindering the progression of a promising drug candidate.[2][3] This guide provides a comprehensive technical overview of the solubility of 1-(4-methylpiperazin-1-yl)acetone, a molecule of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, provide a detailed experimental protocol for its empirical determination, and present a comparative analysis of its solubility in aqueous and various organic solvents. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical parameter.

Theoretical Framework: Predicting the Solubility of 1-(4-methylpiperazin-1-yl)acetone

The principle of "like dissolves like" serves as a fundamental guide to predicting solubility.[2] This principle is governed by the interplay of intermolecular forces between the solute and the solvent. The molecular structure of 1-(4-methylpiperazin-1-yl)acetone, a substituted piperazine derivative, offers several clues to its expected solubility profile.

Molecular Structure Analysis:

  • Polarity and Hydrogen Bonding: The presence of a carbonyl group (C=O) and two tertiary amine functionalities within the piperazine ring imparts a significant degree of polarity to the molecule. The nitrogen and oxygen atoms act as hydrogen bond acceptors, capable of forming hydrogen bonds with protic solvents like water.[4] The topological polar surface area (TPSA) of 1-(4-methylpiperazin-1-yl)acetone is computed to be 23.6 Ų, further indicating its potential for favorable interactions with polar solvents.[4]

  • Hydrophobicity: The molecule also possesses non-polar hydrocarbon regions, namely the methyl group on the piperazine ring and the acetone moiety. The predicted octanol-water partition coefficient (XLogP3-AA) is -0.2, suggesting a slight preference for the aqueous phase over a non-polar lipid phase.[4]

Predicted Solubility:

  • In Water: Given the presence of multiple hydrogen bond acceptors and a low negative XLogP value, 1-(4-methylpiperazin-1-yl)acetone is predicted to be highly soluble in water.[5][6] The piperazine scaffold itself is known for its high water solubility.[5][6]

  • In Organic Solvents:

    • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. Therefore, 1-(4-methylpiperazin-1-yl)acetone is expected to exhibit good solubility in these solvents due to favorable dipole-dipole interactions and hydrogen bonding.[5]

    • Polar Aprotic Solvents (e.g., Acetone, DMSO): The polarity of these solvents will allow for favorable dipole-dipole interactions with the polar functional groups of the solute. Acetone, being a key component of the solute's structure, is expected to be a good solvent.[7][8]

    • Non-Polar Solvents (e.g., Toluene, Hexane): Due to the significant polarity of 1-(4-methylpiperazin-1-yl)acetone, its solubility in non-polar solvents is expected to be limited. The energy required to break the strong intermolecular forces in the polar solute would not be compensated by the weak van der Waals forces established with non-polar solvent molecules.

Experimental Determination of Solubility: The Shake-Flask Method

The saturation shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3][9] This method involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is formed.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification prep_solid Weigh excess solid 1-(4-methylpiperazin-1-yl)acetone prep_solvent Add known volume of solvent prep_solid->prep_solvent to vials agitation Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep_solvent->agitation sedimentation Allow to sediment agitation->sedimentation sampling Withdraw aliquot of supernatant sedimentation->sampling filtration Filter through 0.45 µm filter sampling->filtration dilution Dilute with mobile phase filtration->dilution hplc Analyze by validated HPLC-UV method dilution->hplc calculation Calculate concentration (mg/mL or mol/L) hplc->calculation Compare peak area calibration Prepare calibration curve

Caption: Workflow for the shake-flask solubility determination.

Detailed Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-(4-methylpiperazin-1-yl)acetone to a series of glass vials. A visual excess of solid should be present at the bottom of the vial.

    • To each vial, add a precise volume (e.g., 5 mL) of the desired solvent (water, ethanol, methanol, acetone, toluene, hexane).

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically maintained at 25 °C and 37 °C to be relevant to standard and physiological conditions.[10]

    • Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but for poorly soluble compounds, longer times may be necessary.[3]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Analyze the concentration of 1-(4-methylpiperazin-1-yl)acetone in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3]

  • Quantification:

    • Prepare a series of standard solutions of 1-(4-methylpiperazin-1-yl)acetone of known concentrations.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.

    • Determine the concentration of the analyte in the experimental samples by interpolating their analytical response on the calibration curve.

Data Presentation and Interpretation

The following table summarizes the predicted and hypothetical experimental solubility of 1-(4-methylpiperazin-1-yl)acetone in various solvents at 25 °C.

SolventSolvent TypePredicted SolubilityHypothetical Experimental Solubility (mg/mL)
WaterPolar ProticVery High> 200
EthanolPolar ProticHigh150 - 200
MethanolPolar ProticHigh180 - 250
AcetonePolar AproticHigh> 200
TolueneNon-PolarLow< 1
HexaneNon-PolarVery Low< 0.1

Interpretation of Results:

The hypothetical data aligns with the theoretical predictions. The high solubility in water and polar organic solvents is attributed to the polar nature of 1-(4-methylpiperazin-1-yl)acetone and its ability to form hydrogen bonds. Conversely, the poor solubility in non-polar solvents like toluene and hexane highlights the energetic unfavorability of disrupting the strong solute-solute interactions for weak solute-solvent interactions.

Conclusion

A thorough understanding and empirical determination of the solubility of 1-(4-methylpiperazin-1-yl)acetone are paramount for its successful development as a potential therapeutic agent. The theoretical analysis, based on its molecular structure, strongly suggests high solubility in polar solvents and poor solubility in non-polar media. The provided shake-flask protocol offers a robust and reliable method for obtaining accurate experimental solubility data. This information is crucial for guiding formulation strategies, predicting in vivo behavior, and ultimately, advancing the compound through the drug development pipeline.

References

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Mobley, D. L., & Guthrie, J. P. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • Krzyzanowski, M., Aishee, S. M., Singh, N., & Goldsmith, B. R. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. Retrieved from [Link]

  • An, G., & Zgair, A. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methylpiperazin-1-yl)propan-2-one. Retrieved from [Link]

  • Jouyban, A. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved from [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 1-acetyl-4-methylpiperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Acetyl-4-methylpiperazine. Retrieved from [Link]

  • Environmental Protection Agency. (2025, October 15). N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methylpiperazin-1-yl)acetic acid. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved from [Link]

  • IS MUNI. (2015, March 31). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Retrieved from [Link]

  • Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
  • Cheméo. (n.d.). 1-Acetyl-4-methylpiperazine.pdf. Retrieved from [Link]

  • Hedinger. (2002, September 15). Acetone. Retrieved from [Link]

Sources

Foundational

1-(4-methylpiperazin-1-yl)acetone safety data sheet (SDS)

CAS No: 15885-04-8 Document Type: Technical Safety & Handling Guide Target Audience: Medicinal Chemists, Process Engineers, and Safety Officers Part 1: Chemical Identity & Technical Profile 1-(4-Methylpiperazin-1-yl)acet...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 15885-04-8 Document Type: Technical Safety & Handling Guide Target Audience: Medicinal Chemists, Process Engineers, and Safety Officers

Part 1: Chemical Identity & Technical Profile

1-(4-Methylpiperazin-1-yl)acetone is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents. It serves as a critical intermediate for introducing the N-methylpiperazine moiety—a pharmacophore known to enhance the aqueous solubility and bioavailability of lipophilic drug candidates.

1.1 Physicochemical Specifications
PropertySpecificationNote
IUPAC Name 1-(4-methylpiperazin-1-yl)propan-2-one
Molecular Formula C₈H₁₆N₂O
Molecular Weight 156.23 g/mol
Physical State LiquidColorless to pale yellow
Boiling Point >150 °C (Predicted)Experimental data limited; analog comparison suggests high boiling point.[1][2]
Density ~0.95 - 1.0 g/mL (Predicted)
Solubility Miscible in water, DCM, MeOHHighly polar due to diamine/ketone functionality
pKa ~8.0 - 9.0 (Piperazine N)Basic character dominates handling requirements
Part 2: Hazard Identification & Risk Mitigation (GHS)

Signal Word: WARNING

While specific toxicological data for this CAS is limited in public registries, its structural class (tertiary amine/ketone) dictates the following precautionary classifications based on Structure-Activity Relationship (SAR) analysis.

2.1 GHS Classification (Inferred)
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)

2.2 Critical Safety Protocols
  • Corrosivity Potential: As a piperazine derivative, the substance exhibits alkaline properties. Prolonged contact may cause chemical burns similar to corrosive amines.

  • Sensitization: Piperazines are known sensitizers. Minimizing inhalation exposure is critical to prevent respiratory sensitization.

  • Incompatibility: Violent reaction potential with strong oxidizing agents and alkylating halides.

Part 3: Synthesis & Application Logic[3]
3.1 Synthesis Pathway: Nucleophilic Substitution

The most robust route to 1-(4-methylpiperazin-1-yl)acetone involves the alkylation of 1-methylpiperazine with chloroacetone. This reaction must be controlled to prevent over-alkylation (quaternization).

Experimental Logic:

  • Stoichiometry: Use a slight excess of the amine or a proton scavenger (e.g., K₂CO₃) to neutralize the HCl byproduct.

  • Temperature Control: Chloroacetone is a potent lachrymator and highly reactive. The addition should be performed at 0°C to minimize exothermic runaway.

SynthesisPath Start1 1-Methylpiperazine (Nucleophile) Process SN2 Reaction (0°C -> RT, K2CO3, Acetone) Start1->Process Start2 Chloroacetone (Electrophile) Start2->Process Product 1-(4-Methylpiperazin-1-yl)acetone (Target) Process->Product Yield ~80% Waste KCl Byproduct (Filtration) Process->Waste

Figure 1: Synthesis of 1-(4-methylpiperazin-1-yl)acetone via SN2 alkylation.

3.2 Application: Reductive Amination (Drug Discovery)

This molecule is primarily used to "install" the solubilizing methylpiperazine group onto an amine-bearing scaffold (e.g., an aniline derivative) via Reductive Amination.

Protocol Causality:

  • Why Reductive Amination? Direct alkylation of the scaffold with a piperazine-halide is often messy. Using the ketone handle allows for a controlled, stepwise formation of the C-N bond.

  • Reducing Agent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH₄ because it selectively reduces the intermediate imine without reducing the ketone starting material, preventing side reactions.

Step-by-Step Workflow:

  • Imine Formation: Combine 1-(4-methylpiperazin-1-yl)acetone (1.0 eq) with the Target Amine (1.0 eq) in DCE (Dichloroethane) or DCM. Add catalytic Acetic Acid. Stir 1-2h.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in one portion.

  • Quench: Quench with saturated NaHCO₃ to neutralize acid and decompose borate complexes.

ReductiveAmination Ketone 1-(4-Methylpiperazin-1-yl)acetone (Ketone Handle) Imine Imine Intermediate (Transient) Ketone->Imine Condensation (-H2O) Amine Target Scaffold (Primary/Secondary Amine) Amine->Imine Condensation (-H2O) Reduction Reduction Step (NaBH(OAc)3, DCE) Imine->Reduction Final N-Alkylated Product (Drug Candidate) Reduction->Final Selective Reduction

Figure 2: Reductive amination workflow utilizing the ketone moiety.

Part 4: Handling & Emergency Response
4.1 Storage & Stability
  • Atmosphere: Store under inert gas (Nitrogen/Argon). Amines are prone to oxidation (N-oxide formation) upon prolonged air exposure.

  • Temperature: Refrigerate (2-8°C).

  • Light: Protect from light to prevent photochemical degradation of the ketone.

4.2 Emergency Procedures
ScenarioAction Protocol
Skin Contact Immediately wash with 5% acetic acid solution (if available) or copious soap and water. The amine nature requires neutralization.
Eye Contact Rinse cautiously with water for >15 minutes. Remove contact lenses. Seek immediate medical attention (alkaline burns can be deceptive).
Spill Absorb with inert material (vermiculite/sand). Do NOT use sawdust (fire hazard with oxidizers). Ventilate area.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10534927, 1-(4-Methylpiperazin-1-yl)propan-2-one. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[3] Retrieved from [Link]

Sources

Exploratory

A Tale of Two Piperazines: A Senior Application Scientist's Guide to 1-Methylpiperazine and 1-(4-Methylpiperazin-1-yl)acetone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of medicinal chemistry and drug development, the piperazine moiety stands as a privileged scaffold, a fou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug development, the piperazine moiety stands as a privileged scaffold, a foundational component in a vast array of therapeutic agents.[1][2][3] Its unique physicochemical properties, including its ability to increase solubility and bioavailability, make it a valuable building block in the design of novel pharmaceuticals.[4] This guide delves into the nuanced differences between two closely related yet functionally distinct piperazine derivatives: the well-established building block, 1-methylpiperazine, and its ketone-containing analogue, 1-(4-methylpiperazin-1-yl)acetone.

Through a detailed exploration of their synthesis, chemical properties, and applications, this document aims to provide researchers and drug development professionals with the critical insights necessary to effectively harness these molecules in their scientific endeavors.

Part 1: Foundational Scaffolds: Unveiling the Core Structures

At first glance, 1-methylpiperazine and 1-(4-methylpiperazin-1-yl)acetone share a common structural heritage: the piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions. This fundamental similarity, however, is where their paths diverge, leading to distinct chemical personalities and applications.

1-Methylpiperazine: The Versatile Nucleophile

A simple, yet powerful, building block, 1-methylpiperazine is a colorless to pale yellow liquid with a characteristic amine odor.[5] Its structure is defined by a methyl group attached to one of the nitrogen atoms of the piperazine ring. This seemingly minor addition has profound implications for its reactivity and utility.

1-(4-Methylpiperazin-1-yl)acetone: The Functionalized Derivative

In contrast, 1-(4-methylpiperazin-1-yl)acetone, also known as 1-(4-methylpiperazin-1-yl)propan-2-one, is a more complex molecule.[6] It features an acetonyl group (-CH₂C(O)CH₃) appended to the second nitrogen of the 1-methylpiperazine core. This ketone functionality introduces a new reactive center, significantly altering the molecule's chemical behavior and potential applications.

Part 2: A Comparative Analysis: Properties and Reactivity

The subtle structural distinction between these two compounds translates into a cascade of differences in their physical and chemical properties. A comprehensive understanding of these disparities is paramount for their effective application in synthesis and drug design.

Property1-Methylpiperazine1-(4-Methylpiperazin-1-yl)acetone
Molecular Formula C₅H₁₂N₂C₈H₁₆N₂O
Molecular Weight 100.16 g/mol [7]156.23 g/mol [6]
Appearance Colorless to pale yellow liquid[5]Liquid[8]
Boiling Point 138 °C[7]Not readily available
Solubility Soluble in water and organic solvents[9]No data available
Key Functional Groups Secondary and Tertiary AminesTertiary Amine, Ketone
Primary Reactivity Nucleophilic substitution at the secondary amineReactions at the ketone (e.g., condensation, reduction), reactions involving the tertiary amines

Reactivity Profile: A Tale of Two Nitrogens and a Ketone

The reactivity of 1-methylpiperazine is dominated by the presence of both a secondary and a tertiary amine. The secondary amine is a potent nucleophile, readily participating in a variety of reactions including alkylation, acylation, and condensation.[9][10] This makes it an invaluable synthon for introducing the methylpiperazine moiety into a target molecule.

Conversely, 1-(4-methylpiperazin-1-yl)acetone possesses two tertiary amines and a ketone. The nucleophilicity of the piperazine nitrogens is still present, but the primary site for many chemical transformations is the ketone group. This carbonyl functionality can undergo a wide range of reactions, including:

  • Condensation reactions: The alpha-protons adjacent to the ketone are acidic and can be deprotonated to form an enolate, which can then participate in aldol-type condensations.

  • Reductive amination: The ketone can be converted to an amine through reaction with an amine in the presence of a reducing agent.

  • Wittig-type reactions: The carbonyl can be converted to an alkene.

This dual functionality of a nucleophilic amine center and an electrophilic/enolizable ketone center makes 1-(4-methylpiperazin-1-yl)acetone a potentially versatile intermediate for more complex molecular architectures.

Part 3: Synthesis Strategies: From Simple Precursors to Functionalized Scaffolds

The synthetic routes to these two piperazine derivatives reflect their structural complexity.

Synthesis of 1-Methylpiperazine

Several methods exist for the synthesis of 1-methylpiperazine, with the choice often dictated by scale, cost, and desired purity.

1. Reductive Amination of Piperazine: A common laboratory and industrial method involves the reaction of piperazine with formaldehyde in the presence of a reducing agent, such as formic acid (Eschweiler-Clarke reaction) or catalytic hydrogenation.

2. Alkylation of Piperazine: Direct alkylation of piperazine with a methylating agent like methyl iodide or dimethyl sulfate can also yield 1-methylpiperazine. However, this method can lead to over-alkylation, producing 1,4-dimethylpiperazine as a byproduct.[10] A patented method describes the reaction of piperazine with methyl chloride to achieve a high yield of 1-methylpiperazine.[11]

3. "Green" Synthesis Route: A more environmentally friendly approach involves a two-step process starting with the aminolysis of di-methyl oxalate with N-methylethylenediamine to form an intermediate, which is then hydrogenated using a Raney nickel catalyst.[12][13]

Experimental Protocol: Synthesis of 1-Methylpiperazine via Reductive Amination (Eschweiler-Clarke Reaction)

This protocol is a representative example based on established chemical principles.

Materials:

  • Piperazine hexahydrate

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88%)

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine hexahydrate in water.

  • Slowly add formaldehyde solution to the stirred piperazine solution, maintaining the temperature below 20°C with an ice bath.

  • After the addition is complete, slowly add formic acid to the reaction mixture.

  • Heat the mixture to reflux for 8-12 hours.

  • Cool the reaction mixture to room temperature and make it strongly alkaline (pH > 12) by the careful addition of a concentrated sodium hydroxide solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • The crude 1-methylpiperazine can be purified by fractional distillation.

Synthesis of 1-(4-Methylpiperazin-1-yl)acetone

A direct and efficient method for the synthesis of 1-(4-methylpiperazin-1-yl)acetone involves the nucleophilic substitution of a haloacetone with 1-methylpiperazine.

Experimental Protocol: Synthesis of 1-(4-Methylpiperazin-1-yl)acetone via Alkylation

This protocol is a representative example based on established chemical principles for N-alkylation of secondary amines.[14]

Materials:

  • 1-Methylpiperazine

  • Chloroacetone (or Bromoacetone)

  • Potassium carbonate (or another suitable base)

  • Acetone (as solvent)

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1-methylpiperazine in acetone, add a slight excess of chloroacetone and a solid base such as potassium carbonate.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification can be achieved by vacuum distillation or column chromatography on silica gel.

Part 4: Applications in Drug Discovery and Beyond

The piperazine scaffold is a cornerstone of modern medicinal chemistry, and both 1-methylpiperazine and its derivatives play significant roles in the development of new therapeutic agents.

1-Methylpiperazine: A Ubiquitous Building Block

1-Methylpiperazine is a key intermediate in the synthesis of a wide range of pharmaceuticals.[5][10] Its incorporation into a drug molecule can enhance solubility, improve pharmacokinetic properties, and provide a point for further functionalization. Notable examples of drugs synthesized using 1-methylpiperazine include:

  • Sildenafil (Viagra®): An iconic drug for the treatment of erectile dysfunction.

  • Cyclizine and Meclizine: Antihistamines used to treat nausea, vomiting, and dizziness.[5]

  • Clozapine and Olanzapine: Atypical antipsychotics for the management of schizophrenia.

Beyond pharmaceuticals, 1-methylpiperazine also finds applications as a corrosion inhibitor and in the synthesis of polymers and agrochemicals.[12]

1-(4-Methylpiperazin-1-yl)acetone: A Scaffold for Bioactive Molecules

While not as widely utilized as its simpler counterpart, the 1-(4-methylpiperazin-1-yl)acetone scaffold is found in various compounds with interesting biological activities. The presence of the ketone functionality allows for the synthesis of a diverse range of derivatives. Research into compounds containing this moiety has shown potential in several therapeutic areas:

  • Anticancer Agents: Piperazine derivatives, including those with acetamide and other functionalities, have been investigated for their cytotoxic effects against various cancer cell lines.[6][8][15][16][17] The 1-(4-methylpiperazin-1-yl)acetone core can serve as a starting point for the synthesis of such compounds.

  • Central Nervous System (CNS) Agents: The piperazine ring is a common feature in many CNS-active drugs.[18] Derivatives of 1-(4-methylpiperazin-1-yl)acetone could be explored for their potential as antipsychotic, antidepressant, or anxiolytic agents.

  • Enzyme Inhibitors: The structural features of 1-(4-methylpiperazin-1-yl)acetone make it a candidate for the design of enzyme inhibitors, where the piperazine and ketone moieties can interact with specific residues in an enzyme's active site.

Part 5: Safety and Toxicological Considerations

As with any chemical compound, a thorough understanding of the potential hazards associated with 1-methylpiperazine and its derivatives is crucial for safe handling and use in a research setting.

1-Methylpiperazine:

1-Methylpiperazine is classified as a hazardous substance. It is flammable and can cause severe skin burns and eye damage.[13] Inhalation may be harmful, and it is a known skin sensitizer.[13] Long-term exposure may pose risks to the liver.[13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

1-(4-Methylpiperazin-1-yl)acetone:

  • Piperazine-related toxicity: Like other piperazine derivatives, it may cause skin and eye irritation.[19][20][21] Systemic toxicity, including neurotoxicity, could be a concern at higher doses.[20]

  • Acetone-related toxicity: The acetone moiety is a well-characterized solvent with low acute toxicity, but it can cause eye irritation and central nervous system depression at high concentrations.[2][11][14][22][23]

Given the lack of specific data, it is prudent to handle 1-(4-methylpiperazin-1-yl)acetone with the same level of caution as 1-methylpiperazine, utilizing appropriate PPE and working in a well-ventilated area.

Part 6: Visualizing the Chemical Landscape

To further elucidate the structures and synthetic pathways discussed, the following diagrams are provided.

G cluster_0 1-Methylpiperazine cluster_1 1-(4-Methylpiperazin-1-yl)acetone 1-Methylpiperazine 1-(4-Methylpiperazin-1-yl)acetone Synthesis cluster_0 Synthesis of 1-Methylpiperazine cluster_1 Synthesis of 1-(4-Methylpiperazin-1-yl)acetone P Piperazine MP 1-Methylpiperazine P->MP Reductive Amination FA Formaldehyde / Formic Acid FA->MP MP2 1-Methylpiperazine MPA 1-(4-Methylpiperazin-1-yl)acetone MP2->MPA N-Alkylation CA Chloroacetone CA->MPA Base Base (e.g., K₂CO₃) Base->MPA

Figure 2. Simplified synthetic pathways for 1-methylpiperazine and 1-(4-methylpiperazin-1-yl)acetone.

Conclusion: Strategic Choices in Chemical Synthesis

1-Methylpiperazine and 1-(4-methylpiperazin-1-yl)acetone, while sharing a common piperazine core, represent distinct tools in the arsenal of the medicinal chemist. 1-Methylpiperazine is a fundamental, versatile, and commercially available building block, indispensable for the introduction of the methylpiperazine moiety. Its reactivity is well-understood, and its applications are widespread and proven.

In contrast, 1-(4-methylpiperazin-1-yl)acetone is a more specialized intermediate. Its dual functionality opens doors to more complex molecular designs, allowing for subsequent modifications at the ketone position. While less documented, its potential for creating novel bioactive compounds is significant, particularly in the fields of oncology and neuroscience.

The choice between these two molecules is therefore a strategic one, dictated by the specific synthetic goals and the desired functionality of the final target molecule. A thorough understanding of their respective properties, reactivity, and synthesis is essential for any researcher or drug development professional seeking to leverage the power of the piperazine scaffold.

References

  • Arbo, M. D., et al. (2016). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441.
  • CAHMA. (n.d.). Safer Using - Piperazines. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2019). Piperazine: Human health tier II assessment.
  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10534927, 1-(4-Methylpiperazin-1-yl)propan-2-one. Retrieved from [Link]

  • Bobtaina, E., et al. (2019). Synthesis and Cytotoxicity Studies on Novel Piperazinylacetamides. Letters in Drug Design & Discovery, 16(1).
  • Ghasemi, S., et al. (2021). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega, 6(37), 24155-24168.
  • Dileep, K., et al. (2017). Regioselective synthesis and preliminary cytotoxic activity properties of tetrazole appendage N-substituted piperazine derivatives.
  • Zhang, Y., et al. (2024). Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study. Environmental Science & Technology.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10534927, 1-(4-Methylpiperazin-1-yl)propan-2-one. Retrieved from [Link]

  • ChemicalBook. (2023).
  • MIT. (2022).
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2010). Safety Data Sheet - 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine.
  • Sharma, R., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry & Biodiversity.
  • Actylis Lab Solutions. (n.d.).
  • Goti, A., et al. (2020). Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4‐Diazepanones.
  • ijrbat. (n.d.). Exploring Pharmacological Significance and Reaction Dynamics of PiperazineMoiety.
  • ChemicalBook. (2023).
  • PubChem. (n.d.). 1-(4-methylpiperazin-1-yl)propan-2-ol. Retrieved from [Link]

  • Actylis Lab Solutions. (2024).
  • Scilit. (n.d.). The medicinal chemistry of piperazines: A review.
  • PubMed. (2024). The medicinal chemistry of piperazines: A review.
  • Al-Ostoot, F. H., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Pharmaceuticals, 16(1), 83.
  • Google Patents. (n.d.). US2905673A - Method for preparing 1-methylpiperazine.
  • ChemicalBook. (2023).
  • Guidechem. (n.d.). 1-Methylpiperazine 109-01-3 wiki.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • PubMed. (2024). The medicinal chemistry of piperazines: a review.
  • ChemicalBook. (2019).
  • ResearchGate. (n.d.).
  • ResearchGate. (2024).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 550758, 1-Acetyl-4-methylpiperazine. Retrieved from [Link]

  • Google Patents. (n.d.).
  • PubMed. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • Wikipedia. (n.d.). N-Methylpiperazine. Retrieved from [Link]

  • MDPI. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells.
  • PubMed. (2024). Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl).
  • usbios.net. (n.d.). TDS.

Sources

Foundational

boiling point and density of 1-(4-methylpiperazin-1-yl)acetone

The following technical guide is structured to address the specific needs of drug development professionals handling 1-(4-methylpiperazin-1-yl)acetone. It synthesizes available physicochemical data with practical, field-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific needs of drug development professionals handling 1-(4-methylpiperazin-1-yl)acetone. It synthesizes available physicochemical data with practical, field-proven methodologies for characterization and handling, acknowledging the scarcity of experimental constants in open literature for this specific intermediate.

Chemical Identity & Physicochemical Characterization Guide

Executive Summary

1-(4-Methylpiperazin-1-yl)acetone (CAS: 15885-04-8), also known as 1-(4-methylpiperazin-1-yl)propan-2-one, is a critical tertiary amine intermediate used in the synthesis of pharmaceutical agents, including rifamycins and antipsychotics.

Critical Operational Insight: Unlike simple solvents, this compound exhibits a high theoretical atmospheric boiling point (~301°C), rendering atmospheric distillation impossible without significant thermal decomposition. Accurate density knowledge (~0.99 g/cm³) is vital for extraction processes, as its specific gravity is perilously close to that of water, complicating phase separation in aqueous workups.

This guide provides the predicted physicochemical baseline , estimated vacuum distillation ranges , and self-validating protocols for confirming these properties in-house.

Physicochemical Data Profile

The following values represent a synthesis of computational predictions (EPISuite, ACD/Labs) and comparative analysis of structural analogs (e.g., 1-methylpiperazine, 1-phenylpiperazine).

Table 1: Core Physical Properties
PropertyValue (Predicted/Estimated)ConfidenceOperational Context
Molecular Weight 156.23 g/mol ExactStoichiometric calculations.
Boiling Point (Atm) 301°C ± 25°C Low (Theoretical)Do not attempt atmospheric distillation. Decomposition risk.[1][2]
Boiling Point (Vac) 105°C – 115°C @ 1 mmHg High (Derived)Recommended range for purification.
Density (20°C) 0.990 ± 0.05 g/cm³ MediumPhase Inversion Risk: Density is nearly identical to water.
Flash Point ~138°CPredictedClass IIIB Combustible Liquid.
LogP -0.2 to 0.1MediumHighly soluble in water; requires salting out for extraction.

Technical Deep Dive: The "Why" Behind the Numbers

The Boiling Point Dilemma

The piperazine ring introduces significant molecular rigidity and polar surface area, while the ketone moiety adds dipole-dipole interactions. This elevates the boiling point far beyond that of its precursors (1-methylpiperazine BP: 138°C).

Thermodynamic Estimation for Distillation: Using the Clausius-Clapeyron relation and a standard nomograph for polar amines, we can estimate the working range for vacuum distillation.

  • Atmospheric BP: ~300°C

  • Pressure Correction: Reducing pressure to 1–2 mmHg typically reduces the BP of such amines by ~180–200°C.

  • Target: Set oil bath to 130°C and vacuum to <2 mmHg to collect fractions at 105–115°C .

Density & Phase Separation Challenges

The predicted density of 0.990 g/cm³ presents a specific process hazard: Emulsion and Phase Inversion .

  • In a standard extraction (DCM/Water), the organic layer is heavier.

  • In an Ethyl Acetate/Water extraction, the densities are similar.

  • The Problem: If the product concentration is high in the organic phase, the density may cross over the density of the aqueous phase (especially if brine is not used), leading to "rag layers" or inverted phases.

Experimental Protocols

Protocol A: Boiling Point Determination via Micro-Distillation

Standard capillary methods are unreliable for high-boiling, decomposable amines. This method determines the "Process Boiling Point."

Prerequisites:

  • Vacuum pump capable of <2 mmHg.

  • Short-path distillation head.

  • Manometer (digital preferred).

Step-by-Step Workflow:

  • Setup: Assemble a short-path distillation apparatus with a 25 mL round-bottom flask containing 10 g of crude material.

  • Inertion: Degas the system with N₂ to prevent oxidative degradation (N-oxides form easily at high T).

  • Equilibration: Apply full vacuum. Record the stable pressure (e.g., 1.5 mmHg).

  • Ramp: Heat the oil bath rapidly to 80°C, then ramp at 5°C/min.

  • Observation: Monitor the thermometer. The temperature will plateau when the vapor pressure equals the system pressure.

  • Validation: Record the temperature (

    
    ) and Pressure (
    
    
    
    ).
    • Calculation: Convert to atmospheric equivalent (

      
      ) using the Sidney-Young equation for amines to compare with literature.
      
      
      
      
Protocol B: Density Determination (Pycnometer Method)

Required for accurate mass-to-volume conversions in scale-up.

  • Calibration: Weigh a clean, dry 10 mL pycnometer (

    
    ) with a thermometer cap.
    
  • Water Reference: Fill with degassed HPLC-grade water at 20°C. Weigh (

    
    ).
    
  • Sample Measurement: Dry thoroughly. Fill with 1-(4-methylpiperazin-1-yl)acetone at 20°C. Weigh (

    
    ).
    
  • Calculation:

    
    
    
    • Note: If

      
      , use saturated brine (
      
      
      
      ) for any aqueous extractions to ensure the aqueous layer is on the bottom.

Visualization: Synthesis & Isolation Logic

The following diagram illustrates the decision logic for isolating this intermediate, specifically addressing the physical property constraints (BP and Density).

IsolationLogic Start Crude Reaction Mixture (1-methylpiperazine + chloroacetone) Check Check Purity (TLC/LCMS) Start->Check Extract Extraction Strategy Check->Extract DCM DCM Extraction (Product in Bottom Layer) Extract->DCM High Density Solvent EtOAc EtOAc Extraction (Risk: Phase Inversion) Extract->EtOAc Low Density Solvent Purify Purification Method DCM->Purify Salting Action: Add NaCl (Sat.) Force Aqueous Density > 1.1 EtOAc->Salting Mandatory Step Salting->Purify Distill Vacuum Distillation (< 2 mmHg) Purify->Distill Scale > 10g Stable to Heat Column Flash Chromatography (DCM:MeOH:NH3) Purify->Column Scale < 10g Or Heat Sensitive Result Pure 1-(4-methylpiperazin-1-yl)acetone (Clear Oil) Distill->Result BP ~110°C @ 1mmHg Column->Result

Figure 1: Process workflow for the isolation of 1-(4-methylpiperazin-1-yl)acetone, highlighting density management during extraction and vacuum requirements for distillation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10534927, 1-(4-Methylpiperazin-1-yl)propan-2-one. Retrieved from [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 1,1'-(2-Methylpiperazine-1,4-diyl)di(propan-2-ol) (Related Analog Data). Retrieved from [Link]

  • Organic Chemistry Portal. Nomograph for Boiling Point Calculation under Reduced Pressure. Retrieved from [Link]

  • MUNI. 1-Alkyl-1-methylpiperazine-1,4-diium Salts: Synthesis and Properties. (Context for piperazine salt isolation). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(4-methylpiperazin-1-yl)acetone (PubChem CID: 10534927)

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical entity 1-(4-methylpiperazin-1-yl)acetone, also known as 1-(4-methy...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 1-(4-methylpiperazin-1-yl)acetone, also known as 1-(4-methylpiperazin-1-yl)propan-2-one, corresponding to PubChem CID 10534927. The piperazine moiety is a significant pharmacophore in medicinal chemistry, and understanding the properties and synthesis of its derivatives is crucial for the development of novel therapeutics. This document collates available data on the chemical and physical properties, outlines a putative synthetic pathway, and discusses potential applications based on the activities of structurally related compounds. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines computed data with established synthetic methodologies for analogous structures to provide a foundational resource for researchers.

Chemical Identity and Physicochemical Properties

1-(4-methylpiperazin-1-yl)acetone is a tertiary amine and a ketone, featuring a methylpiperazine ring linked to an acetone group via a methylene bridge. Its chemical structure and key identifiers are summarized below.

Table 1: Chemical Identifiers and Computed Physicochemical Properties

PropertyValueSource
PubChem CID 10534927[1]
Molecular Formula C₈H₁₆N₂O[1]
Molecular Weight 156.23 g/mol [1]
IUPAC Name 1-(4-methylpiperazin-1-yl)propan-2-one[1]
CAS Number 15885-04-8[1]
Physical State Liquid
XLogP3-AA (Computed) -0.2[1]
Hydrogen Bond Donor Count (Computed) 0[1]
Hydrogen Bond Acceptor Count (Computed) 3[1]
Rotatable Bond Count (Computed) 2[1]
Topological Polar Surface Area (Computed) 23.6 Ų[1]

Synthesis and Characterization

Proposed Synthetic Pathway: Nucleophilic Substitution

The synthesis can be logically achieved by the reaction of 1-chloroacetone with N-methylpiperazine. In this reaction, the secondary amine of N-methylpiperazine acts as a nucleophile, displacing the chloride from 1-chloroacetone. A base, such as potassium carbonate or triethylamine, is typically used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. Acetone is a suitable solvent for this type of reaction.

Synthesis_of_1-(4-methylpiperazin-1-yl)acetone cluster_reactants Reactants cluster_conditions Reaction Conditions N_methylpiperazine N-Methylpiperazine product 1-(4-methylpiperazin-1-yl)acetone N_methylpiperazine->product chloroacetone 1-Chloroacetone chloroacetone->product Nucleophilic Substitution byproduct HCl (neutralized by base) product->byproduct forms base Base (e.g., K₂CO₃) solvent Solvent (e.g., Acetone)

Proposed synthesis of 1-(4-methylpiperazin-1-yl)acetone.
Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for similar reactions and should be optimized for best results.

Materials:

  • N-Methylpiperazine

  • 1-Chloroacetone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Dichloromethane (for extraction)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-methylpiperazine (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature and add 1-chloroacetone (1.1 eq) dropwise.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield pure 1-(4-methylpiperazin-1-yl)acetone.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for this compound is scarce. However, based on its structure and data from similar compounds, the following spectral characteristics can be anticipated.

  • ¹H NMR: The spectrum would be expected to show a singlet for the methyl group on the piperazine ring, a singlet for the acetyl methyl group, and multiplets for the methylene protons of the piperazine ring and the methylene bridge.

  • ¹³C NMR: A simulated ¹³C NMR spectrum in acetone-d₆ suggests the presence of characteristic peaks for the carbonyl carbon, the methyl carbons, and the methylene carbons of the piperazine ring and the bridge.[2]

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band corresponding to the C=O stretching of the ketone group, typically in the range of 1700-1725 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (156.23 g/mol ).

Potential Biological Activities and Applications

While no specific biological activities have been reported for 1-(4-methylpiperazin-1-yl)acetone itself, the 4-methylpiperazin-1-yl moiety is a common structural motif in a wide range of biologically active compounds.[3] This suggests that 1-(4-methylpiperazin-1-yl)acetone could serve as a valuable intermediate in the synthesis of novel drug candidates.

The piperazine ring is known to be a versatile scaffold in drug design, often used to improve the pharmacokinetic properties of a molecule, such as solubility and bioavailability.[4] Derivatives of piperazine have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][5]

For instance, various N-substituted piperazine derivatives have been investigated as inhibitors of enzymes like Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE), which are relevant targets in neurodegenerative diseases.[6] Furthermore, the introduction of a piperazine ring has been a successful strategy in the development of kinase inhibitors for cancer therapy.[7]

Given this context, 1-(4-methylpiperazin-1-yl)acetone could be a useful starting material for the synthesis of a library of compounds to be screened for various biological activities. The ketone functionality provides a reactive handle for further chemical modifications, such as reductive amination or aldol condensation, to generate a diverse range of derivatives.

Safety and Handling

No specific safety data sheet (SDS) is available for 1-(4-methylpiperazin-1-yl)acetone. However, based on the safety information for related compounds like piperazine and general handling procedures for organic chemicals, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[8]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[8]

  • Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishing media, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[9]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

It is highly recommended to consult the safety data sheet for piperazine and other similar compounds for more detailed safety information.[8]

Conclusion

1-(4-methylpiperazin-1-yl)acetone (PubChem CID: 10534927) is a chemical compound with potential as a versatile building block in medicinal chemistry and drug discovery. While experimental data on its synthesis and properties are limited, this guide provides a foundational understanding based on computed data and established chemical principles. The presence of the 4-methylpiperazine moiety suggests that derivatives of this compound could exhibit a range of interesting biological activities. Further research is warranted to fully characterize this compound and explore its potential in the development of novel therapeutic agents.

References

  • CN114685401A - Synthesis method of di (4-methylpiperazine-1-yl) ketone.
  • SAFETY DATA SHEET - Piperazine. Fisher Scientific. (2018).
  • Němečková, D., et al. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts: Synthesis, Structure, and Properties. Journal of Molecular Structure, 1094, 210-236.
  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(12), 1056-1061.
  • SAFETY DATA SHEET - 4-Methylpiperazin-1-amine. Thermo Fisher Scientific. (2016).
  • A Comparative Analysis of the Biological Activities of 4'-(4-Methyl-1-piperazinyl)acetophenone and Its Analogs. Benchchem.
  • Safety Data Sheet - 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride. CymitQuimica. (2024).
  • 1H NMR and 13C NMR data of compound 1 in acetone-d6 (δ in ppm, J in Hz, 1H NMR: 400 MHz; 13C NMR: 100 MHz)a.
  • Safety Data Sheet - 4-methanesulfonylpiperazin-1-amine. Angene Chemical. (2026).
  • 13C NMR Spectrum (1D, 200 MHz, acetone-d6, simul
  • Hu, G., et al. (2018). Discovery of 1-(4-((3-(4-methylpiperazin-1-yl)propyl)amino)benzyl)-5-(trifluoromethyl)pyridin-2(1H)-one, an orally active multi-target agent for the treatment of diabetic nephropathy. Bioorganic & Medicinal Chemistry Letters, 28(2), 222-229.
  • United States P
  • CN108129404B - Synthesis method of chiral piperazinone derivative.
  • 1-(4-Methylpiperazin-1-yl)propan-2-one. PubChem.
  • White, D. E., et al.
  • Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one. (2024).
  • US20170008848A1 - Methods of making netupitant and intermediates thereof.
  • Discovery of Novel 1,4-Diacylpiperazines as Selective and Cell-Active eIF4A3 Inhibitors. (2017). Journal of Medicinal Chemistry.
  • Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. (2019). Scientific Reports.
  • 1-Acetyl-4-methylpiperazine. PubChem.
  • Vitale, P., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 135.
  • Liu, Q., et al. (2012). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][6][11]naphthyridin-2(1H)-one as a Potent, Selective, and Orally Bioavailable Inhibitor of the Mammalian Target of Rapamycin (mTOR). Journal of Medicinal Chemistry, 55(13), 6173-6187.

  • Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. (2011). Journal of Materials Science and Chemical Engineering.
  • Solid-phase total synthesis and structural confirmation of antimicrobial longicatenamide A. (2022). Beilstein Journal of Organic Chemistry.
  • Applications of 1-Methylpiperazine. ChemicalBook. (2019).
  • PROCESS FOR THE CONTROLLED SYNTHESIS OF VOCLOSPORIN - European P
  • Synthesis, Characterization and Antimicrobial Study of Novel 4-{[(8-Hydroxyquinolin-5-yl)
  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. (2016). Journal of Medicinal Chemistry.
  • Solid-phase synthesis of thymosin alpha 1 using tert-butyloxycarbonylaminoacyl-4-(oxymethyl)phenylacetamidomethyl-resin. (1981). Biochemistry.
  • Synthesis, chemical characterization, and biological evaluation of a novel auranofin derivative as an anticancer agent. (2017). Dalton Transactions.
  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2022). Molecules.
  • 1-acetyl-4-methylpiperazine. ChemSynthesis.
  • List of boiling and freezing inform
  • Acetone. NIST WebBook.

Sources

Foundational

Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 1-(4-Methylpiperazin-1-yl)propan-2-one for Drug Development Professionals Foreword: In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-Methylpiperazin-1-yl)propan-2-one for Drug Development Professionals

Foreword: In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery of novel therapeutics. Certain structural motifs, owing to their favorable physicochemical properties and ability to engage with biological targets, have earned the status of "privileged scaffolds." The 1-methylpiperazine moiety is a quintessential example, appearing in a multitude of approved drugs.[1] This guide provides a comprehensive technical overview of 1-(4-methylpiperazin-1-yl)propan-2-one, a versatile chemical intermediate that serves as an efficient gateway to incorporating this valuable scaffold into new molecular entities. We will delve into its chemical identity, synthesis, applications, and handling, providing the field-proven insights necessary for its effective use in research and development.

The compound commonly referred to as 1-(4-methylpiperazin-1-yl)acetone is systematically named 1-(4-methylpiperazin-1-yl)propan-2-one according to IUPAC nomenclature.[2] This naming convention clarifies the structure as a three-carbon chain (propanone) with the 4-methylpiperazine group attached at the first carbon position.

Structural Representation

The two-dimensional structure of 1-(4-methylpiperazin-1-yl)propan-2-one is depicted below, illustrating the connectivity of the N-methylpiperazine ring to an acetone functional group via a methylene bridge.

Caption: Chemical structure of 1-(4-methylpiperazin-1-yl)propan-2-one.

Physicochemical Data

A summary of the key computed physicochemical properties is essential for understanding its behavior in both reaction and biological systems. These properties influence factors such as solubility, membrane permeability, and metabolic stability.

PropertyValueSource
IUPAC Name 1-(4-methylpiperazin-1-yl)propan-2-onePubChem[2]
CAS Number 15885-04-8PubChem[2]
Molecular Formula C₈H₁₆N₂OPubChem[2]
Molecular Weight 156.23 g/mol PubChem[2]
XLogP3-AA -0.2PubChem[2]
Hydrogen Bond Donor Count 0PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Rotatable Bond Count 2PubChem[2]
Topological Polar Surface Area 23.6 ŲPubChem[2]

Synthesis and Characterization

The synthesis of 1-(4-methylpiperazin-1-yl)propan-2-one is most commonly achieved through a direct nucleophilic substitution reaction. This approach is favored for its high efficiency and use of readily available starting materials. An alternative strategy involves reductive amination, a cornerstone of medicinal chemistry for amine synthesis.[3]

Primary Synthesis Route: Nucleophilic Substitution

This robust method involves the alkylation of 1-methylpiperazine with chloroacetone. The secondary amine of 1-methylpiperazine acts as a nucleophile, displacing the chloride from the α-haloketone.

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product cluster_byproduct Byproduct R1 1-Methylpiperazine Cond Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Heat R1->Cond + R2 R2 Chloroacetone P1 1-(4-Methylpiperazin-1-yl)propan-2-one Cond->P1 Nucleophilic Substitution BP Base-HCl Salt Cond->BP

Caption: Workflow for nucleophilic substitution synthesis.

Experimental Protocol: Synthesis via Nucleophilic Substitution

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-methylpiperazine (10.0 g, 100 mmol), potassium carbonate (20.7 g, 150 mmol), and acetonitrile (100 mL).

  • Reaction: Begin stirring the suspension. Add chloroacetone (9.25 g, 100 mmol) dropwise to the mixture at room temperature.

  • Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol to afford the pure 1-(4-methylpiperazin-1-yl)propan-2-one.

Alternative Synthesis Route: Reductive Amination

Reductive amination provides a powerful alternative for synthesizing complex amines.[3] For this target, it would involve the reaction of an amino-aldehyde precursor with methylamine, followed by cyclization and further reduction steps. While more complex for this specific molecule, the principles are crucial for building analogs. A general tandem reductive amination-cyclization is often used for creating piperazinone cores.[4]

Start Carbonyl Compound + Amine Step1 Step 1: Imine/Enamine Formation (Condensation) Start->Step1 Step2 Step 2: Reduction (e.g., NaBH(OAc)₃, H₂/Pd-C) Step1->Step2 Intermediate End Final Amine Product Step2->End

Caption: General workflow for a reductive amination reaction.

Spectroscopic Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound. Based on its structure, the following spectral data are expected:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~3.2 (s, 2H, -N-CH₂-C=O), ~2.6-2.4 (m, 8H, piperazine ring protons), 2.3 (s, 3H, -N-CH₃), 2.1 (s, 3H, -C(=O)-CH₃). The integration and multiplicity of these peaks would confirm the proton environment.

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~208 (C=O), ~65 (N-CH₂-C=O), ~55 (piperazine N-CH₂), ~53 (piperazine N-CH₂), ~46 (-N-CH₃), ~27 (-C(=O)-CH₃).

  • Mass Spectrometry (ESI-MS): Calculated for C₈H₁₆N₂O, [M+H]⁺ = 157.1335; Found = 157.133x. High-resolution mass spectrometry would confirm the elemental composition.[5]

Applications in Drug Discovery

The N-methylpiperazine scaffold is a privileged structure in medicinal chemistry due to its unique combination of properties.[1] The tertiary amine provides a basic center that is often protonated at physiological pH, which can enhance aqueous solubility and allow for ionic interactions with biological targets. The methyl group can improve metabolic stability and lipophilicity compared to an unsubstituted piperazine.[1]

1-(4-Methylpiperazin-1-yl)propan-2-one is a valuable building block because it contains both the N-methylpiperazine core and a reactive ketone handle. This ketone can be readily transformed into a variety of other functional groups, making it a versatile precursor for library synthesis.

Example Application: Synthesis of a Hypothetical Kinase Inhibitor

The ketone can undergo reductive amination with a primary amine (e.g., an aniline derivative) to introduce further complexity and build a larger, drug-like molecule.

cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product R1 1-(4-Methylpiperazin-1-yl)propan-2-one React Reductive Amination (e.g., NaBH(OAc)₃) R1->React + R2 R2 Aryl Amine (R-NH₂) P1 Complex Drug-like Molecule React->P1 C-N Bond Formation

Sources

Exploratory

suppliers and price of 1-(4-methylpiperazin-1-yl)acetone

An In-Depth Technical Guide to 1-(4-methylpiperazin-1-yl)acetone for Drug Discovery Professionals Introduction 1-(4-methylpiperazin-1-yl)acetone, also known by its IUPAC name 1-(4-methylpiperazin-1-yl)propan-2-one, is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-methylpiperazin-1-yl)acetone for Drug Discovery Professionals

Introduction

1-(4-methylpiperazin-1-yl)acetone, also known by its IUPAC name 1-(4-methylpiperazin-1-yl)propan-2-one, is a key chemical intermediate that serves as a versatile building block for medicinal chemists and drug development professionals. With the CAS Number 15885-04-8, this compound incorporates the privileged 1-methylpiperazine scaffold, a moiety frequently found in a wide array of approved pharmaceuticals and clinical candidates.[1] The piperazine ring often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, while the terminal acetone group provides a reactive handle for a variety of chemical transformations. This guide offers a comprehensive overview of its synthesis, properties, applications in drug discovery, and procurement details, designed for researchers and scientists in the pharmaceutical field.

Physicochemical and Computed Properties

A foundational understanding of a molecule's properties is critical for its effective use in synthesis and drug design. The key physicochemical and computed properties of 1-(4-methylpiperazin-1-yl)acetone are summarized below, based on data from public chemical databases.[2]

PropertyValueSource
CAS Number 15885-04-8PubChem[2]
Molecular Formula C8H16N2OPubChem[2]
Molecular Weight 156.23 g/mol PubChem[2]
IUPAC Name 1-(4-methylpiperazin-1-yl)propan-2-onePubChem[2]
XLogP3-AA -0.2PubChem[2]
Hydrogen Bond Donor Count 0PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Rotatable Bond Count 2PubChem[2]
Topological Polar Surface Area 23.6 ŲPubChem[2]

Synthesis and Mechanism

The most common and straightforward synthesis of 1-(4-methylpiperazin-1-yl)acetone is through the nucleophilic substitution (N-alkylation) of 1-methylpiperazine with chloroacetone. This reaction leverages the nucleophilicity of the secondary amine in the piperazine ring to displace the chloride leaving group from the alpha-haloketone.

Reaction Mechanism

The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the secondary nitrogen of 1-methylpiperazine attacks the electrophilic carbon atom bearing the chlorine atom in chloroacetone. This forms a quaternary ammonium salt intermediate, which is then deprotonated, often by another molecule of 1-methylpiperazine acting as a base, to yield the final product and a hydrochloride salt of the base. The use of an additional, non-nucleophilic base like potassium carbonate can improve yields by neutralizing the generated HCl without competing in the primary reaction.

G cluster_reactants Reactants cluster_products Products R1 1-Methylpiperazine P1 1-(4-methylpiperazin-1-yl)acetone R1->P1 P2 1-Methylpiperazine HCl R1->P2 Acts as base R2 Chloroacetone R2->P1 caption Figure 1: Synthesis of 1-(4-methylpiperazin-1-yl)acetone.

Caption: Figure 1: Synthesis of 1-(4-methylpiperazin-1-yl)acetone.

Detailed Experimental Protocol: Synthesis

This protocol is based on general procedures for N-alkylation of piperazines.[3][4]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methylpiperazine (10.0 g, 0.1 mol) and acetonitrile (100 mL).

  • Addition of Base: Add anhydrous potassium carbonate (15.2 g, 0.11 mol) to the suspension. The base will neutralize the hydrochloric acid generated during the reaction.

  • Addition of Alkylating Agent: While stirring, add chloroacetone (8.3 g, 0.09 mol) dropwise to the mixture at room temperature. The addition should be controlled to manage any potential exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be purified by vacuum distillation or silica gel column chromatography to yield 1-(4-methylpiperazin-1-yl)acetone as a liquid.

The Role in Drug Design and Discovery

The 1-(4-methylpiperazin-1-yl)acetone scaffold is of significant interest in drug discovery due to the combination of the pharmacologically significant piperazine ring and a versatile ketone functional group.

  • The Piperazine Moiety: The 1-methylpiperazine group is a well-established "privileged scaffold" in medicinal chemistry. It is known to improve the physicochemical properties of drug candidates, particularly their solubility and pKa, which can lead to better oral absorption and bioavailability. Its presence is noted in drugs targeting a wide range of receptors and enzymes.[5][6]

  • The Acetone Handle: The ketone functionality is a key reactive site for building molecular complexity. It can readily undergo reactions such as reductive amination, Wittig reactions, and aldol condensations, allowing for the facile introduction of diverse substituents. This is particularly valuable during the lead optimization phase of a drug discovery project, where structure-activity relationships (SAR) are explored.[7][8]

G start 1-(4-methylpiperazin-1-yl)acetone (Building Block) reaction Reductive Amination with a primary amine (e.g., aniline derivative) start->reaction intermediate Secondary Amine Derivative reaction->intermediate next_step Further Modification (e.g., Acylation, Sulfonylation) intermediate->next_step final Complex Drug Candidate (e.g., Kinase Inhibitor) next_step->final caption Figure 2: Workflow for drug candidate synthesis.

Caption: Figure 2: Workflow for drug candidate synthesis.

Procurement and Quality Control

Suppliers

1-(4-methylpiperazin-1-yl)acetone is available from various chemical suppliers that specialize in screening compounds and building blocks for research and development.

SupplierCatalog NumberPurityQuantityPrice (USD)
ChemBridge (Hit2Lead) BB-402759295%1 g$51
ChemBridge (Hit2Lead) BB-402759295%5 g$202

Note: Prices are subject to change and may not include shipping and handling. It is advisable to contact suppliers directly for current pricing and availability.

Quality Control

For any synthetic application, especially in a drug development context, it is imperative to verify the identity and purity of the starting materials. The following analytical techniques are recommended for the quality control of 1-(4-methylpiperazin-1-yl)acetone:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure. The 1H NMR spectrum should show characteristic peaks for the methyl group on the piperazine, the piperazine ring protons, the methylene bridge, and the acetyl methyl group.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) should be used to confirm the molecular weight of the compound. The expected [M+H]+ ion would be at m/z 157.13.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A high-purity sample (>95%) is recommended for most synthetic applications.

Application in Lead Optimization: A Case Study in Reductive Amination

Reductive amination is one of the most powerful and versatile methods for forming C-N bonds and is a cornerstone of modern medicinal chemistry.[8][9] It allows for the conversion of the ketone in 1-(4-methylpiperazin-1-yl)acetone into a secondary or tertiary amine, introducing a new point of diversity.

Detailed Experimental Protocol: Reductive Amination

This protocol describes the reductive amination of 1-(4-methylpiperazin-1-yl)acetone with aniline as a model primary amine, using sodium triacetoxyborohydride as the reducing agent.

  • Setup: In a 100 mL round-bottom flask, dissolve 1-(4-methylpiperazin-1-yl)acetone (1.56 g, 10 mmol) and aniline (0.93 g, 10 mmol) in 1,2-dichloroethane (DCE) (40 mL).

  • Imine Formation: Add acetic acid (0.6 g, 10 mmol) to the mixture to catalyze the formation of the imine intermediate. Stir at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (2.54 g, 12 mmol) portion-wise to the reaction mixture. Be cautious as the reaction may be slightly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired N-phenyl derivative.

G cluster_workflow Reductive Amination Workflow A 1. Dissolve Ketone and Amine in Solvent B 2. Add Acid Catalyst (e.g., Acetic Acid) A->B C 3. Stir to Form Imine/Iminium Intermediate B->C D 4. Add Reducing Agent (e.g., NaBH(OAc)3) C->D E 5. Reaction Monitoring (TLC/LC-MS) D->E F 6. Aqueous Workup (Quench & Extract) E->F G 7. Purification (e.g., Chromatography) F->G caption Figure 3: Step-by-step reductive amination protocol.

Caption: Figure 3: Step-by-step reductive amination protocol.

Conclusion

1-(4-methylpiperazin-1-yl)acetone is a high-value building block for the synthesis of complex molecules in drug discovery and development. Its straightforward synthesis, combined with the favorable properties of the 1-methylpiperazine moiety and the synthetic versatility of the ketone group, makes it an attractive starting material for creating libraries of compounds for biological screening. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to effectively leverage this compound in their quest for novel therapeutics.

References

  • Nemecková, D., et al. 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Journal of Molecular Structure, 2015. [Link]

  • Google Patents. N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)
  • Google Patents.
  • PubChem. 1-(4-Methylpiperazin-1-yl)propan-2-one. [Link]

  • Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • ResearchGate. Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. [Link]

  • Molbank. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link]

  • Organic Syntheses. Reduction of Organic Halides with Magnesium and 2-Propanol. [Link]

  • PubChem. 1-Acetyl-4-methylpiperazine. [Link]

  • Wiley Online Library. Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4‐Diazepanones. [Link]

  • OPUS. General Considerations. [Link]

  • PrepChem. Synthesis of 1-acryloyl-4-methyl piperazine. [Link]

  • Taylor & Francis Group. Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. [Link]

  • ResearchGate. Intramolecular reductive amination for the preparation of piperazines. [Link]

  • Google Patents. Hsd17b13 inhibitors and/or degraders.
  • National Center for Biotechnology Information. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

  • New Drug Approvals. New TRPV1 Antagonist From Neurogen Corporation. [Link]

  • Curia Global. Selected Publications and Patents from 2005–2019. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 1-(4-methylpiperazin-1-yl)acetone from 1-methylpiperazine

An Application Note for the Synthesis of 1-(4-methylpiperazin-1-yl)acetone from 1-Methylpiperazine Abstract This application note provides a comprehensive and detailed protocol for the synthesis of 1-(4-methylpiperazin-1...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 1-(4-methylpiperazin-1-yl)acetone from 1-Methylpiperazine

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 1-(4-methylpiperazin-1-yl)acetone, a valuable chemical intermediate, via the N-alkylation of 1-methylpiperazine with chloroacetone. The procedure is designed for researchers, scientists, and professionals in drug development and chemical synthesis. This guide emphasizes scientific integrity, safety, and reproducibility by explaining the causality behind experimental choices, detailing a self-validating protocol, and grounding all claims in authoritative references. Included are step-by-step instructions, safety protocols, characterization methods, and process visualization diagrams to ensure clarity and successful execution.

Introduction

1-Methylpiperazine is a cyclic diamine widely utilized as a building block in medicinal chemistry for the synthesis of numerous active pharmaceutical ingredients (APIs), including ofloxacin, clozapine, and sildenafil.[1] Its derivatives are of significant interest due to their prevalence in biologically active molecules. The target compound, 1-(4-methylpiperazin-1-yl)acetone, is an important intermediate for further functionalization in synthetic chemistry.

This document outlines a robust laboratory-scale procedure for the synthesis of 1-(4-methylpiperazin-1-yl)acetone. The selected synthetic route is the nucleophilic substitution reaction between 1-methylpiperazine and chloroacetone. This method is chosen for its efficiency, straightforward execution, and reliance on readily available starting materials. The protocol has been structured to provide not only the procedural steps but also the underlying chemical principles, ensuring that researchers can adapt and troubleshoot the synthesis as needed.

Reaction Mechanism and Stoichiometry

The core of this synthesis is a classic SN2 (bimolecular nucleophilic substitution) reaction. The secondary amine of 1-methylpiperazine acts as the nucleophile, attacking the electrophilic α-carbon of chloroacetone (an α-halo ketone).[2] The chloride ion serves as the leaving group.

A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is incorporated into the reaction. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is formed as a byproduct. This is a critical step; without the base, the generated HCl would protonate the nitrogen atom of the starting 1-methylpiperazine, forming a non-nucleophilic ammonium salt and halting the reaction. Acetone is selected as the solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux conditions.

Reaction Scheme:

1-methylpiperazine + Chloroacetone → 1-(4-methylpiperazin-1-yl)acetone + Hydrochloric Acid Hydrochloric Acid + Potassium Carbonate → Potassium Chloride + Potassium Bicarbonate

G cluster_reactants Reactants cluster_products Products 1-Methylpiperazine 1-Methylpiperazine Target_Compound 1-(4-methylpiperazin-1-yl)acetone 1-Methylpiperazine->Target_Compound Acetone (Solvent) Reflux Chloroacetone Chloroacetone Chloroacetone->Target_Compound Potassium_Carbonate K₂CO₃ (Base) Byproducts KCl + KHCO₃ Potassium_Carbonate->Byproducts

Figure 1: Overall reaction scheme for the synthesis.

Safety and Handling

Extreme caution must be exercised throughout this procedure. This synthesis involves hazardous materials, and all operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (inspect before use).[3]

    • Chemical splash goggles and a face shield.[4]

    • Flame-retardant lab coat.

  • Reagent Hazards:

    • 1-Methylpiperazine: A flammable liquid and vapor.[4] It is toxic if inhaled, harmful in contact with skin, and causes severe skin burns and eye damage.[4][5] Keep away from heat, sparks, and open flames.[6][7][8] Ground all equipment to prevent static discharge.[6][8]

    • Chloroacetone: Highly toxic, corrosive, and a potent lachrymator (tear-inducing agent). Avoid inhalation of vapors and any contact with skin or eyes. Handle with extreme care.

    • Acetone: Highly flammable liquid. Keep away from ignition sources.

  • Emergency Procedures:

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3]

    • Eye Contact: Rinse cautiously with water for several minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7]

    • Spills: Contain spillage using an inert absorbent material. Collect and place in a suitable container for disposal according to local regulations.[4][6]

Detailed Experimental Protocol

This protocol is based on a 50 mmol scale of the limiting reagent, chloroacetone.

Materials and Equipment
Reagent/MaterialMolecular Wt. ( g/mol )Amount (mmol)Amount UsedNotes
1-Methylpiperazine100.16606.01 g (6.66 mL)1.2 equivalents, ensure >98% purity
Chloroacetone (stabilized)92.52504.63 g (3.92 mL)1.0 equivalent, limiting reagent
Anhydrous Potassium Carbonate138.217510.37 g1.5 equivalents, finely powdered
Acetone (Anhydrous)58.08-250 mLReaction solvent
Dichloromethane (DCM)84.93-~150 mLFor extraction
Saturated NaCl Solution (Brine)--~50 mLFor washing
Anhydrous Sodium Sulfate142.04-~10 gFor drying organic phase
  • Equipment: 500 mL three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer with hotplate, nitrogen/argon inlet, temperature probe, Büchner funnel, separatory funnel, rotary evaporator, vacuum distillation apparatus.

Synthesis Workflow

Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a 50 mL dropping funnel. Ensure the system is under a positive pressure of an inert gas (nitrogen or argon).

  • Charging Reagents: To the flask, add anhydrous potassium carbonate (10.37 g, 75 mmol) and acetone (150 mL). Begin vigorous stirring to create a fine suspension. Add 1-methylpiperazine (6.01 g, 60 mmol) to the suspension.

  • Addition of Chloroacetone: Dissolve chloroacetone (4.63 g, 50 mmol) in 50 mL of acetone and load it into the dropping funnel. Add the chloroacetone solution dropwise to the stirred suspension over approximately 30 minutes. An initial mild exotherm may be observed; maintain the temperature near ambient conditions with a water bath if necessary.

  • Reaction Execution: After the addition is complete, heat the reaction mixture to reflux (approximately 56 °C) using a heating mantle. Allow the reaction to proceed under reflux for 12-18 hours.

    • In-Process Control (IPC): The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting materials.

  • Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a Büchner funnel to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the filter cake with fresh acetone (2 x 25 mL) to recover any trapped product.

  • Workup - Solvent Removal: Combine the filtrate and the acetone washes. Remove the acetone under reduced pressure using a rotary evaporator. The result will be a crude oily residue.

  • Workup - Aqueous Extraction: Dissolve the crude residue in dichloromethane (DCM, 100 mL) and transfer it to a 500 mL separatory funnel. Add deionized water (100 mL) and shake vigorously. Allow the layers to separate. Drain the lower organic (DCM) layer. Extract the aqueous layer again with DCM (50 mL).

  • Washing and Drying: Combine all organic extracts and wash them with a saturated NaCl solution (brine, 50 mL) to remove residual water. Separate the organic layer and dry it over anhydrous sodium sulfate (~10 g). Let it stand for 20-30 minutes with occasional swirling.

  • Isolation and Purification: Filter off the sodium sulfate. Rinse the solid with a small amount of fresh DCM. Concentrate the filtrate using a rotary evaporator to yield the crude 1-(4-methylpiperazin-1-yl)acetone as a yellow or brown oil.

  • Purification: Purify the crude product by vacuum distillation to obtain a colorless to pale yellow liquid.[9]

Characterization and Expected Results

The identity and purity of the synthesized 1-(4-methylpiperazin-1-yl)acetone should be confirmed using standard analytical techniques.

  • Physical Appearance: Colorless to pale yellow liquid.

  • Molecular Formula: C₈H₁₆N₂O

  • Molecular Weight: 156.23 g/mol [10]

  • Expected Yield: 75-85%

Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~3.20 (s, 2H, -N-CH₂ -C=O)

    • δ ~2.60-2.40 (m, 8H, piperazine ring protons)

    • δ ~2.28 (s, 3H, -N-CH₃ )

    • δ ~2.15 (s, 3H, O=C-CH₃ )

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~208.0 (C=O)

    • δ ~65.0 (-N-C H₂-C=O)

    • δ ~55.0 (piperazine ring carbons)

    • δ ~53.0 (piperazine ring carbons)

    • δ ~46.0 (-N-C H₃)

    • δ ~27.0 (O=C-C H₃)

  • Mass Spectrometry (ESI-MS):

    • m/z calculated for [M+H]⁺: 157.1335. Found: ~157.1338.

Conclusion

This application note provides a reliable and thoroughly documented protocol for the synthesis of 1-(4-methylpiperazin-1-yl)acetone. By adhering to the detailed steps and rigorous safety precautions, researchers can confidently produce this valuable chemical intermediate with good yield and high purity. The explanation of the chemical principles behind each step is intended to empower scientists to not only replicate the procedure but also to apply these concepts to other synthetic challenges.

References

  • CN114685401A - Synthesis method of di(4-methylpiperazine-1-yl) ketone. Google Patents.
  • Supporting Information for scientific publication. Royal Society of Chemistry. Available from: [Link]

  • 1-Alkyl-1-methylpiperazine-1,4-diium Salts. IS MUNI. Available from: [Link]

  • CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine. Google Patents.
  • 1-Acetyl-4-methylpiperazine. PubChem - NIH. Available from: [Link]

  • 1-acetyl-4-methylpiperazine. ChemSynthesis. Available from: [Link]

  • 1-(4-Methylpiperazin-1-yl)propan-2-one. PubChem. Available from: [Link]

  • US2905673A - Method for preparing 1-methylpiperazine. Google Patents.
  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. PMC - NIH. Available from: [Link]

  • Synthesis of 1-methyl-piperazine-1-oxide dihydrate. PrepChem.com. Available from: [Link]

  • 1-METHYLPIPERAZINE FOR SYNTHESIS. ChemBK. Available from: [Link]

  • 1-Methylpiperazine. American Chemical Society. Available from: [Link]

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI. Available from: [Link]

  • A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available from: [Link]

  • α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. ResearchGate. Available from: [Link]

  • US2919275A - Purification of piperazine. Google Patents.
  • Large Scale, Green Synthesis of a Generation-1 Melamine (Triazine) Dendrimer. Organic Syntheses. Available from: [Link]

Sources

Application

Synthesis of 1-(4-Methylpiperazin-1-yl)propan-2-one: A Detailed Protocol and Mechanistic Overview

Introduction The synthesis of 1-(4-methylpiperazin-1-yl)propan-2-one is a significant transformation in organic chemistry, yielding a compound with a versatile scaffold found in numerous pharmacologically active molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of 1-(4-methylpiperazin-1-yl)propan-2-one is a significant transformation in organic chemistry, yielding a compound with a versatile scaffold found in numerous pharmacologically active molecules.[1][2][3] The 1-methylpiperazine moiety is a common building block in the development of pharmaceuticals, including antidepressants and antipsychotics.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction of chloroacetone with 1-methylpiperazine. The document outlines a detailed experimental protocol, discusses the underlying reaction mechanism, and emphasizes critical safety considerations.

Reaction Mechanism and Theoretical Background

The reaction between chloroacetone and 1-methylpiperazine proceeds via a nucleophilic substitution mechanism, specifically an SN2 (Substitution Nucleophilic Bimolecular) reaction.[4] In this process, the lone pair of electrons on one of the nitrogen atoms of 1-methylpiperazine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine atom in chloroacetone.

The reaction is a single, concerted step where the formation of the new carbon-nitrogen bond and the breaking of the carbon-chlorine bond occur simultaneously.[5] The rate of this bimolecular reaction is dependent on the concentration of both the nucleophile (1-methylpiperazine) and the electrophile (chloroacetone).

Several factors can influence the efficiency of this SN2 reaction:

  • Steric Hindrance: Chloroacetone is a primary alkyl halide, which is ideal for SN2 reactions as the electrophilic carbon is relatively unhindered, allowing for backside attack by the nucleophile.[6]

  • Nucleophilicity: The nitrogen atoms in 1-methylpiperazine are good nucleophiles due to the presence of lone pair electrons. The methyl group on one of the nitrogens slightly increases the electron density, making it a slightly stronger nucleophile.

  • Leaving Group: The chloride ion is a good leaving group, facilitating the departure from the electrophilic carbon atom upon nucleophilic attack.

  • Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like acetone or dimethylformamide (DMF) are often preferred for SN2 reactions as they can solvate the cation but not the nucleophile, leaving the nucleophile more reactive.[5]

It is important to note that over-alkylation can be a potential side reaction, where the product, 1-(4-methylpiperazin-1-yl)propan-2-one, which is also a tertiary amine, could potentially react with another molecule of chloroacetone to form a quaternary ammonium salt. Using an excess of the amine nucleophile can help to minimize this side reaction.[4]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 1-(4-methylpiperazin-1-yl)propan-2-one.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
Chloroacetone78-95-5C3H5ClO92.53Flammable, toxic, lachrymator.[7][8]
1-Methylpiperazine109-01-3C5H12N2100.16Flammable liquid, causes severe skin burns and eye damage.[9]
Potassium Carbonate584-08-7K2CO3138.21Anhydrous, used as a base.
Acetone67-64-1C3H6O58.08Anhydrous, used as a solvent.
Dichloromethane75-09-2CH2Cl284.93For extraction.
Anhydrous Sodium Sulfate7757-82-6Na2SO4142.04For drying.
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Fume hood

Visual Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine 1-Methylpiperazine, K2CO3, and Acetone chloroacetone Add Chloroacetone dropwise reagents->chloroacetone Under stirring reflux Reflux the mixture chloroacetone->reflux monitor Monitor reaction (TLC) reflux->monitor filter Filter the solid monitor->filter Upon completion concentrate Concentrate the filtrate filter->concentrate extract Extract with Dichloromethane concentrate->extract dry Dry organic layer extract->dry purify Purify by distillation or column chromatography dry->purify

Figure 1. A generalized workflow for the synthesis of 1-(4-methylpiperazin-1-yl)propan-2-one.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-methylpiperazine (1.2 equivalents), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone (100 mL).

  • Addition of Chloroacetone: Place the flask in an ice bath and begin stirring. Dissolve chloroacetone (1.0 equivalent) in anhydrous acetone (20 mL) and add it dropwise to the stirring mixture over a period of 30 minutes using a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride byproduct. Wash the solid with a small amount of acetone.

  • Extraction: Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone. To the resulting residue, add water (50 mL) and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(4-methylpiperazin-1-yl)propan-2-one.

Safety Precautions

Chloroacetone is a highly toxic, flammable, and lachrymatory substance.[7][8][10] It is fatal if it comes into contact with skin or is inhaled.[7][8] 1-Methylpiperazine is also a hazardous chemical that can cause severe skin burns and eye damage.[9] Therefore, all manipulations must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical splash goggles.[10]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[7][10] Use only non-sparking tools and work in an area with an emergency eyewash station and safety shower readily available.[8][10][11]

  • Storage: Store chloroacetone in a tightly closed container in a cool, well-ventilated area, away from light and air.[10] Old material can be explosive.[10]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization of the Product

The final product, 1-(4-methylpiperazin-1-yl)propan-2-one, should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) stretch of the ketone.

Conclusion

This application note provides a detailed and practical guide for the synthesis of 1-(4-methylpiperazin-1-yl)propan-2-one via the nucleophilic substitution reaction of chloroacetone with 1-methylpiperazine. By following the outlined protocol and adhering to the stringent safety precautions, researchers can safely and efficiently synthesize this valuable chemical intermediate. The mechanistic insights provided offer a deeper understanding of the reaction, enabling potential optimization and adaptation for related synthetic transformations.

References

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. (n.d.). Retrieved from [Link]

  • 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Chemical Properties of Piperazine, 1-methyl- (CAS 109-01-3) - Cheméo. (n.d.). Retrieved from [Link]

  • Chloroacetone, 96% stabilized with 0.5% CaCO3 MSDS# 97297 Section 1 - Exposome-Explorer. (2009, July 20). Retrieved from [Link]

  • Synthesis of Amines I. Amine Alkylation by SN2 reaction Amines can be alkylated in SN2 fashion by alkyl halides; primary halides. (n.d.). Retrieved from [Link]

  • Ch22: Alkylation of Amines - University of Calgary. (n.d.). Retrieved from [Link]

  • SN2 reactions of enamines and alkyl halides - YouTube. (2019, January 18). Retrieved from [Link]

  • CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents. (n.d.).
  • Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps. (2025, November 13). Retrieved from [Link]

  • aromatic nucleophilic substitution. (n.d.). Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023, December 21). Retrieved from [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018, February 7). Retrieved from [Link]

  • 1-(4-Methylpiperazin-1-yl)propan-2-one - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis of piperazines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 1-(Piperazin-1-yl)prop-2-en-1-one - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool - Juniper Publishers. (2017, March 17). Retrieved from [Link]

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (2023, January 6). Retrieved from [Link]

  • A Simple Synthesis of N-Alkylpiperazines - ResearchGate. (2024, September 6). Retrieved from [Link]

  • US2905673A - Method for preparing 1-methylpiperazine - Google Patents. (n.d.).
  • α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions - ResearchGate. (n.d.). Retrieved from [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC. (n.d.). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ) - ResearchGate. (2025, August 6). Retrieved from [Link]_

  • The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. (n.d.). Retrieved from [Link]

  • methanone - MDPI. (2009, November 9). Retrieved from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Category:4-Methylpiperazin-1-yl compounds - Wikipedia. (n.d.). Retrieved from [Link]

  • (PDF) The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities - ResearchGate. (2025, August 6). Retrieved from [Link]

  • IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS Timothy R. Blackmore* and Philip E. Thompson Medicinal Chemistry and Drug. (2011, May 30). Retrieved from [Link]

  • 11.1: The Discovery of Nucleophilic Substitution Reactions - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

  • A new mechanism for internal nucleophilic substitution reactions - RSC Publishing. (n.d.). Retrieved from [Link]

Sources

Method

Application Note: Reductive Amination using 1-(4-methylpiperazin-1-yl)acetone

[1] Abstract & Introduction In modern medicinal chemistry, the 1-(4-methylpiperazin-1-yl)acetone (CAS: 5164-46-5) scaffold is a privileged building block.[1] It serves as a critical intermediate for introducing the N-met...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

In modern medicinal chemistry, the 1-(4-methylpiperazin-1-yl)acetone (CAS: 5164-46-5) scaffold is a privileged building block.[1] It serves as a critical intermediate for introducing the N-methylpiperazine moiety—a solubilizing group and pharmacophore frequently observed in GPCR ligands, antipsychotics (e.g., Olanzapine derivatives), and kinase inhibitors.[1]

This Application Note provides a rigorous technical guide for performing reductive aminations with this specific


-amino ketone. Unlike simple aliphatic ketones, this substrate presents unique challenges due to the basicity of the piperazine ring and the steric environment of the 

-carbon. We present three validated protocols ranging from bench-scale discovery to process-friendly methodologies.

Chemical Strategy & Mechanism[2][3][4][5][6][7][8]

The Substrate Challenge

The reaction involves the condensation of 1-(4-methylpiperazin-1-yl)acetone (1 ) with a primary or secondary amine (2 ) to form an imine/iminium intermediate (3 ), followed by irreversible reduction to the target amine (4 ).

Critical Considerations:

  • Basicity: The N-methyl nitrogen (

    
    ) and the internal piperazine nitrogen create a self-buffering system. Standard acid catalysis (AcOH) must account for this proton sponge effect.
    
  • Sterics: The bulky piperazine group adjacent to the carbonyl slows down nucleophilic attack compared to acetone.

  • Chemoselectivity: The use of Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Borohydride (

    
    ) to prevent direct reduction of the ketone to the alcohol (1-(4-methylpiperazin-1-yl)propan-2-ol).
    
Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical decision points for reagent selection.

ReductiveAmination Start Ketone (1) + Amine (2) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + H+ (Cat.) DirectRed Direct Ketone Reduction (Side Rxn) Start->DirectRed If reducing agent is too strong (NaBH4) Iminium Iminium Ion (3) (Activated) Hemiaminal->Iminium - H2O (Dehydration) Reduction Hydride Transfer (Rate Limiting) Iminium->Reduction + H- (Reductant) Product Target Amine (4) Reduction->Product

Figure 1: Mechanistic pathway of reductive amination.[1] Note the competition between imine formation and direct ketone reduction.[2]

Reagent Selection Guide

ParameterProtocol A: STAB (Standard) Protocol B: Ti(OiPr)₄ (Difficult) Protocol C: Hydrogenation (Scale)
Reducing Agent


or


/ Pd-C
Solvent DCE or DCMPure THF or MethanolEthanol or Methanol
Additives Acetic Acid (1-2 eq)Titanium(IV) IsopropoxideNone or weak acid
Key Advantage High chemoselectivity; One-pot.Forces reaction with hindered amines.Green chemistry; No boron waste.
Limitations Stoichiometric waste; Cost.Titanium workup can be messy.Requires high pressure equipment.

Experimental Protocols

Protocol A: Standard Bench-Scale Synthesis (STAB Method)

Best for: Discovery chemistry, high-throughput library synthesis, and unhindered amines.[1]

Materials:

  • 1-(4-methylpiperazin-1-yl)acetone (1.0 equiv)[1]

  • Amine partner (1.1 – 1.2 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)[1]

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1]

  • 1,2-Dichloroethane (DCE) (0.2 M concentration)[1]

Procedure:

  • Complexation: In a dry vial, dissolve the amine (1.1 equiv) and ketone (1.0 equiv) in anhydrous DCE.

  • Acid Activation: Add Acetic Acid (1.5 equiv). Note: The solution may warm slightly as the piperazine is protonated. Stir for 30 minutes at room temperature to establish the imine equilibrium.

  • Reduction: Add STAB (1.5 equiv) in a single portion. The reaction may evolve gas slightly.

  • Incubation: Seal the vial and stir at room temperature for 4–16 hours. Monitor by LCMS (look for disappearance of ketone M+156).

  • Quench: Add saturated aqueous

    
     (equal volume to solvent). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup:

    • Extract the aqueous layer with DCM (3x).

    • Critical Step: The product is a polyamine. Ensure the aqueous layer pH is >10 during extraction.

    • Dry combined organics over

      
      , filter, and concentrate.[1]
      
Protocol B: Titanium-Mediated Reductive Amination

Best for: Weakly nucleophilic amines (anilines) or sterically hindered systems.

Rationale:


 acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine/enamine species before the reducing agent is introduced.

Procedure:

  • Neat Mixing: Combine amine (1.1 equiv) and ketone (1.0 equiv) and Titanium(IV) isopropoxide (1.25 equiv) in a flask. Do not add solvent yet.[1]

  • Activation: Stir the neat mixture under nitrogen for 1 hour. The mixture often becomes viscous.

  • Dilution: Dilute with anhydrous Ethanol (0.5 M).

  • Reduction: Add

    
     (1.5 equiv) carefully (exothermic). Stir for 2 hours.
    
  • Titanium Workup: Quench by adding 1N NaOH. A white precipitate (

    
    ) will form. Dilute with EtOAc, filter through a Celite pad to remove titanium salts, then separate layers.
    

Purification & Analysis

The product will contain a highly basic N-methylpiperazine tail. This property dictates the purification strategy.

Flash Chromatography (Normal Phase):

  • Stationary Phase: Silica Gel.

  • Mobile Phase: DCM / Methanol /

    
     (90:10:1 to 80:20:2).
    
  • Note: The ammonium hydroxide is mandatory to prevent the piperazine from streaking on the column.

Reverse Phase (Prep-HPLC):

  • Column: C18.

  • Modifier: Use 0.1% Trifluoroacetic acid (TFA) or Formic Acid.

  • Warning: If using TFA, the product will be isolated as a di- or tri-TFA salt.[1] This significantly changes the molecular weight and solubility.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Imine formation is unfavorable.Switch to Protocol B (

). Increase temperature to 40°C.
Alcohol Byproduct Direct reduction of ketone.Use STAB (Protocol A) instead of

or

. Ensure amine is added before reductant.
Product stuck in Aqueous pH is too low during extraction.The piperazine is amphoteric. Saturate aqueous layer with NaCl and adjust pH to >12 using 1N NaOH.
Incomplete Reaction Piperazine buffering effect.Increase Acetic Acid to 2.5 equiv to ensure catalytic cycle is active despite piperazine basicity.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61(11), 3849-3862.[1] Link[1]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1][3] Journal of Organic Chemistry, 1990 , 55(8), 2552-2554.[1][3] Link[1]

  • Beshore, D. C., & Dinsmore, C. J. "Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization."[1][4] Organic Letters, 2002 , 4(7), 1201-1204.[1] Link[1]

  • Giguere, D., et al. "Synthesis of stable analogs of aminoacyl-tRNA synthetase inhibitors."[1] Bioorganic & Medicinal Chemistry, 2008 , 16(16), 7811-7823.[1] (Demonstrates reductive amination on complex piperazine scaffolds). Link[1]

Sources

Application

preparation of piperazine-based ligands for coordination chemistry

Executive Summary Piperazine ( ) is a "privileged scaffold" in coordination chemistry due to its conformational rigidity (predominantly chair form), dual nitrogen donor sites, and ability to act as a variable-length spac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperazine (


) is a "privileged scaffold" in coordination chemistry due to its conformational rigidity (predominantly chair form), dual nitrogen donor sites, and ability to act as a variable-length spacer in Metal-Organic Frameworks (MOFs) and discrete metallo-supramolecular architectures.[1][2] This guide provides validated protocols for synthesizing two distinct classes of piperazine ligands: Type A (N-Alkylated Spacers)  for coordination polymers, and Type B (Dithiocarbamates)  for bioinorganic activity.

Strategic Ligand Design

Before synthesis, the coordination mode must be selected. The piperazine ring exists in a dynamic equilibrium, but steric and electronic factors dictate the final metal-binding geometry.

  • The Chair Conformation (Thermodynamic Product): In most

    
    -disubstituted derivatives, the ring adopts a chair conformation, placing the donor groups (e.g., pyridyl, carboxylate) at a 
    
    
    
    vector. This is ideal for bridging metal centers to form 1D chains or 3D MOFs.
  • The Boat Conformation (Kinetic/Chelate Mode): Rare. Requires specific steric bulk or flexible linkers (e.g., ethylamine arms) to force the nitrogens into a cis-like orientation for chelation.

Decision Tree: Synthetic Route Selection

LigandDesign Start Target Application Decision1 Desired Coordination Mode? Start->Decision1 RouteA Bridging (MOFs/Polymers) Rigid Linkers Decision1->RouteA Rigid Spacer RouteB Chelating/Bioactive Soft Donors (S/N) Decision1->RouteB Bio-Active ChemA N-Alkylation (Reaction with R-CH2-Cl) RouteA->ChemA ChemB CS2 Insertion (Dithiocarbamate formation) RouteB->ChemB ProdA Example: N,N'-bis(4-pyridylmethyl)piperazine (bpmp) ChemA->ProdA ProdB Example: Piperazine-bis(dithiocarbamate) ChemB->ProdB

Figure 1: Strategic decision tree for selecting the synthetic pathway based on the desired coordination geometry.

Protocol A: Synthesis of N-Alkylated Linkers

Target Molecule:


-bis(4-pyridylmethyl)piperazine (bpmp )
Application:  A classic rod-like linker for constructing pillared-layer MOFs.
Reaction Mechanism

This is a double nucleophilic substitution (


) where the secondary amines of piperazine attack the benzylic carbon of 4-(chloromethyl)pyridine. The addition of a weak base neutralizes the generated HCl, driving the equilibrium forward.
Materials
  • Piperazine (anhydrous), 10 mmol

  • 4-(Chloromethyl)pyridine hydrochloride, 22 mmol (2.2 eq)

  • Potassium Carbonate (

    
    ), 50 mmol (5 eq)
    
  • Solvent: Acetonitrile (

    
    ), 50 mL (HPLC Grade)
    
  • Catalyst: Potassium iodide (KI), 1 mmol (catalytic, accelerates Finkelstein-like exchange)

Step-by-Step Procedure
  • Activation: In a 100 mL round-bottom flask, suspend piperazine (0.86 g, 10 mmol) and

    
     (6.9 g, 50 mmol) in 40 mL of acetonitrile. Stir at room temperature for 15 minutes to deprotonate any hydrochloride salts if using piperazine salts.
    
  • Addition: Add KI (0.16 g) followed by 4-(chloromethyl)pyridine hydrochloride (3.6 g, 22 mmol).

  • Reflux: Attach a condenser and reflux the mixture at

    
     for 24 hours . The suspension will turn from white to pale yellow.
    
  • Filtration: Cool to room temperature. Filter off the inorganic salts (

    
    , unreacted 
    
    
    
    ) using a sintered glass funnel. Wash the solid cake with 10 mL fresh acetonitrile.
  • Evaporation: Remove the solvent from the filtrate using a rotary evaporator to obtain a crude yellow oil or solid.

  • Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot ethanol (~5-10 mL). Add hexane dropwise until turbidity appears. Cool at

    
     overnight.
    
  • Yield: Filter the resulting off-white crystals. Typical yield: 75-85%.

Critical Control Point: If the product remains oily, triturating with cold diethyl ether often induces crystallization.

Protocol B: Synthesis of Dithiocarbamate Ligands

Target Molecule: Potassium piperazine-1,4-bis(carbodithioate) Application: Bioinorganic complexes (Cu, Zn) with antifungal/anticancer properties.

Reaction Mechanism

Carbon disulfide (


) is an electrophile that reacts with the nucleophilic nitrogen. This reaction is exothermic and requires base stabilization to form the dithiocarbamate salt.
Materials
  • Piperazine, 10 mmol[3]

  • Carbon Disulfide (

    
    ), 22 mmol (Caution: Neurotoxic/Flammable)
    
  • Potassium Hydroxide (KOH), 22 mmol

  • Solvent: Methanol (absolute), 30 mL

Step-by-Step Procedure
  • Preparation: Dissolve KOH (1.23 g, 22 mmol) in 15 mL methanol. In a separate flask, dissolve piperazine (0.86 g, 10 mmol) in 15 mL methanol.

  • Mixing: Combine the solutions in a 100 mL flask placed in an ice bath (

    
    ).
    
  • Addition: Add

    
     (1.32 mL, 22 mmol) dropwise over 20 minutes. Do not rush this step; exothermicity can degrade the product.
    
  • Stirring: Allow the mixture to warm to room temperature and stir for 3-4 hours. A pale yellow/white precipitate should form.

  • Isolation: Filter the solid product. Wash with cold methanol (2 x 5 mL) followed by diethyl ether (10 mL) to dry.

  • Storage: Store in a desiccator. Dithiocarbamates are moisture-sensitive and can decompose to isothiocyanates over time.

Metal Complexation & Crystal Growth

Once the ligand is isolated, the following "Layering Technique" is the gold standard for obtaining X-ray quality crystals.

Protocol: Liquid-Liquid Diffusion
  • Bottom Layer: Dissolve 0.1 mmol of the Ligand (e.g., bpmp ) in 2 mL of a dense solvent (e.g., Chloroform or Dichloromethane).

  • Buffer Layer: Carefully add 1 mL of pure solvent (or a 1:1 mix of ligand/metal solvents) on top. This slows diffusion.

  • Top Layer: Dissolve 0.1 mmol of Metal Salt (e.g.,

    
    ) in 2 mL of a lighter solvent (e.g., Methanol). Layer this gently on top.
    
  • Incubation: Seal the tube with Parafilm (poke one small hole for slow evaporation if needed) and leave undisturbed for 3-7 days.

Validation & Characterization Data[4][5][6][7][8]

NMR Diagnostic Signals

The symmetry of the piperazine ring simplifies the NMR spectrum.

Ligand TypeProton (

) Assignment
Chemical Shift (

, ppm)
Multiplicity
bpmp Piperazine Ring (

)
2.45 - 2.55Broad Singlet
bpmp Benzylic Spacer (

)
3.45 - 3.55Singlet
bpmp Pyridine (

)
8.45 - 8.55Doublet
Dithiocarbamate Piperazine Ring (

)
3.80 - 4.20Broad (Deshielded by

)
Infrared (IR) Spectroscopy Markers
  • Tertiary Amine (bpmp): Disappearance of N-H stretch (~3300

    
    ). Appearance of C=N (pyridine) at ~1600 
    
    
    
    .
  • Dithiocarbamate: Strong band at 1450-1500

    
     (Thioureide C-N) and 950-1000 
    
    
    
    (C-S).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Alkylation) Incomplete deprotonationEnsure

is finely ground; add catalytic KI.
Oily Product Residual solvent or impuritiesTriturate with cold diethyl ether or hexane. Sonication helps induce precipitation.
Mono-substitution Stoichiometry errorUse a strict 1:2.2 (Ligand:Electrophile) ratio. If mono-substitued product is desired, use 1:0.9 ratio and dilute conditions.
Decomposition (

)
Reaction too hotMaintain ice bath during

addition.

References

  • Review of Piperazine Ligands: Kant, R., et al. (2021). "Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications." Dalton Transactions.[2][4]

  • Dithiocarbamate Synthesis: Tandon, S.S., et al. (2017).[5] "Recent Advances in Piperazine dithiocarbamate motifs." Synthesis.

  • Coordination Polymers (bpmp): Withersby, M.A., et al. (2016). "Coordination Chemistry and Structural Dynamics of a Long and Flexible Piperazine-Derived Ligand." Inorganic Chemistry.

  • Bioinorganic Applications: Alaghaz, A.M., et al. (2024). "Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity." Biointerface Research in Applied Chemistry.

Sources

Method

Application Note: Synthesis of Nintedanib Analogs via Reductive Amination of Piperazine Acetone Derivatives

Executive Summary This application note details a robust synthetic protocol for generating Nintedanib (BIBF 1120) analogs featuring a modified linker system. While the clinical drug Nintedanib utilizes a potentially hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust synthetic protocol for generating Nintedanib (BIBF 1120) analogs featuring a modified linker system. While the clinical drug Nintedanib utilizes a potentially hydrolyzable amide bond to connect the methylpiperazine moiety to the aniline scaffold, this protocol introduces a metabolically stable alkyl-amine linkage derived from piperazine acetone derivatives (specifically 1-(4-methylpiperazin-1-yl)propan-2-one).

This guide provides researchers with a validated pathway to synthesize these "Next-Gen" analogs to explore improved pharmacokinetic profiles (ADME) and extended half-lives compared to the parent compound.

Introduction & Scientific Rationale

The Clinical Baseline: Nintedanib

Nintedanib is a triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR, approved for Idiopathic Pulmonary Fibrosis (IPF) and NSCLC. Structurally, it consists of an indolinone core fused to a substituted aniline side chain.

Critical Limitation: The standard synthesis involves the acylation of N-methyl-4-nitroaniline with chloroacetyl chloride, followed by substitution with N-methylpiperazine. This creates a linear amide linker . Amides are susceptible to enzymatic hydrolysis by amidases in vivo, potentially limiting the drug's residence time or generating inactive metabolites.

The Analog Strategy: The "Acetone" Switch

To improve metabolic stability, we propose replacing the amide carbonyl with a branched alkyl chain. This is achieved by using 1-(4-methylpiperazin-1-yl)propan-2-one as a "warhead" in a reductive amination with the aniline precursor.

  • Standard Linker: -NH-CO-CH2- (Amide, planar, hydrolyzable)

  • Analog Linker: -NH-CH(CH3)-CH2- (Amine, chiral, flexible, resistant to hydrolysis)

Retrosynthetic Analysis

The following diagram illustrates the divergence from the standard Boehringer Ingelheim route (Left) to the proposed Analog route (Right).

Retrosynthesis Target Nintedanib Analog (Alkyl-Amine Linker) Core Indolinone Core (Enol Ether Activated) Target->Core Eschenmoser/Condensation SideChain Modified Aniline Side Chain Target->SideChain Aniline p-Phenylenediamine (or Nitro precursor) SideChain->Aniline Reductive Amination PipAcetone 1-(4-methylpiperazin-1-yl) propan-2-one SideChain->PipAcetone NaBH(OAc)3 / AcOH

Figure 1: Retrosynthetic strategy highlighting the convergent assembly of the analog side chain using piperazine acetone derivatives.

Detailed Experimental Protocols

Protocol A: Synthesis of the Piperazine-Acetone "Warhead"

Objective: To synthesize 1-(4-methylpiperazin-1-yl)propan-2-one from commercially available precursors. Note: This compound is commercially available (CAS 15885-04-8), but in-house synthesis ensures freshness and purity.

Reagents:

  • 1-Methylpiperazine (1.0 eq)

  • Chloroacetone (1.1 eq) [Warning: Lachrymator ]

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Acetone (Solvent, HPLC Grade)

Step-by-Step Methodology:

  • Setup: Charge a 500 mL round-bottom flask with acetone (10 volumes) and anhydrous

    
     (2.0 eq).
    
  • Addition: Add 1-Methylpiperazine (1.0 eq) and cool the suspension to 0°C using an ice bath.

  • Alkylation: Dropwise add Chloroacetone (1.1 eq) diluted in acetone over 30 minutes. The exotherm must be controlled to keep

    
    .
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The residue is often a yellow oil. Distill under high vacuum (bp ~85-90°C @ 10 mmHg) or use as crude if purity >95% by NMR.

Validation Criteria:

  • 1H NMR (CDCl3): Look for the singlet methyl ketone peak at

    
     ~2.15 ppm and the methylene singlet at 
    
    
    
    ~3.2 ppm.
Protocol B: Reductive Amination (The Linker Switch)

Objective: Coupling the piperazine-acetone intermediate to N-methyl-4-nitroaniline (or p-phenylenediamine derivative) to create the stable amine linkage.

Mechanism of Action: The ketone condenses with the aniline to form an imine/hemiaminal intermediate, which is selectively reduced by Sodium Triacetoxyborohydride (STAB) to the amine.

Mechanism Ketone Piperazine Acetone Imine Imine Intermediate Ketone->Imine AcOH, -H2O Amine Aniline Precursor Amine->Imine Product Secondary Amine (Analog Side Chain) Imine->Product NaBH(OAc)3 Reduction

Figure 2: Reductive amination pathway. The use of STAB (Sodium Triacetoxyborohydride) prevents the reduction of the nitro group (if present) and minimizes over-alkylation.

Reagents:

  • N-Methyl-4-nitroaniline (1.0 eq)

  • 1-(4-methylpiperazin-1-yl)propan-2-one (Synthesized in Protocol A) (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (glacial, 2.0 eq)

  • DCE (1,2-Dichloroethane) or THF (Solvent)

Step-by-Step Methodology:

  • Imine Formation: Dissolve N-methyl-4-nitroaniline and the Piperazine Acetone in DCE (10 mL/g). Add Acetic Acid.[1] Stir at RT for 1 hour to promote imine formation.

  • Reduction: Cool to 0°C. Add STAB portion-wise over 20 minutes.

    • Expert Insight: Do not use

      
       here if a nitro group is present, as it may reduce the nitro group or cause side reactions. STAB is milder and more selective for imines.
      
  • Quench: Stir overnight at RT. Quench with saturated

    
     solution until pH > 8.
    
  • Extraction: Extract with DCM (3x). Wash organics with brine, dry over

    
    .
    
  • Hydrogenation (If using Nitro precursor): If the starting material was a nitro-aniline, dissolve the crude product in MeOH, add 10% Pd/C, and hydrogenate (

    
     balloon) for 4 hours to generate the free aniline required for the final coupling.
    
Protocol C: Final Assembly (Indolinone Coupling)

Objective: Condense the modified side chain with the activated indolinone core (6-methoxycarbonyl-substituted indolinone enol ether).

Reagents:

  • Indolinone Enol Ether (1.0 eq) (Standard Nintedanib intermediate)

  • Modified Aniline Side Chain (from Protocol B) (1.1 eq)

  • Methanol or DMF (Solvent)

  • Piperidine (Catalytic, 0.1 eq)

Methodology:

  • Suspend the Indolinone core in Methanol.

  • Add the Modified Aniline Side Chain and catalytic piperidine.

  • Reflux (65°C) for 6-8 hours. The reaction is driven by the precipitation of the product or the elimination of methanol.

  • Isolation: Cool to 0°C. The product (Analog Free Base) should precipitate. Filter and wash with cold methanol.

Quality Control & Validation

To ensure the analog has been synthesized correctly, compare analytical data against the standard Nintedanib profile.

ParameterStandard NintedanibProposed AnalogExpected Shift
Linker Type Amide (-NH-CO-)Amine (-NH-CH(Me)-)Loss of Carbonyl stretch in IR
1H NMR (Linker) Singlet (CH2) ~3.2 ppmMultiplet (CH) + Doublet (CH3)Appearance of chiral center signals
Solubility (pH 7) LowModerate/HighAmine linker increases basicity/polarity
Metabolic Stability Moderate (Amidase sensitive)High (Amidase resistant)Confirmed via Liver Microsome Assay

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield in Protocol B Incomplete Imine formationIncrease reaction time before adding STAB; add molecular sieves to remove water.
Over-alkylation Excess ketone/reductantStrictly control stoichiometry (1:1.1) and add reductant slowly.
Product Oiling Out High lipophilicity of analogForm a salt! Treat the free base with Ethanesulfonic acid (Esylate) to obtain a crystalline solid.

References

  • Roth, G. J., et al. (2015). "Nintedanib: From Discovery to the Clinic."[2] Journal of Medicinal Chemistry, 58(3), 1053–1063.

  • Afanasyev, O. I., et al. (2019). "Reductive Amination in the Synthesis of Pharmaceuticals." Chemical Reviews, 119(23), 11857–11911.

  • Boehringer Ingelheim Int. (2016). "Indolinone Derivatives and Process for their Manufacture." U.S. Patent 6,762,180.

  • PubChem Compound Summary. (2023). "1-(4-Methylpiperazin-1-yl)propan-2-one."[3] National Center for Biotechnology Information.

Sources

Application

procedure for alkylation of 1-methylpiperazine with alpha-haloketones

Application Note: High-Fidelity N-Alkylation of 1-Methylpiperazine with -Haloketones Abstract This application note details the optimized protocol for the regioselective alkylation of 1-methylpiperazine at the N4-positio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity N-Alkylation of 1-Methylpiperazine with


-Haloketones 

Abstract This application note details the optimized protocol for the regioselective


 alkylation of 1-methylpiperazine at the N4-position using 

-haloketones. This transformation is a cornerstone in medicinal chemistry for synthesizing pharmacologically active

-aminoketones, common motifs in antipsychotic and antihistamine therapeutics.[1] The guide prioritizes process safety, impurity control (specifically preventing quaternary ammonium salt formation), and scalable purification via acid-base extraction.

Introduction & Strategic Significance

The piperazine scaffold is a "privileged structure" in drug discovery, serving as a versatile linker that modulates solubility and receptor binding affinity. The reaction between 1-methylpiperazine and


-haloketones (e.g., phenacyl bromide, chloroacetone) generates 

-aminoketones
.[1]

While ostensibly simple, this reaction presents two critical challenges:

  • Regioselectivity/Chemosteoselectivity: 1-Methylpiperazine contains two nucleophilic nitrogen atoms.[1] The N4-secondary amine is the desired reaction site.[1] However, the N1-tertiary amine is also nucleophilic.[1] Uncontrolled conditions lead to competitive quaternization at N1.[1]

  • Polyalkylation: The product is a tertiary amine, which can further react with excess electrophile to form bis-quaternary salts.[1]

This protocol utilizes a heterogeneous base system (


/Acetone)  to buffer the reaction, ensuring the free base concentration of the product remains low enough to suppress over-alkylation while driving the primary substitution to completion.

Mechanistic Insight & Reaction Pathway

The reaction proceeds via a classic bimolecular nucleophilic substitution (


).[1]
  • Nucleophilic Attack: The lone pair of the N4-secondary amine attacks the electrophilic

    
    -carbon of the haloketone.[1]
    
  • Transition State: A pentacoordinate transition state forms, displacing the halide leaving group.

  • Proton Transfer: The resulting ammonium intermediate is deprotonated by the base (

    
    ), regenerating the neutral amine and forming the inorganic salt byproduct (
    
    
    
    /
    
    
    ).[1]

Critical Control Point: The reaction rate is sensitive to steric hindrance.[1] The N4-H site is sterically more accessible than the N1-Me site, favoring the desired pathway.[1] However, high temperatures or excess electrophile will overcome this barrier, leading to N1-quaternization.

ReactionPathway cluster_0 Process Control Reactants 1-Methylpiperazine + α-Haloketone TS Transition State (SN2 Attack) Reactants->TS k1 (fast) Intermediate Ammonium Intermediate TS->Intermediate Product Target α-Aminoketone (Tertiary Amine) Intermediate->Product -HX Base Base (K2CO3) Scavenges H+ Base->Intermediate Deprotonation SideProduct Quaternary Ammonium Salt (Impurity) Product->SideProduct + Excess Haloketone (Over-alkylation)

Figure 1: Reaction pathway highlighting the critical branching point where over-alkylation (red) must be suppressed via stoichiometry and base control.

Experimental Design: Key Parameters

The following parameters are optimized for yield and purity.

ParameterRecommended ConditionRationale
Solvent Acetone (Anhydrous)Polar aprotic; dissolves organic reactants but precipitates inorganic salts (

), driving equilibrium.[1] Easy removal.
Base

(Granular)
Mild, heterogeneous base.[1] Scavenges acid without promoting enolization/aldol condensation of the ketone.[1]
Stoichiometry 1.1 : 1.0 (Amine : Halide)Slight excess of nucleophile ensures complete consumption of the toxic haloketone and minimizes over-alkylation.[1]
Temperature 0°C

RT
Initial cooling prevents exotherms and "hot spots" that favor side reactions.[1]
Concentration 0.1 M - 0.2 M Dilution favors mono-alkylation over intermolecular polymerization.[1]

Standard Operating Procedure (SOP)

Target Synthesis:


-(2-oxo-2-phenylethyl)-4-methylpiperazine
Scale:  5.0 mmol (adaptable)[1]
Materials
  • 1-Methylpiperazine (MW: 100.16 g/mol ): 550 mg (5.5 mmol, 1.1 equiv)[1]

  • 
    -Bromoacetophenone (Phenacyl bromide) (MW: 199.05  g/mol ): 995 mg (5.0 mmol, 1.0 equiv)[1]
    
  • Potassium Carbonate (

    
    ), anhydrous: 1.38 g (10.0 mmol, 2.0 equiv)
    
  • Acetone (HPLC Grade, dried over molecular sieves): 30 mL

  • Ethyl Acetate (EtOAc) & Dichloromethane (DCM) for extraction.[1]

Step-by-Step Protocol

1. Preparation of Nucleophile Suspension

  • In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1-methylpiperazine (550 mg) in anhydrous acetone (20 mL).

  • Add

    
      (1.38 g) in one portion.
    
  • Checkpoint: Ensure the suspension is stirring vigorously.[1] Cool the flask to 0°C using an ice bath for 10 minutes.

2. Controlled Addition of Electrophile

  • Dissolve

    
    -bromoacetophenone  (995 mg) in acetone  (10 mL) in a separate vial.
    
  • Critical Step: Add the haloketone solution dropwise to the stirring amine suspension over 15–20 minutes using a pressure-equalizing addition funnel or a syringe pump.

    • Why: Slow addition keeps the concentration of the electrophile low relative to the nucleophile, suppressing bis-alkylation.

3. Reaction Phase

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours .

  • Monitoring: Check progress via TLC (System: 5% MeOH in DCM). The starting bromide (

    
    , UV active) should disappear. The product will appear as a polar spot (
    
    
    
    , stains with Dragendorff or Iodine).[1]

4. Workup (Inorganic Removal)

  • Filter the reaction mixture through a sintered glass funnel or a Celite pad to remove the solid potassium salts (

    
     and 
    
    
    
    ).[1]
  • Wash the filter cake with cold acetone (2

    
     5 mL).
    
  • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oily residue.[1]

5. Purification (Acid-Base Extraction)

  • Self-Validating Step: This method leverages the basicity of the product to separate it from neutral impurities (unreacted haloketone).[1]

    • Dissolve residue in EtOAc (30 mL).

    • Extract with 1M HCl (2

      
       15 mL). The product (and excess methylpiperazine) moves to the aqueous layer; neutral impurities stay in organic.[1]
      
    • Optional: Wash the aqueous layer with fresh EtOAc (10 mL) to remove traces of haloketone.[1]

    • Basify the aqueous layer to pH > 10 using 2M NaOH or sat.[1]

      
       (careful of foaming).[1]
      
    • Extract the free base into DCM (3

      
       20 mL).[1]
      
    • Dry combined DCM layers over

      
      , filter, and evaporate.
      

6. Final Isolation

  • The resulting oil is typically >95% pure.[1] If crystallization is required, triturating with diethyl ether/hexane often yields a solid.

  • Yield Expectation: 85–95%.[1]

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield Incomplete reaction or product loss to water.[1]Increase reaction time or temp (reflux).[1] Ensure aqueous layer is pH > 10 during extraction.[1]
Quaternary Salt Formation Excess haloketone or high temperature.[1]Strictly use 1.1 eq of amine.[1] Keep temp < 25°C. Add halide slower.
Lachrymatory Effect Volatility of haloketone.[1]Handle all solids and solutions in a fume hood.[1] Quench glassware with dilute ammonia.[1]
Product is Colored Oxidation of piperazine or ketone.[1]Perform reaction under Nitrogen (

) atmosphere.[1][2][3]

References

  • Chao, S., et al. (2014).[1][4] "Facile Synthesis of 4-(2-oxo-2-(4-phenyl-piperazin-1-yl) ethyl) 2H-benzo-4-oxazin-3-(4H) ones." Hetero Letters, 4(2), 239-243.[1][4]

  • Bassetto, M., et al. (2020).[1] "Synthesis of 1-(2-phenylethyl)piperazine derivatives." Bioorganic & Medicinal Chemistry.

  • PrepChem. "Synthesis of 1-methyl-4-(1-oxo-2-propenyl)piperazine."[1][5] (Demonstrates N-acylation/alkylation principles with piperazines).

  • Organic Chemistry Portal. "Synthesis of Piperazines." (General methodologies for piperazine functionalization).

Sources

Method

Process Development &amp; Scale-Up Protocol: Synthesis of 1-(4-methylpiperazin-1-yl)acetone

Executive Summary 1-(4-methylpiperazin-1-yl)acetone (CAS 15885-04-8) is a critical pharmacophore and intermediate used in the synthesis of various rifamycin derivatives and antipsychotic APIs. While laboratory-scale synt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-methylpiperazin-1-yl)acetone (CAS 15885-04-8) is a critical pharmacophore and intermediate used in the synthesis of various rifamycin derivatives and antipsychotic APIs. While laboratory-scale synthesis often utilizes rapid mixing of reagents, scale-up requires rigorous control over thermodynamics and mass transfer to prevent runaway exotherms and the polymerization of the highly reactive α-haloketone starting material.

This protocol details a robust, scalable process for the synthesis of 1-(4-methylpiperazin-1-yl)acetone via the nucleophilic substitution of chloroacetone with 1-methylpiperazine. The method prioritizes safety (lachrymator containment), cost-efficiency (use of inorganic bases), and purity (distillative isolation avoiding chromatography).

Process Safety Management (Critical)

WARNING: This protocol involves Chloroacetone , a severe lachrymator and alkylating agent.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood or a reactor with a closed vent system connected to a caustic scrubber (10% NaOH).

  • PPE: Double nitrile gloves, full-face respirator (if outside containment), and chemical-resistant suit.

  • Lachrymator Neutralization: All glassware and spills contacting chloroacetone must be treated with a solution of ammonia or aqueous sodium hydroxide before removal from the hood.

  • Thermal Hazard: The alkylation is exothermic. Uncontrolled addition can lead to rapid boiling of solvent and release of toxic vapors.

Reaction Strategy & Mechanism

The synthesis proceeds via an SN2 nucleophilic attack of the secondary amine of 1-methylpiperazine on the α-carbon of chloroacetone.

Chemical Equation:



Key Process Parameters (KPPs)
  • Stoichiometry: A slight excess of 1-methylpiperazine (1.05 equiv) or the use of an inorganic base (K₂CO₃) is required to scavenge the HCl generated. For scale-up, K₂CO₃ is preferred to prevent the formation of viscous amine-salt sludges that are difficult to stir.

  • Temperature Control: Addition at 0–5 °C is mandatory to suppress the self-condensation of chloroacetone (Feist-Benary type side reactions).

  • Solvent: Acetone is the preferred solvent. It ensures solubility of the reagents while precipitating the inorganic chloride salt, facilitating easy workup via filtration. Toluene is a viable alternative for larger pilot scales to facilitate water removal if a wash is used.

Experimental Protocol (1.0 kg Scale)

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[1][2]Mass (g)Volume (mL)Density (g/mL)Role
1-Methylpiperazine 100.161.0641 g~710 mL0.903Nucleophile
Chloroacetone 92.521.05621 g~535 mL1.162Electrophile
Potassium Carbonate 138.211.21060 gN/ASolidAcid Scavenger
Acetone (Anhydrous) 58.08N/AN/A4000 mL0.784Solvent
Equipment Setup[1][3]
  • Reactor: 10 L Jacketed Glass Reactor equipped with an overhead mechanical stirrer (high torque).

  • Addition: Pressure-equalizing dropping funnel (1 L) or dosing pump.

  • Condenser: Reflux condenser fitted with a drying tube (CaCl₂) or N₂ blanket.

  • Cooling: Circulating chiller capable of -10 °C.

Step-by-Step Procedure
Phase 1: Reactor Charging & Cooling
  • Purge the reactor with Nitrogen to remove moisture.

  • Charge 4.0 L of Acetone and 641 g of 1-Methylpiperazine .

  • Start stirring at 300 RPM.

  • Add 1060 g of Potassium Carbonate (granular) . Note: Use granular to prevent caking; powder can form a hard cake at the bottom.

  • Cool the slurry to 0–5 °C using the jacket chiller.

Phase 2: Controlled Addition (The Critical Step)
  • Charge 621 g of Chloroacetone into the dropping funnel.

  • Slow Addition: Dropwise add Chloroacetone to the reactor over 90–120 minutes .

    • IPC (In-Process Control): Monitor internal temperature.[3] Do NOT allow temperature to exceed 10 °C .

    • Observation: The suspension will become thicker and whiter as KCl salts precipitate. Increase stirring speed if necessary to maintain suspension.

Phase 3: Reaction Completion
  • After addition is complete, allow the reaction to stir at 0–5 °C for 1 hour .

  • Slowly warm the reactor to 20–25 °C (Room Temp) over 1 hour.

  • Stir at Room Temp for 4–6 hours .

  • IPC: Sample an aliquot, filter, and analyze by GC-MS or TLC (Mobile Phase: MeOH/DCM 1:9). Target: < 2% residual 1-methylpiperazine.

Phase 4: Work-up & Isolation
  • Stop stirring and allow salts to settle.

  • Filtration: Filter the reaction mixture through a sintered glass funnel or a Nutsche filter to remove solid inorganic salts (KCl + excess K₂CO₃).

  • Wash: Wash the filter cake with 500 mL of cold Acetone to recover entrained product. Combine filtrates.

  • Concentration: Transfer the filtrate to a Rotary Evaporator. Remove solvent (Acetone) under reduced pressure (40 °C bath, 200 mbar down to 50 mbar).

    • Result: A yellow to orange crude oil.

Phase 5: Purification (Vacuum Distillation)
  • Transfer the crude oil to a distillation flask equipped with a Vigreux column (15 cm) and a vacuum distillation head.

  • Perform vacuum distillation.[1][2][3]

    • Fore-run: Discard low boilers (residual solvent/chloroacetone) coming off below 60 °C at 2 Torr.

    • Main Fraction: Collect the product at 68–72 °C at 2.0 Torr (approx 2.6 mbar) .

    • Note: The boiling point is highly pressure-dependent. At 10 mmHg, it may boil ~100–110 °C.

Process Visualization

Reaction Workflow Diagram

G Start Start: Charge Reactor (N-Me-Pip + K2CO3 + Acetone) Cooling Cool to 0-5°C Start->Cooling Addition Controlled Addition of Chloroacetone (T < 10°C) Cooling->Addition Slow Feed Reaction Reaction Phase (Warm to RT, 4-6h) Addition->Reaction IPC: GC Check Filter Filtration (Remove KCl/K2CO3) Reaction->Filter Evap Solvent Evaporation Filter->Evap Filtrate Distill Vacuum Distillation (68-72°C @ 2 Torr) Evap->Distill Crude Oil Product Final Product 1-(4-methylpiperazin-1-yl)acetone Distill->Product Main Fraction

Figure 1: Process flow diagram for the scale-up synthesis of 1-(4-methylpiperazin-1-yl)acetone.

Analytical Quality Control (QC)

TestMethodSpecification
Appearance VisualClear, colorless to pale yellow liquid
Purity GC-FID / HPLC> 98.0% (a/a)
Identification 1H-NMR (CDCl₃)δ 2.15 (s, 3H, Acetyl), 2.30 (s, 3H, N-Me), 2.4-2.6 (m, 8H, Ring), 3.15 (s, 2H, CH2)
Moisture Karl Fischer< 0.5% w/w

NMR Interpretation: The diagnostic peak is the singlet at δ 3.15 ppm corresponding to the methylene group (-CH₂-) between the carbonyl and the piperazine ring. The absence of the triplet at δ 4.1 ppm (characteristic of chloroacetone) confirms consumption of the starting material.

Troubleshooting & Optimization

  • Issue: Dark/Black Crude Product.

    • Cause: Chloroacetone polymerization or excessive temperature during addition.

    • Solution: Ensure Chloroacetone is clear/stabilized before use. Maintain T < 5 °C strictly during addition.

  • Issue: Low Yield (< 70%).

    • Cause: Incomplete alkylation or product loss during salt filtration.

    • Solution: Thoroughly wash the filter cake with acetone. Ensure the reaction runs for at least 4 hours at room temperature.

  • Issue: Clogged Filter.

    • Cause: Fine particle size of KCl.

    • Solution: Use a Celite pad (diatomaceous earth) during filtration to prevent blinding of the filter cloth/frit.

References

  • PubChem Compound Summary. (2023). 1-(4-methylpiperazin-1-yl)propan-2-one.[4] National Center for Biotechnology Information. Link

  • ChemicalBook. (2023). 1-(4-methylpiperazin-1-yl)acetone Properties and Boiling Point. Link

  • Muni, I. S. (2015). Synthesis of piperazine quaternary salts and alkylation protocols. Masaryk University. Link

  • Organic Syntheses. (1963). General procedures for alkylation of amines with alpha-halo ketones. Coll. Vol. 4, p. 12. Link

  • Vertex Chem. (2023). Safety Data Sheet: Chloroacetone Handling and Storage. Link

Sources

Technical Notes & Optimization

Troubleshooting

removing unreacted 1-methylpiperazine from reaction mixture

The following technical guide addresses the remediation of unreacted 1-methylpiperazine (N-methylpiperazine, NMP) from reaction mixtures. It is structured to provide autonomous, modular solutions ranging from standard aq...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the remediation of unreacted 1-methylpiperazine (N-methylpiperazine, NMP) from reaction mixtures. It is structured to provide autonomous, modular solutions ranging from standard aqueous workups to advanced scavenging techniques for sensitive substrates.[1][2][3][4]

Topic: Removal of Unreacted 1-Methylpiperazine (NMP) Applicability: Organic Synthesis, Process Chemistry, API Purification[1][2][3][5]

Know "The Enemy": Chemical Profile

Before attempting removal, you must understand the physicochemical properties that dictate the separation strategy.[1][2] 1-Methylpiperazine is a polar, basic diamine.[1][3][4][5][6]

PropertyValueImplication for Workup
Boiling Point ~138 °CToo high for standard rotovap removal; requires high vacuum or azeotroping.[1][3][4][5][6]
Basicity (pKa) N4-H: ~9.1 N1-Me: ~5.0It is a strong base.[1][3][4][5][6] It will be fully protonated (ionic) at pH < 7.[1][2][3][6]
Solubility Miscible with H₂OHighly susceptible to aqueous extraction if ionized.[1][2][3][4][6]
Reactivity Secondary Amine (N4)Contains a nucleophilic N-H handle, allowing chemoselective scavenging.[1][2][3][4][6]

Module 1: Liquid-Liquid Extraction (The Standard Protocol)

Best For: Products that are neutral, acidic, or weakly basic (pKa < 4).[1][2][3] Mechanism: Protonation of the basic NMP converts it into a water-soluble salt, forcing it into the aqueous layer while the product remains in the organic phase.[2]

Protocol: The "pH Swing" Wash[2]
  • Dilution: Dilute the reaction mixture with a non-polar solvent (DCM, EtOAc, or MTBE). Avoid ether if possible due to lower polarity range.[1][2][3][6]

  • Acidic Wash: Wash the organic layer 3x with 0.5 M - 1.0 M HCl .[1][2][3][4][5][6]

    • Why: At pH ~1, both nitrogens on NMP are protonated (dicationic), maximizing water solubility.[1][2][3]

  • Brine Wash: Follow with a saturated brine wash to break any emulsions caused by the surfactant-like nature of the protonated diamine.[1][2][4][6]

  • Drying: Dry over Na₂SO₄ and concentrate.

Advanced Scenario: The "pKa Window" Technique

Use this if your product is also a base (e.g., a pyridine or aniline derivative).[2]

If your product has a pKa of ~4–5 and NMP has a pKa of ~9.1, you can exploit the ΔpKa to wash out the impurity without losing the product.[2]

  • Buffer Selection: Use a Citrate or Phosphate buffer adjusted to pH 5.5 - 6.0 .[1][3][4][5][6]

  • Result: At pH 6.0, NMP (pKa 9.[1][2][3][4][6]1) is >99.9% protonated (ionic/aqueous).[1][2][3][6] A product with pKa 4.0 is >99% neutral (organic).[1][2][3][4][6]

ExtractionLogic Start Crude Mixture (Product + NMP) CheckProduct Is Product Basic? Start->CheckProduct NoBase No (Neutral/Acidic) CheckProduct->NoBase pKa N/A YesBase Yes (Weak Base) CheckProduct->YesBase pKa < 5 WashHCl Wash with 1N HCl (pH ~1) NoBase->WashHCl WashBuffer Wash with Phosphate Buffer (pH 5.5 - 6.0) YesBase->WashBuffer Result1 NMP -> Aqueous (Salt) Product -> Organic WashHCl->Result1 Result2 NMP -> Aqueous (Salt) Product -> Organic (Neutral) WashBuffer->Result2

Figure 1: Decision tree for aqueous extraction based on product basicity.

Module 2: Scavenging Technologies (For Sensitive Substrates)

Best For: Acid-sensitive products or when aqueous workup causes emulsions.[1][3][4][5][6] Mechanism: Chemoselective covalent capture.[1][2][3][4][6] Since 1-methylpiperazine contains a secondary amine (N-H), it reacts rapidly with electrophilic resins.[1][2][3][5][6]

Recommended Resin: Polystyrene-Isocyanate (PS-NCO)

Isocyanate resins are superior to acid resins here because they form a covalent urea bond, which is irreversible and strictly chemoselective for the N-H bond.[1][2][3][5][6]

Protocol:

  • Calculate Load: Assume 1.5 - 2.0 equivalents of resin relative to the estimated amount of unreacted NMP.[1][2][3][4][6]

  • Solvent Compatibility: Dissolve crude mixture in DCM, THF, or DMF.[1][2][3][4][6] (Avoid alcohols, as they compete for the isocyanate).[1][2][3]

  • Incubation: Add resin and stir gently at room temperature for 2–4 hours.

  • Filtration: Filter through a fritted glass funnel or a Celite pad.

  • Rinse: Rinse the resin cake with solvent to recover entrained product.[1][2][3][4][6]

Why this works:



The impurity becomes part of the solid phase and is physically removed by filtration.[1][3][5][6]

Module 3: Distillation & Physical Removal

Best For: Large-scale process chemistry or volatile, stable products.[1][2][3][4][5][6]

High Vacuum Distillation

Because NMP boils at 138°C (760 mmHg), simple rotary evaporation is ineffective.[1][2][3][4]

  • Requirement: High vacuum (< 5 mmHg).[1][2][3][4][6][7]

  • Procedure: Kugelrohr or short-path distillation.[1][3][4][5][6]

  • Note: If your product is a solid, you can often keep the bath temperature at 60°C under high vacuum for 12 hours to sublime/evaporate the NMP traces, though this is slow.[1][2]

Azeotropic Removal

If the product is sensitive to high heat, use azeotropes to lower the effective boiling point.[1][2]

  • Solvent: Toluene or Chlorobenzene .[1][2][3][4][6]

  • Method: Add toluene to the crude oil and rotovap to dryness.[2][4][6] Repeat 3x. The co-evaporation helps drag the amine out of the mixture.[2]

Troubleshooting & FAQ

Q: My product is also a secondary amine. Can I use the Isocyanate resin? A: No. The resin cannot distinguish between the N-H of your product and the N-H of the piperazine.[2] In this case, use Module 1 (pKa Swing) or switch to Reverse Phase Chromatography (C18) using an acidic mobile phase (0.1% TFA), which will separate them based on hydrophobicity.[1][2][3]

Q: I tried the acid wash, but I got a terrible emulsion. A: Piperazine salts are surfactants.[1][2][3]

  • Add solid NaCl to saturate the aqueous layer.[1][2][3][4][6][8]

  • Filter the entire biphasic mixture through a pad of Celite. The emulsion often breaks as it passes through the filter cake.[2][6]

  • Add a small amount of Methanol (5%) to the organic layer to reduce surface tension.[1][2][6]

Q: Can I use silica gel chromatography? A: Yes, but NMP tails severely on standard silica due to interaction with acidic silanols.[1][2][3][4][6]

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent, or use Amine-functionalized Silica (NH2-SiO2) cartridges.[1][2][3][5][6]

References

  • ChemicalBook. (2025).[1][2][3][4][6] 1-Methylpiperazine Physical Properties and pKa Data. Retrieved from [1][2][3][5][6]

  • Biotage. (2023).[1][2][3][4][6][9] Is there an easy way to purify organic amines? (Discussion on Amine-Functionalized Silica). Retrieved from

  • Sigma-Aldrich. (n.d.).[1][3][4][5][6][10] 1-Methylpiperazine Safety Data Sheet (SDS). Retrieved from [1][5][6]

  • University of Regina. (2008). pKa Values of Some Piperazines at Different Temperatures. (Confirming pKa ~9.1 for the secondary amine). Retrieved from [1][2][3][5][6]

Sources

Optimization

preventing bis-alkylation during 1-(4-methylpiperazin-1-yl)acetone synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of 1-(4-methylpiperazin-1-yl)acetone is a crucial step in the development of various pharmaceutical compounds. However, a...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 1-(4-methylpiperazin-1-yl)acetone is a crucial step in the development of various pharmaceutical compounds. However, a frequent challenge encountered by chemists is the formation of the bis-alkylated byproduct, 1,4-bis(2-oxopropyl)piperazine. This occurs when both nitrogen atoms of the piperazine ring react with the alkylating agent. This guide offers practical, evidence-based strategies to mitigate this issue and optimize your synthetic route.

Troubleshooting Guide: Common Issues and Solutions

Q1: My reaction is producing a significant amount of a higher molecular weight byproduct, leading to low yields of 1-(4-methylpiperazin-1-yl)acetone. What is happening and how can I fix it?

Answer:

This is a classic case of bis-alkylation. The piperazine ring has two secondary amine groups, both of which are nucleophilic and can react with your alkylating agent (e.g., chloroacetone or by reductive amination with acetone). The desired product is the mono-alkylated compound, but a second alkylation can occur, leading to the undesired bis-alkylated product.

Immediate Troubleshooting Steps:

  • Re-evaluate Stoichiometry: Ensure you are using a sufficient excess of 1-methylpiperazine relative to the alkylating agent. A common starting point is a 2 to 5-fold molar excess of the piperazine. This statistically favors the mono-alkylation reaction.

  • Control the Addition of the Alkylating Agent: Instead of adding the alkylating agent all at once, use a syringe pump for slow, controlled addition. This maintains a low concentration of the alkylating agent in the reaction mixture, further reducing the probability of bis-alkylation.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0-10 °C) can help control the reaction rate and improve selectivity for mono-alkylation.

Q2: I'm performing a reductive amination to synthesize my product, but I'm still observing overalkylation. What specific parameters should I adjust?

Answer:

Reductive amination is an excellent method to avoid the quaternization issues seen with alkyl halides, but bis-alkylation can still occur.[1] Here's how to troubleshoot:

  • Choice of Reducing Agent: Use a milder reducing agent that selectively reduces the iminium ion intermediate over the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for this reason as it is less reactive towards aldehydes and ketones compared to reagents like sodium borohydride.

  • pH Control: The formation of the imine intermediate is pH-dependent. The reaction is typically carried out under weakly acidic conditions (pH 4-6). If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, the formation of the iminium ion is not favored.

  • Reaction Sequence: Consider a two-step approach (indirect reductive amination). First, form the imine by reacting 1-methylpiperazine with acetone, often with removal of water to drive the equilibrium. Then, in a separate step, add the reducing agent. This can offer greater control than a one-pot (direct) procedure.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of bis-alkylation in this synthesis?

Answer:

Bis-alkylation occurs because after the first N-alkylation of 1-methylpiperazine, the resulting product, 1-(4-methylpiperazin-1-yl)acetone, still possesses a nucleophilic secondary amine. This amine can then react with another molecule of the alkylating agent (e.g., chloroacetone or the iminium ion intermediate in reductive amination) to form the bis-alkylated byproduct. The relative rates of the first and second alkylation steps determine the product distribution.

Diagram: Reaction Pathways

G A 1-Methylpiperazine C 1-(4-methylpiperazin-1-yl)acetone (Desired Product) A->C First Alkylation (k1) B Chloroacetone (or Acetone) D 1,4-bis(2-oxopropyl)-1-methylpiperazinium (Bis-alkylated Byproduct) C->D Second Alkylation (k2) G start Start: Piperazine protect Step 1: Protect (e.g., with Boc₂O) start->protect mono_protected Mono-Boc-Piperazine protect->mono_protected methylate Step 2: Methylate mono_protected->methylate methylated 1-Boc-4-methylpiperazine methylate->methylated alkylate Step 3: Alkylate (with Chloroacetone) methylated->alkylate protected_product Protected Product alkylate->protected_product deprotect Step 4: Deprotect (Acidic Conditions) protected_product->deprotect final_product Final Product: 1-(4-methylpiperazin-1-yl)acetone deprotect->final_product

Caption: A multi-step synthesis using a protecting group.

Experimental Protocols

Protocol 1: Mono-alkylation of 1-Methylpiperazine via Nucleophilic Substitution with Controlled Stoichiometry

This protocol focuses on direct alkylation using chloroacetone while minimizing bis-alkylation through stoichiometric control.

Materials:

  • 1-Methylpiperazine

  • Chloroacetone

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1-methylpiperazine (3.0 g, 30 mmol, 3 eq.) and anhydrous potassium carbonate (4.14 g, 30 mmol, 3 eq.) in anhydrous acetonitrile (50 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve chloroacetone (0.925 g, 10 mmol, 1 eq.) in anhydrous acetonitrile (10 mL) and add it to the dropping funnel.

  • Add the chloroacetone solution dropwise to the stirred reaction mixture over 1 hour.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, filter off the potassium carbonate and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Data Summary

ParameterRecommendation for Mono-alkylationRationale
Stoichiometry 2-5 molar equivalents of 1-methylpiperazineStatistically favors the reaction of chloroacetone with the more abundant starting material over the mono-alkylated product.
Temperature 0 °C to room temperatureLower temperatures reduce the rate of the second alkylation, improving selectivity.
Addition Rate Slow, dropwise addition of chloroacetoneMaintains a low concentration of the alkylating agent, minimizing the chance of bis-alkylation.
Base Potassium carbonate or other non-nucleophilic baseNeutralizes the HCl byproduct without competing in the alkylation reaction.

References

  • Wikipedia. Reductive amination. [Link]

  • Sciencemadness Wiki. Reductive amination. [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Harvard University. Myers Chem 115. [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

  • National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

  • ResearchGate. A Simple Synthesis of N-Alkylpiperazines. [Link]

  • HETEROCYCLES. SYNTHESIS OF PIPERAZINE DERIVATIVES BY CpIr COMPLEX-CATALYZED N-ALKYLATIVE REACTIONS OF ETHANOLAMINES*. [Link]

  • Google Patents.
  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Masaryk University. 1-Alkyl-1-methylpiperazine-1,4-diium Salts. [Link]

  • Google Patents.
  • Caltech. Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. [Link]

  • ACS Publications. Triarylborane-Catalyzed Reductive N-Alkylation of Amines: A Perspective. [Link]

  • PubMed Central. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. [Link]

  • Marshall University. Synthesis of 1,3-DI(4-Pyridinyl)Acetone. [Link]

  • Google Patents. Extraction and purification method of 1-amino-4-methylpiperazine.
  • Google Patents.
  • Organic Syntheses. Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. [Link]

  • Organic Syntheses. LARGE SCALE, GREEN SYNTHESIS OF A GENERATION-1 MELAMINE (TRIAZINE) DENDRIMER. [Link]

  • ResearchGate. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT1A receptor ligands. [Link]

  • ResearchGate. Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. [Link]

  • Semantic Scholar. REACTIONS OF RADICALS GENERATED FROM 1-ETHYL-1,4-DIAZINIUM SALTS. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Methylpiperazin-1-yl)propan-2-one

A Guide to Optimizing Reaction Yield with Chloroacetone and 1-Methylpiperazine Welcome to the technical support center for the synthesis of 1-(4-methylpiperazin-1-yl)propan-2-one. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Optimizing Reaction Yield with Chloroacetone and 1-Methylpiperazine

Welcome to the technical support center for the synthesis of 1-(4-methylpiperazin-1-yl)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the N-alkylation of 1-methylpiperazine with chloroacetone. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize this crucial synthesis.

The reaction between 1-methylpiperazine and chloroacetone is a cornerstone for creating a versatile intermediate in medicinal chemistry.[1][2] However, its efficiency is highly dependent on carefully controlled parameters. This guide will address common challenges in a direct question-and-answer format, providing field-proven insights to maximize your yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent obstacles encountered during the synthesis. Each question outlines a specific problem, its probable causes, and a set of actionable solutions grounded in chemical principles.

Q1: My reaction yield is disappointingly low. What are the most likely causes and how can I fix this?

Low yield is the most common issue, often stemming from suboptimal reaction conditions that favor side reactions or leave starting materials unreacted.

Probable Cause A: Formation of a Quaternary Ammonium Salt (Dialkylation)

1-Methylpiperazine has two nitrogen atoms: a secondary amine (N1) and a tertiary amine (N4). While the secondary amine is the primary nucleophile, the newly formed tertiary amine in the product, 1-(4-methylpiperazin-1-yl)propan-2-one, can be further alkylated by another molecule of chloroacetone. This forms an unwanted quaternary ammonium salt, consuming your product and reducing the final yield.

Solutions:

  • Stoichiometric Control: The most effective strategy is to use a molar excess of 1-methylpiperazine relative to chloroacetone. A ratio of 1.5:1 to 3:1 (1-methylpiperazine:chloroacetone) is recommended. This statistically favors the mono-alkylation of the more abundant starting material over the di-alkylation of the newly formed product.[3]

  • Controlled Addition: Add the chloroacetone dropwise to the reaction mixture containing 1-methylpiperazine and the base. This keeps the instantaneous concentration of the alkylating agent low, further minimizing the risk of a second alkylation event.

Probable Cause B: Inactivation of Nucleophile by Acid Formation

The N-alkylation reaction is a nucleophilic substitution that liberates one equivalent of hydrochloric acid (HCl). Since 1-methylpiperazine is a base, the generated HCl will protonate it, forming a piperazinium salt. This salt is no longer nucleophilic and cannot react with chloroacetone, effectively stopping the reaction.

Solutions:

  • Use of an Acid Scavenger (Base): Incorporate a base into the reaction mixture to neutralize the HCl as it forms.

    • Inorganic Bases: Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are excellent choices. They are inexpensive, non-nucleophilic, and easily removed by filtration after the reaction. Use at least 1.1 to 1.5 molar equivalents relative to chloroacetone.[3][4]

    • Organic Bases: Non-nucleophilic tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can also be used, though their removal during workup can be more complex.

Probable Cause C: Self-Condensation and Polymerization of Chloroacetone

Chloroacetone is a reactive α-haloketone and is notoriously unstable.[5] It can undergo self-condensation or polymerization, especially when exposed to light, heat, or strong bases. This decomposition pathway competes with the desired N-alkylation, consuming the alkylating agent and complicating purification.

Solutions:

  • Purity and Handling: Use high-purity, stabilized chloroacetone. If the purity is suspect, distillation before use is advisable. Store it in a dark, cool place and handle it in a well-ventilated fume hood.[5]

  • Reaction Temperature: Maintain a moderate reaction temperature. Starting at room temperature and gently heating to 40-60°C is often sufficient. Overheating can accelerate the degradation of chloroacetone.

  • Choice of Base: Avoid strong, hard bases like sodium hydroxide or potassium hydroxide, which can aggressively promote the self-condensation of chloroacetone.

Q2: I'm seeing multiple unexpected spots on my TLC plate. How can I identify and minimize these byproducts?

Byproduct formation is a clear sign that reaction conditions are favoring undesired pathways.

Probable Cause A: Impurities in Starting Materials

Commercial chloroacetone can contain impurities like mesityl oxide, which will not participate in the desired reaction and will appear as a separate impurity.

Solutions:

  • Quality Control: Always use reagents from reputable suppliers. Check the certificate of analysis. As mentioned, purifying chloroacetone by distillation can remove non-volatile impurities.

  • Reaction Monitoring: Use a reference spot of each starting material on your TLC plate to track their consumption and distinguish them from new byproducts.

Probable Cause B: Reaction with the Solvent

Certain solvents can participate in side reactions. For instance, using acetone as a solvent can potentially lead to self-condensation reactions catalyzed by the base present. While often used, its reactivity should be considered.

Solutions:

  • Inert Solvent Selection: Choose a relatively inert polar aprotic solvent. Acetonitrile is an excellent choice as it effectively dissolves the reactants and the inorganic base without participating in the reaction. Other options include N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

Troubleshooting Workflow

The following diagram provides a logical decision-making process for troubleshooting common issues in the synthesis.

TroubleshootingWorkflow start Low Yield or High Impurity? check_sm Unreacted Starting Material? start->check_sm check_dialkylation Dialkylation Product Detected (LCMS)? start->check_dialkylation Is main byproduct heavier than product? sol_base Action: Add >1.1 eq. of base (e.g., K2CO3). Ensure anhydrous conditions. check_sm->sol_base Yes sol_time_temp Action: Increase reaction time or gradually increase temperature (monitor by TLC). check_sm->sol_time_temp No sol_stoichiometry Action: Increase molar excess of 1-methylpiperazine. Add chloroacetone dropwise. check_dialkylation->sol_stoichiometry Yes sol_chloroacetone Action: Use high-purity chloroacetone. Keep reaction temperature moderate. check_dialkylation->sol_chloroacetone No success Improved Yield & Purity sol_base->success sol_time_temp->success sol_stoichiometry->success sol_chloroacetone->success

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 1-(4-methylpiperazin-1-yl)acetone

[1] Executive Summary & Chemical Context Compound: 1-(4-methylpiperazin-1-yl)acetone CAS: 15885-04-8 Class: -Aminoketone / Piperazine derivative[1] The Core Challenge: The stability of 1-(4-methylpiperazin-1-yl)acetone i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context

Compound: 1-(4-methylpiperazin-1-yl)acetone CAS: 15885-04-8 Class:


-Aminoketone / Piperazine derivative[1]

The Core Challenge: The stability of 1-(4-methylpiperazin-1-yl)acetone is dictated by its identity as an


-aminoketone .[1] In its free base form, this molecule is thermodynamically prone to self-condensation (dimerization)  and oxidative degradation .[1]

Researchers frequently encounter "ghost peaks" in HPLC or yellowing of solutions.[1] These are rarely random impurities but rather predictable degradation products resulting from improper pH control or storage conditions.[1] This guide provides the mechanistic insight and protocols to prevent these issues.

Mechanism of Instability (The "Why")

To troubleshoot effectively, you must understand the degradation pathway. The primary failure mode is Oxidative Dimerization .[1]

The Degradation Pathway

In neutral or basic solutions, the unprotonated nitrogen of the piperazine ring (the amine) can attack the carbonyl group (the ketone) of a second molecule. This leads to a dihydropyrazine intermediate, which spontaneously oxidizes to form a stable pyrazine derivative .

Key Insight: This reaction is pH-dependent.[1] If the amine is protonated (Acidic pH), it loses its nucleophilicity, and the reaction is blocked.

Visualizing the Degradation Pathway

Figure 1: Mechanistic pathway showing the conversion of the monomer to the pyrazine dimer and the protective role of acidification.

G Monomer 1-(4-methylpiperazin-1-yl)acetone (Free Base) Dimer Dihydropyrazine Intermediate Monomer->Dimer Self-Condensation (Neutral/Basic pH) Salt HCl Salt Form (Stable) Monomer->Salt + HCl (Acidification) Pyrazine Pyrazine Derivative (Yellow/Brown Impurity) Dimer->Pyrazine Oxidation (Air) Salt->Monomer Base

Caption: The free base form is susceptible to dimerization into pyrazine impurities.[2] Acidification (green path) arrests this process by protonating the nucleophilic nitrogen.

Troubleshooting Guide (FAQs)

Issue 1: "My clear solution turned yellow/brown overnight."

Diagnosis: Oxidative Dimerization. The "yellowing" is a classic signature of pyrazine formation or N-oxide accumulation.[1] This occurs rapidly if the compound is dissolved in a non-acidic solvent (like water or DMSO) and exposed to air.[1]

Corrective Action:

  • Check pH: If pH > 7, the degradation is active.

  • Rescue: If the degradation is minor, you may be able to purify via reverse-phase HPLC (acidic mobile phase).[1]

  • Prevention: Always store stock solutions with 1.1 equivalents of HCl or in an acidic buffer.

Issue 2: "I see new peaks in my LC-MS chromatogram."

Diagnosis: Dimer formation or N-Oxidation.

  • Peak A (M+16): Likely the N-oxide .[1] Common in DMSO stocks stored without inert gas.[1]

  • Peak B (Mimer - 2H or similar): The pyrazine dimer .[1] This is the most common impurity for

    
    -aminoketones.[1]
    

Corrective Action:

  • For LC-MS: Ensure your mobile phase uses Formic Acid or TFA (0.1%).[1] The acidic environment stabilizes the analyte during the run.

  • Storage: Switch to storing the compound as a solid HCl salt, not a solution.

Issue 3: "The compound is not dissolving in water."

Diagnosis: Free Base Lipophilicity.[1] While the piperazine ring is polar, the free base form is an oil that may exhibit poor solubility in neutral water compared to its salt form.

Corrective Action:

  • Add 1M HCl dropwise.[1] The hydrochloride salt is highly water-soluble.[1]

Validated Protocols

Protocol A: Preparation of Stable Stock Solutions

Use this protocol for biological assays or long-term storage.

ParameterRecommendationRationale
Solvent DMSO (Anhydrous) or 0.1M HClWater promotes hydrolysis/dimerization at neutral pH.[1]
Concentration 10 mM - 50 mMHigher concentrations favor dimerization kinetics (2nd order reaction).[1]
Additives Essential: 1-2 eq. HClProtonation blocks the nucleophilic amine.[1]
Atmosphere Argon / NitrogenPrevents N-oxide formation.[1]
Temperature -20°C or -80°CSlows thermodynamic degradation.[1]

Step-by-Step:

  • Weigh the target mass of 1-(4-methylpiperazin-1-yl)acetone.[1]

  • If the compound is a free base (oil) : Dissolve in a minimal volume of ethanol, add 1.1 equivalents of HCl (in dioxane or water), and evaporate to generate the stable hydrochloride salt before making the final stock.

  • If using DMSO : Dissolve the free base, then immediately purge with Argon. Store in single-use aliquots.

Protocol B: QC Check via HPLC

Run this check if the stock is >1 month old.

  • Column: C18 Reverse Phase.[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Pyrazines absorb strongly here; the parent aminoketone absorbs weakly).[1]

  • Pass Criteria: Purity > 95%. If a large peak appears at a higher retention time (dimer), discard the stock.

Storage Conditions Summary

FormConditionStability Estimate
Solid (HCl Salt) -20°C, Desiccated> 2 Years
Solid (Free Base) -20°C, Inert Gas6 Months (Prone to yellowing)
Solution (DMSO) -20°C, Argon3-6 Months
Solution (Water, pH 7) 4°C or RT< 24 Hours (Unstable)
Solution (Water, pH < 4) 4°C1-2 Weeks

References

  • Reaction Mechanism (Pyrazine Formation)

    • Title: Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis.[1][3][4][5]

    • Source: Organic & Biomolecular Chemistry (RSC), 2012.
    • Relevance: Establishes the fundamental instability of -amino carbonyls and their dimeriz
    • URL:[Link]

  • Piperazine Oxidation

    • Title: Stereochemistry of oxidation of N-methylpiperidine (Analogous mechanism for piperazines).[1]

    • Source: Tetrahedron, 1972 (Cited via StackExchange/ScienceDirect).[1]

    • Relevance: Describes the susceptibility of N-methylated cyclic amines to N-oxide form
    • URL:[Link][1][2][6]

  • General Handling of Aminoketones

    • Title: Transaminase-Mediated Amine Borrowing via Shuttle Biocatalysis (Discussion of -aminoketone instability).
    • Source: ACS C
    • Relevance: Explicitly states: "α-amino ketones are significantly more susceptible to oxidative dimerization to form pyrazines."[1][7]

    • URL:[Link][1]

  • Compound Data

    • Title: 1-(4-methylpiperazin-1-yl)propan-2-one (PubChem CID 15885-04-8).[1]

    • Source: PubChem.[1][8][9]

    • Relevance: Chemical and physical property data.[1][8][9][10][11][12][13][14][15]

    • URL:[Link][1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Piperazine Ketone Synthesis

Introduction Welcome to the Technical Support Center. This guide addresses the specific challenges encountered during the synthesis of piperazine ketones —typically defined as the N-alkylation of piperazine with -haloket...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges encountered during the synthesis of piperazine ketones —typically defined as the N-alkylation of piperazine with


-haloketones (e.g., phenacyl bromides) or the construction of the ketone moiety via Weinreb amides on a piperazine scaffold.

Low yields in this chemistry are rarely due to "bad luck." They are almost always attributable to three competing distinct failure modes: Bis-alkylation (Polymerization) , Elimination (Enone formation) , or Phase Transfer Loss (Water solubility) .

Part 1: Diagnostic Triage (Start Here)

Before optimizing conditions, you must diagnose where the mass balance is being lost. Use the following logic flow to categorize your issue.

Workflow 1: The Yield Loss Diagnostic Tree

DiagnosticTree Start Start: Low Isolated Yield CheckLCMS Check Crude LCMS/TLC (Before Workup) Start->CheckLCMS Conversion Is Starting Material (SM) Consumed? CheckLCMS->Conversion YesConsumed Yes, SM Consumed Conversion->YesConsumed NoConsumed No, SM Remains Conversion->NoConsumed CheckProduct Is Product Peak Major in Crude? YesConsumed->CheckProduct IssueReactivity ISSUE: Low Reactivity (Nucleophilicity/Sterics) NoConsumed->IssueReactivity  Go to Section 2 YesProduct Yes, Product is Major CheckProduct->YesProduct NoProduct No, Many Impurities CheckProduct->NoProduct IssueIsolation ISSUE: Isolation/Workup (Product lost to Aqueous) YesProduct->IssueIsolation  Go to Section 3 IssueSideRxn ISSUE: Side Reactions (Bis-alkylation/Elimination) NoProduct->IssueSideRxn  Go to Section 2

Figure 1: Diagnostic logic to determine if the failure is chemical (reaction) or physical (isolation).

Part 2: Reaction Optimization (Chemistry Issues)

Scenario A: "I see multiple spots on TLC and a complex mixture on LCMS."

Diagnosis: Bis-alkylation (Over-alkylation). Because the product (a mono-alkyl piperazine) is a secondary amine that is often more nucleophilic than the starting secondary amine (due to electron donation from the alkyl group), it competes for the alkylating agent.

Q: How do I stop the reaction at the mono-alkylated stage? A: You have two primary strategies.

Protocol 1: The "Brute Force" Stoichiometry Method

  • Why: Statistically minimizes the chance of a product molecule encountering an alkyl halide.

  • Method: Use 5.0 to 10.0 equivalents of piperazine relative to the

    
    -haloketone.
    
  • Procedure:

    • Dissolve piperazine (10 eq) in DCM

Optimization

color change and degradation of 1-(4-methylpiperazin-1-yl)acetone

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(4-methylpiperazin-1-yl)acetone. This compound, featuring a tertiary amine and a pipera...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(4-methylpiperazin-1-yl)acetone. This compound, featuring a tertiary amine and a piperazine moiety, is susceptible to specific environmental factors that can lead to color change and chemical degradation, potentially compromising experimental results.[1] This document provides in-depth troubleshooting advice, preventative measures, and analytical protocols to ensure the stability and integrity of your compound throughout its lifecycle in the laboratory.

Frequently Asked Questions (FAQs): Stability and Handling

This section addresses the most common issues encountered by users of 1-(4-methylpiperazin-1-yl)acetone, providing explanations grounded in its chemical structure and offering practical solutions.

Q1: My sample of 1-(4-methylpiperazin-1-yl)acetone has turned yellow/brown. What is causing this color change?

A1: The development of a yellow or brown hue is a common indicator of degradation, primarily due to oxidation. The piperazine and tertiary amine functionalities in the molecule are susceptible to oxidation when exposed to atmospheric oxygen.[2] This process can be accelerated by several factors:

  • Exposure to Air: The primary culprit is molecular oxygen, which can initiate radical chain reactions. The carbons adjacent to the nitrogen atoms are particularly prone to hydrogen abstraction, leading to the formation of colored impurities.[3]

  • Light Exposure (Photo-oxidation): Ultraviolet (UV) or even ambient light can provide the energy needed to initiate oxidative degradation pathways. Storing the compound in clear containers significantly increases this risk.

  • Presence of Metal Ions: Trace metal impurities (e.g., iron, copper) in solvents or from storage containers can act as catalysts, drastically speeding up oxidative degradation.[3][4]

  • Elevated Temperatures: Heat can accelerate the rate of all chemical reactions, including oxidation and other thermal degradation pathways.[2][5]

It is crucial to visually inspect the compound before use. A noticeable color change suggests that the purity has been compromised and may impact experimental outcomes.

Q2: What are the primary chemical degradation pathways for 1-(4-methylpiperazin-1-yl)acetone?

A2: Understanding the potential degradation pathways is essential for developing stable formulations and robust analytical methods. For this molecule, the main pathways are oxidative, thermal, and pH-dependent degradation.

  • Oxidative Degradation: This is the most significant pathway for amines.[2] It can proceed through several mechanisms, including the formation of N-oxides, dealkylation (loss of the methyl or acetone group), and cleavage of the piperazine ring. The presence of oxygen is the key driver for these reactions.[3][4]

  • Thermal Degradation: At elevated temperatures, piperazine and its derivatives can undergo complex decomposition reactions.[5][6] While piperazine itself is relatively resistant to thermal stress, substitutions on the ring can alter this stability.[6] For 1-(4-methylpiperazin-1-yl)acetone, thermal stress could lead to fragmentation or polymerization.

  • pH-Dependent Degradation (Hydrolysis): The stability of piperazine derivatives in aqueous solutions is often highly dependent on pH.[7][8][9] While the core piperazine ring is generally stable, extreme acidic or basic conditions could potentially catalyze the hydrolysis of the imine bond that might form as an intermediate or affect the overall molecular stability. A pH-stability profile should be determined if the compound is to be used in solution for extended periods.

Q3: How can I prevent or minimize the degradation of my compound?

A3: Proper storage and handling are critical to preserving the integrity of 1-(4-methylpiperazin-1-yl)acetone. The following best practices are strongly recommended:

  • Inert Atmosphere: Store the solid compound and its solutions under an inert atmosphere, such as argon or nitrogen, to displace oxygen.

  • Light Protection: Always use amber-colored glass vials or wrap containers in aluminum foil to protect the compound from light.[7]

  • Temperature Control: Store the compound at low temperatures. For long-term storage, -20°C or -80°C is recommended. Refrigeration at 2-8°C is suitable for short-term storage. Avoid repeated freeze-thaw cycles by aliquoting the compound into smaller, single-use quantities.[10]

  • Use High-Purity Solvents: Solvents should be of high purity (e.g., HPLC grade) and free from metal contaminants and peroxides. Using freshly opened solvents is advisable.

  • Prepare Solutions Fresh: Whenever possible, prepare solutions immediately before use. If solutions must be stored, they should be kept under the same inert, dark, and cold conditions as the solid compound.

Q4: My experimental results are inconsistent. Could this be caused by compound degradation?

A4: Absolutely. Inconsistent results in biological assays or analytical measurements are a classic sign of compound instability.[7] Degradation can lead to:

  • Loss of Potency: A decrease in the concentration of the active parent compound will lead to weaker-than-expected biological effects.

  • Formation of Active Impurities: Degradation products may have their own biological activity, leading to confounding or unexpected results.

  • Changes in Physical Properties: Degradation can alter solubility, which affects the effective concentration in your experiments.

If you suspect degradation, it is crucial to re-evaluate your storage and handling procedures and re-qualify your material using an appropriate analytical method like HPLC.

Troubleshooting Guides & Experimental Protocols

This section provides structured workflows to diagnose and solve stability issues.

Visual Workflow for Troubleshooting Degradation

The following diagram outlines a systematic approach to identifying and mitigating degradation of 1-(4-methylpiperazin-1-yl)acetone.

G cluster_observe Observation cluster_diagnose Diagnostics cluster_identify Identification cluster_solve Solution Observe Issue Observed (e.g., Color Change, Inconsistent Data) CheckStorage Review Storage & Handling (Temp, Light, Air Exposure?) Observe->CheckStorage First Step PurityAnalysis Perform Purity Analysis (HPLC-UV, LC-MS) CheckStorage->PurityAnalysis ID_Cause Determine Primary Cause (e.g., Oxidation) PurityAnalysis->ID_Cause Purity < Specification? Requalify Re-qualify Material (Confirm Purity >95%) PurityAnalysis->Requalify Purity OK ForcedDeg Conduct Forced Degradation Study (Oxidative, Thermal, Photo) ID_Impurity Identify Degradants (LC-MS/MS) ForcedDeg->ID_Impurity ID_Impurity->ID_Cause ID_Cause->ForcedDeg Cause Unclear Implement Implement Corrective Actions (Inert gas, Amber vials, -20°C Storage) ID_Cause->Implement Cause Identified Implement->Requalify

Caption: Troubleshooting workflow for degradation issues.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[11][12]

Objective: To assess the stability of 1-(4-methylpiperazin-1-yl)acetone under various stress conditions.

Materials:

  • 1-(4-methylpiperazin-1-yl)acetone

  • HPLC-grade water, acetonitrile, and methanol

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Calibrated oven and photostability chamber

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of 1 mg/mL.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal Stress (Solution): Keep 1 mL of stock solution in a sealed vial.

    • Thermal Stress (Solid): Place a small amount of solid compound in a vial.

    • Photostability: Expose both solid and stock solution to light according to ICH Q1B guidelines.

    • Control: Keep a stock solution protected from light at 2-8°C.

  • Incubation: Place the thermal stress samples in an oven at 60°C. Keep all other liquid samples at room temperature, protected from light (except the photostability sample).

  • Sampling and Analysis: Withdraw aliquots at specified time points (e.g., 2, 8, 24, 48 hours). Neutralize the acid and base samples before injection. Analyze all samples by a suitable HPLC-UV or LC-MS method.

  • Data Interpretation: Compare the chromatograms of stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks (degradants). Aim for 5-20% degradation to ensure that secondary degradation is minimized.[7]

Stress Condition Typical Reagent/Setup Purpose
Oxidation 3% Hydrogen Peroxide (H₂O₂)To simulate oxidative stress from atmospheric oxygen.
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)To assess stability in acidic environments.
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH)To assess stability in alkaline environments.
Thermal Stress 60-80°C OvenTo evaluate the effect of high temperatures on stability.[7]
Photostability ICH-compliant Photostability ChamberTo determine susceptibility to degradation by light.
Table 1: Recommended conditions for a forced degradation study.
Protocol 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately separate the parent compound from all its potential degradation products.

Objective: To develop an HPLC method capable of resolving 1-(4-methylpiperazin-1-yl)acetone from its process impurities and degradation products.

Troubleshooting & Optimization Steps:

  • Column Selection:

    • Start with a standard C18 column.

    • If co-elution occurs, try a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase column, which can offer different interactions with the amine functional groups.

  • Mobile Phase pH:

    • The charge state of the piperazine moiety is pH-dependent. Adjusting the pH of the aqueous mobile phase (e.g., with formic acid or ammonium acetate) can significantly alter the retention and peak shape of the parent compound and its degradants.[7]

  • Organic Modifier:

    • Vary the organic solvent (acetonitrile vs. methanol). Methanol can offer different selectivity for polar compounds compared to acetonitrile.

  • Use of Additives:

    • For basic compounds like this, peak tailing can be an issue. Adding a small amount of a competing base, such as 0.1% triethylamine (TEA), to the mobile phase can improve peak symmetry.[7]

  • Gradient Elution:

    • If isocratic elution fails to provide adequate separation, develop a gradient method. Start with a higher aqueous percentage to retain early-eluting polar degradants and ramp up the organic phase to elute the parent compound and any non-polar impurities.

  • Method Validation:

    • Use the samples generated from the forced degradation study (Protocol 1) to challenge the method. The method is considered stability-indicating if all degradation peaks are baseline-resolved from the parent peak and each other.

Key Degradation Pathways and Prevention

The following diagram illustrates the primary degradation stressors and the recommended preventative measures.

G cluster_stress Degradation Stressors cluster_compound cluster_prevention Preventative Measures Oxygen Oxygen (Air) Compound 1-(4-methylpiperazin-1-yl)acetone Oxygen->Compound causes Oxidation Light Light (UV/Ambient) Light->Compound causes Photo-degradation Heat High Temperature Heat->Compound causes Thermal Degradation Inert Store under Inert Gas (Argon/Nitrogen) Compound->Inert prevents Amber Use Amber Vials (Protect from Light) Compound->Amber prevents Cold Store at Low Temp (-20°C to -80°C) Compound->Cold prevents

Caption: Key degradation stressors and preventative strategies.

References

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. (2025). MDPI. Available from: [Link]

  • Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture. (2021). Industrial & Engineering Chemistry Research - ACS Publications. Available from: [Link]

  • Amine Degradation. (2026). Climate - Sustainability Directory. Available from: [Link]

  • Oxidative degradation of amine solvents for C02 capture. (n.d.). The University of Texas at Austin. Available from: [Link]

  • Oxidative degradation of amines using a closed batch system. (n.d.). Energy Procedia. Available from: [Link]

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (n.d.). Heliyon. Available from: [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). PMC. Available from: [Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016). PubMed. Available from: [Link]

  • Dyeing Properties of Some New Disperse Dyes Containing Piperazine Moiety. (2015). Progress in Color, Colorants and Coatings. Available from: [Link]

  • Thermal degradation of piperazine and its structural analogs. (2025). ResearchGate. Available from: [Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2025). ResearchGate. Available from: [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed. Available from: [Link]

  • Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. (2025). MDPI. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). ResearchGate. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. Available from: [Link]

  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2023). Taylor & Francis Online. Available from: [Link]

  • piperazines: Topics by Science.gov. (n.d.). Science.gov. Available from: [Link]

  • Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions. (2023). MDPI. Available from: [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • 1-(4-Methylpiperazin-1-yl)propan-2-one. (n.d.). PubChem. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Selection for 1-(4-methylpiperazin-1-yl)acetone Extraction

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the appropriate solvent and troubleshooting common issues during the liquid-liquid extraction of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the appropriate solvent and troubleshooting common issues during the liquid-liquid extraction of 1-(4-methylpiperazin-1-yl)acetone. The information presented herein is grounded in established chemical principles and practical laboratory experience to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 1-(4-methylpiperazin-1-yl)acetone to consider for extraction?

A1: Understanding the molecule's properties is the foundation of a successful extraction protocol. 1-(4-methylpiperazin-1-yl)acetone is a basic compound due to the two nitrogen atoms in the piperazine ring. Its structure also includes a polar ketone group, which influences its solubility. Key properties include:

  • Molecular Weight: 156.23 g/mol [1]

  • XLogP3-AA (LogP): -0.2[1] This negative value indicates that the compound is hydrophilic, meaning it has a preference for water over an oily (organic) solvent.

  • Hydrogen Bond Acceptor Count: 3[1] The nitrogen and oxygen atoms can accept hydrogen bonds, contributing to its water solubility.

  • pKa: As a substituted piperazine, it will have two pKa values. For 1-methylpiperazine, the pKa values are around 9.7 and 5.3.[2][3] These values are crucial for manipulating the compound's charge state during extraction.

Q2: Which organic solvents are generally suitable for extracting this compound from an aqueous solution?

A2: Given its hydrophilic nature (LogP of -0.2), a highly polar organic solvent that is immiscible with water is required. Common choices include:

  • Dichloromethane (DCM) / Methylene Chloride: Often effective for extracting polar and basic compounds.[4]

  • Chloroform: Similar to DCM, it can be a good choice for N-substituted piperazines.[2][5]

  • Ethyl Acetate: A moderately polar solvent that can be effective, especially if the aqueous phase is salted out.

  • Mixtures of Solvents: A combination of solvents, such as 3:1 chloroform/isopropanol, can sometimes enhance the extraction of water-soluble organic compounds.[6]

Q3: How does pH adjustment of the aqueous phase improve extraction efficiency?

A3: Adjusting the pH is a critical step in extracting basic compounds like 1-(4-methylpiperazin-1-yl)acetone.[7][8]

  • To extract into the organic phase: The aqueous solution should be made basic (high pH). By adding a base like sodium hydroxide (NaOH), the piperazine nitrogens are deprotonated, making the molecule neutral.[2][9] A neutral organic molecule is significantly more soluble in an organic solvent than its charged (protonated) form.[8] The pH should be adjusted to be at least 2 units above the highest pKa of the compound to ensure it is predominantly in its non-ionized form.[10]

  • To back-extract into an aqueous phase (for purification): The organic extract can be washed with an acidic aqueous solution (e.g., dilute HCl). This will protonate the basic nitrogens, forming a salt that is highly soluble in water, effectively pulling it out of the organic layer.[11][12][13]

Q4: What is "salting out" and when should I use it?

A4: "Salting out" involves adding a high concentration of a salt, like sodium chloride (NaCl), to the aqueous phase.[14] This increases the ionic strength of the aqueous layer, which decreases the solubility of organic compounds and promotes their partitioning into the organic solvent.[13] This technique is particularly useful for improving the extraction efficiency of water-soluble compounds like 1-(4-methylpiperazin-1-yl)acetone.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction process and provides actionable solutions.

Issue 1: Emulsion Formation

An emulsion is a stable mixture of the organic and aqueous phases that fails to separate, often appearing as a cloudy or foamy layer between the two distinct solvent layers.[14][15]

Causes:

  • Vigorous shaking or agitation of the separatory funnel.[14]

  • Presence of surfactant-like impurities in the sample.[14]

  • Use of chlorinated solvents with strongly basic aqueous solutions.[16]

  • High concentrations of the target analyte or other dissolved solids.

Solutions:

Solution Description Causality
Gentle Inversion Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase contact without high shear forces.[14]Reduces the energy input that can lead to the formation of fine droplets and a stable emulsion.
Addition of Brine Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently mix.[16][17]Increases the ionic strength of the aqueous phase, which helps to break the emulsion by forcing the two phases to separate.[14]
Centrifugation If the volume is manageable, transferring the mixture to centrifuge tubes and spinning at a moderate speed can break the emulsion.[14][15]The centrifugal force accelerates the separation of the two phases based on their density differences.
Filtration through Celite or Glass Wool Pass the entire mixture through a pad of Celite or a plug of glass wool in a filter funnel.[17]The filter aid can help to coalesce the fine droplets of the dispersed phase, breaking the emulsion.
Addition of a Different Solvent Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.[14] For example, adding a small amount of ethanol can help.[16]This alters the overall polarity and solvent properties of the mixture, which can destabilize the emulsion.
Allow it to Stand Sometimes, simply letting the separatory funnel stand undisturbed for an extended period can allow the phases to separate.[16]Gravity will eventually cause the denser phase to settle, although this can be time-consuming.
Issue 2: Poor Recovery of the Target Compound

Low yield of 1-(4-methylpiperazin-1-yl)acetone in the organic extract.

Causes:

  • Incorrect pH of the aqueous phase.

  • Insufficient volume or number of extractions.

  • Use of an inappropriate organic solvent.

  • The compound is too water-soluble for the chosen conditions.

Solutions:

Solution Description Causality
Verify and Adjust pH Before extraction, ensure the pH of the aqueous phase is sufficiently basic (pH > 11-12) to fully deprotonate the piperazine nitrogens. Use a pH meter for accurate measurement.As a basic compound, 1-(4-methylpiperazin-1-yl)acetone is most soluble in organic solvents when it is in its neutral, uncharged form.[8]
Increase Number of Extractions Perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL).Partitioning is an equilibrium process. Multiple extractions are more efficient at removing a solute from a liquid than a single extraction with the same total volume of solvent.
"Salting Out" Add solid NaCl or a saturated brine solution to the aqueous phase before extraction.[14]This increases the polarity of the aqueous phase, reducing the solubility of the organic compound and driving it into the organic layer.
Change the Solvent If recovery is still low, consider a more polar, water-immiscible solvent like chloroform or a chloroform/isopropanol mixture.[2][6]A solvent with a polarity that better matches the target compound will improve the partition coefficient in favor of the organic phase.
Issue 3: Only One Phase is Observed

After adding the organic solvent to the aqueous solution, two distinct layers do not form.

Causes:

  • Presence of a water-miscible organic solvent (e.g., ethanol, acetone, THF) from a previous reaction step.[16]

  • The chosen "immiscible" solvent has some miscibility with water, which is exacerbated by other components in the mixture.

Solutions:

Solution Description Causality
Add More Water or Brine Adding more water or a saturated brine solution can often induce phase separation.[16]This dilutes the co-solvent and increases the ionic strength, forcing the organic solvent to separate.
Remove Co-Solvent If a water-miscible solvent is known to be present, remove it via rotary evaporation before beginning the extraction.[17]This eliminates the component that is causing the two phases to be miscible.
Increase Volume of Organic Solvent Adding a larger volume of the organic extraction solvent can sometimes help to establish two distinct phases.This shifts the equilibrium to favor two separate phases.

Experimental Protocols

Standard Liquid-Liquid Extraction Protocol

This protocol provides a starting point for the extraction of 1-(4-methylpiperazin-1-yl)acetone from an aqueous solution.

  • Preparation of the Aqueous Phase:

    • Ensure the aqueous solution containing 1-(4-methylpiperazin-1-yl)acetone is at room temperature.

    • Using a pH meter, adjust the pH of the solution to >11 by the dropwise addition of a concentrated NaOH solution (e.g., 5M NaOH).

    • (Optional but recommended) Add solid NaCl to the aqueous phase until saturation to "salt out" the product.

  • Extraction:

    • Transfer the basified aqueous solution to a separatory funnel of appropriate size.

    • Add a volume of the chosen organic solvent (e.g., dichloromethane or chloroform). A common starting point is a 1:1 volume ratio with the aqueous phase.

    • Stopper the funnel and, while holding the stopper and stopcock firmly, gently invert the funnel 10-15 times to mix the phases. Periodically vent the funnel by opening the stopcock while it is inverted and pointed away from you.

    • Place the funnel back in a ring stand and allow the layers to fully separate.

  • Separation and Collection:

    • Remove the stopper from the top of the funnel.

    • Carefully drain the lower layer. If using a solvent denser than water (like dichloromethane or chloroform), this will be your organic extract.

    • If using a solvent less dense than water (like ethyl acetate), the organic layer will be the upper layer. Drain the lower aqueous layer first, then collect the upper organic layer through the top of the funnel to avoid contamination.

  • Repeat Extraction:

    • Return the aqueous layer to the separatory funnel (if it was drained).

    • Add a fresh portion of the organic solvent and repeat the extraction process (steps 2 and 3) at least two more times to maximize recovery.

  • Combine and Dry:

    • Combine all the organic extracts.

    • Dry the combined organic phase over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter or decant the dried organic solution to remove the drying agent.

  • Solvent Removal:

    • Remove the organic solvent using a rotary evaporator to yield the crude 1-(4-methylpiperazin-1-yl)acetone.

Visualization of the Extraction Workflow

The following diagram illustrates the decision-making process for the acid-base extraction of 1-(4-methylpiperazin-1-yl)acetone.

ExtractionWorkflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase A Aqueous solution containing 1-(4-methylpiperazin-1-yl)acetone B Adjust pH > 11 with NaOH A->B Basify C Add Organic Solvent (e.g., CH2Cl2) B->C D Compound is Neutral (R3N) Partitions to Organic Phase C->D Extract E Organic extract containing neutral compound F Wash with acidic water (e.g., dilute HCl) E->F Purification Step G Compound is Protonated (R3NH+) Partitions to Aqueous Phase F->G H Purified compound in aqueous phase

Caption: Acid-base extraction workflow for 1-(4-methylpiperazin-1-yl)acetone.

Solvent Properties Comparison

The table below summarizes the properties of common solvents for the extraction of 1-(4-methylpiperazin-1-yl)acetone.

Solvent Boiling Point (°C) Density (g/mL) Water Miscibility Notes
Dichloromethane (DCM) 39.61.33ImmiscibleDenser than water. Good for many polar compounds. Can form emulsions.
Chloroform 61.21.49ImmiscibleDenser than water. Similar to DCM, effective for basic compounds.[2]
Ethyl Acetate 77.10.902Slightly MiscibleLess dense than water. Moderate polarity. Salting out is often necessary.
Toluene 110.60.867ImmiscibleLess dense than water. Generally less effective for polar compounds unless modified.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions.
  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil.
  • 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts.
  • Problems with extractions. Chemistry Teaching Labs - University of York.
  • Emulsion Problem Encountered in Extractions. BrainKart.
  • Tips & Tricks: Emulsions. Chemistry - University of Rochester.
  • Liquid-liquid extraction for neutral, acidic and basic compounds.
  • Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University. EduBirdie.
  • Video: Extraction - Concept. JoVE.
  • Liquid-Liquid Extraction Techniques Principles and Optimis
  • 1-(4-Methylpiperazin-1-yl)propan-2-one. PubChem.
  • How to extract/isolate piperazine from water without distillation?.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals.
  • Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering (RSC Publishing).
  • US3764627A - Separation of alcohols and ketones using methylene chloride and water.
  • Workup for Polar and Water-Soluble Solvents. Department of Chemistry : University of Rochester.
  • 1-Acetyl-4-methylpiperazine | C7H14N2O | CID 550758. PubChem - NIH.
  • A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Green Chemistry (RSC Publishing).
  • US2525223A - Preparation of n-substituted piperazines.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC.
  • Comparison between Different Extraction Methods for Determination of Primary Arom
  • Why is pH adjustment important for sample prep methods?. Biotage.
  • Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants.
  • pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties | Industrial & Engineering Chemistry Research.
  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
  • 1-(4-Phenylpiperazin-1-yl)ethanone | C12H16N2O | CID 205876. PubChem.
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.
  • Table 3 from pKa Values of Some Piperazines
  • Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture. INIS-IAEA.
  • 1-Alkyl-1-methylpiperazine-1,4-diium Salts. IS MUNI.
  • pK a values of common substituted piperazines.
  • Solubility of Organic and Inorganic Chemicals in Selected Solvents..
  • Solvent Miscibility Table. Sigma-Aldrich.
  • 1-Acetyl-4-methylpiperazine.pdf. Cheméo.
  • 4-[(4-Ethylpiperazin-1-yl)methyl]aniline Properties. EPA.
  • BB-4027592. Hit2Lead.

Sources

Optimization

crystallization methods for 1-(4-methylpiperazin-1-yl)acetone salts

Technical Support Hub: Crystallization & Isolation of 1-(4-methylpiperazin-1-yl)acetone Salts Executive Summary & Compound Profile 1-(4-methylpiperazin-1-yl)acetone is a tertiary amino-ketone intermediate commonly used i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Crystallization & Isolation of 1-(4-methylpiperazin-1-yl)acetone Salts

Executive Summary & Compound Profile

1-(4-methylpiperazin-1-yl)acetone is a tertiary amino-ketone intermediate commonly used in the synthesis of pharmaceutical agents (e.g., piperazine-based antimicrobials or CNS-active agents).

  • Free Base Characteristics: In its neutral form, this compound is a liquid at room temperature (BP: 68-70 °C at 2 Torr) [1]. It is prone to oxidation (yellowing) and can be difficult to handle in precise stoichiometric quantities.

  • Why Crystallize? Conversion to a salt form (typically Dihydrochloride or Oxalate ) is the standard industry practice to:

    • Stabilize the molecule against oxidation and self-condensation.

    • Purify the compound from unreacted 1-methylpiperazine or chloroacetone starting materials.

    • Solidify the material for easier weighing and storage.

Experimental Protocols: Salt Formation & Crystallization

The following protocols are designed for researchers encountering difficulties with oiling out or low yields.

Protocol A: Preparation of the Dihydrochloride Salt (Standard)

Best for: Final isolation and long-term storage.

Theory: The molecule contains two basic nitrogen centers. Strong acids like HCl will protonate both, forming a dihydrochloride (


) salt. This salt is highly polar and typically crystallizes well from alcoholic solvents.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 g of crude 1-(4-methylpiperazin-1-yl)acetone (free base) in 50 mL of absolute Ethanol (EtOH) or Isopropanol (IPA) .

    • Note: Ensure the solvent is anhydrous to prevent hydrate formation, which can lead to "gooey" solids.

  • Acidification: Cool the solution to 0–5 °C in an ice bath. Slowly add 2.2 equivalents of HCl (using 4M HCl in Dioxane or Acetyl Chloride/MeOH generator).

    • Critical: Maintain temperature <10 °C. Exothermic neutralization can degrade the ketone.

  • Crystallization:

    • Stir at 0 °C for 1 hour. A white precipitate should form.

    • If no solid forms: Add an anti-solvent dropwise.[1] Acetone or Diethyl Ether are effective. Ratio: 1 part reaction mixture to 3 parts anti-solvent.

  • Isolation: Filter the solid under nitrogen (to avoid moisture absorption). Wash the cake with cold Acetone.

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Protocol B: Preparation of the Oxalate Salt

Best for: Purification of crude reaction mixtures containing significant impurities.

Theory: Oxalic acid often forms highly crystalline lattices with piperazines, rejecting impurities that might co-precipitate with HCl.

  • Dissolution: Dissolve 1 equivalent of free base in Methanol (MeOH) (10 mL/g).

  • Acid Addition: Dissolve 1.1 equivalents of Oxalic Acid Dihydrate in warm MeOH. Add this solution to the amine solution.

  • Reflux: Heat the mixture to reflux for 15 minutes to ensure homogeneity.

  • Cooling: Allow to cool slowly to room temperature, then refrigerate (4 °C).

  • Filtration: Collect the white crystalline needles.

Troubleshooting Guide (Q&A)

Q1: My product "oiled out" (formed a separate liquid phase) instead of crystallizing. How do I fix this?

  • Diagnosis: This is the most common issue with amino-ketones. It occurs when the salt is insoluble in the solvent but the supersaturation is too high, or the temperature dropped too fast (Liquid-Liquid Phase Separation).

  • Solution:

    • Re-heat: Heat the mixture until the oil redissolves (add more ethanol if needed).

    • Seed: Cool very slowly. Once the temperature hits ~30 °C, add a "seed crystal" (if available) or scratch the glass wall.

    • Solvent Switch: If using Ether as an anti-solvent, switch to Acetone . Ether can sometimes force precipitation too rapidly.

Q2: The salt turns into a sticky gum upon exposure to air. Is it ruined?

  • Diagnosis: Piperazine dihydrochlorides are often hygroscopic . They absorb atmospheric water rapidly.

  • Solution:

    • The compound is likely chemically intact but physically solvated.

    • Rescue: Redissolve in minimum hot Methanol. Add dry Acetone until cloudy. Store in a freezer (-20 °C). Filter rapidly under a nitrogen cone or in a glovebox. Store in a desiccator.

Q3: The crystals are yellow or brown. Is this an impurity?

  • Diagnosis: Yes. Piperazine derivatives oxidize to N-oxides or form colored oligomers over time.

  • Solution:

    • Perform a Charcoal Treatment .[2] Dissolve the salt in hot methanol/water (9:1). Add Activated Carbon (5 wt%). Stir for 30 mins. Filter hot through Celite. Recrystallize the filtrate.

Technical Data & Visualization

Table 1: Solubility Profile (Estimated for HCl Salt)
SolventSolubility (25 °C)Role in Crystallization
Water Very HighAvoid (Loss of yield)
Methanol HighGood solvent for initial dissolution
Ethanol ModerateIdeal for crystallization (cooling)
Isopropanol Low-ModerateIdeal for crystallization (cooling)
Acetone Very LowExcellent Anti-solvent
Diethyl Ether InsolubleAggressive Anti-solvent
Workflow Visualization

CrystallizationWorkflow Start Crude Reaction Mixture (1-methylpiperazine + chloroacetone) Extraction Workup: Extract into DCM/EtOAc Wash with Brine -> Dry -> Evaporate Start->Extraction FreeBase Crude Free Base (Liquid) (CAS 15885-04-8) Extraction->FreeBase Decision Select Salt Form FreeBase->Decision HCl_Route HCl Route (Standard Isolation) Decision->HCl_Route Stability/Storage Oxalate_Route Oxalate Route (High Purity Req.) Decision->Oxalate_Route Purification Cryst_HCl Dissolve in EtOH/IPA Add HCl (gas/dioxane) Cool to 0°C HCl_Route->Cryst_HCl Cryst_Ox Dissolve in MeOH Add Oxalic Acid Reflux -> Slow Cool Oxalate_Route->Cryst_Ox Check Did it Crystallize? Cryst_HCl->Check Cryst_Ox->Check Success Filter & Dry (Store in Desiccator) Check->Success Yes Fail_Oil Issue: Oiling Out Check->Fail_Oil No (Oiled) Remedy Remedy: 1. Re-heat 2. Add Seed 3. Add Acetone slowly Fail_Oil->Remedy Remedy->Check Retry

Figure 1: Decision logic for salt selection and troubleshooting the crystallization of piperazinyl-acetone derivatives.

References

  • MUNI. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts: Synthesis and Crystallization. (Demonstrates general piperazine salt crystallization protocols using MeOH/HCl). Retrieved February 20, 2026, from [Link]

  • Organic Syntheses. (1985).[3] Peptide Synthesis Using Piperazine Reagents. (Describes handling of piperazine intermediates). Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 1-(4-methylpiperazin-1-yl)acetone Compound Summary. Retrieved February 20, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Handling the Exothermic Reaction of Piperazine with Chloroacetone

Welcome to the technical support center for the alkylation of piperazine with chloroacetone. This guide is designed for researchers, scientists, and drug development professionals who are working with this potent, yet ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the alkylation of piperazine with chloroacetone. This guide is designed for researchers, scientists, and drug development professionals who are working with this potent, yet challenging, exothermic reaction. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting advice necessary to ensure safe, controlled, and reproducible outcomes. This document is structured into a direct-issue Troubleshooting Guide and a broader Frequently Asked Questions (FAQs) section to address both immediate experimental problems and foundational concepts.

Troubleshooting Guide: Immediate-Issue Resolution

This section is formatted to help you quickly diagnose and resolve specific problems you may encounter during the reaction.

Question: My reaction temperature is rising uncontrollably. What are the immediate steps and underlying causes?

Answer: An uncontrolled temperature increase, or "thermal runaway," is the most critical hazard in this reaction. It occurs when the rate of heat generation from the N-alkylation reaction surpasses the rate of heat removal from the reactor.[1][2]

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of chloroacetone.

  • Enhance Cooling: Maximize the flow of your cooling system (e.g., increase coolant flow in the reactor jacket, lower the bath temperature).

  • Dilute (If Safe): If you have a pre-chilled, inert solvent available, adding it can help absorb heat and slow the reaction rate.

  • Prepare for Quenching: Have a quenching agent (e.g., a cold, weak acid solution) ready to neutralize the reaction if control is not re-established.

Root Cause Analysis & Prevention:

  • Cause 1: Addition Rate is Too Fast. The kinetics of this S_N2 reaction are rapid. A high concentration of unreacted chloroacetone leads to an exponential increase in heat generation.

    • Solution: Implement a slow, controlled addition of chloroacetone using a syringe pump or a dropping funnel. Monitor the internal temperature closely; a rise of more than 2-3°C upon addition indicates the rate is too high.

  • Cause 2: Inadequate Cooling Capacity. The ability to remove heat decreases as the reactor scale increases due to a lower surface-area-to-volume ratio.[2] A lab-scale reaction that is manageable in a 100 mL flask may become a serious hazard in a 1 L reactor without proportional cooling upgrades.

    • Solution: Before scaling up, perform reaction calorimetry to determine the heat of reaction and ensure your cooling system can handle the thermal load.[1] For larger scales, consider using a reactor with a cooling jacket and overhead stirring rather than a simple ice bath.[3][4]

  • Cause 3: Poor Mixing. Inadequate agitation can create localized "hot spots" where the concentration of reactants is high, leading to a localized runaway that can propagate through the vessel.[3]

    • Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar, especially for volumes above 250 mL. Ensure the stirring is vigorous enough to maintain a homogenous mixture and temperature throughout the reaction.

Question: My yield is low, and I'm seeing a significant amount of a higher molecular weight impurity. What is happening?

Answer: This is a classic selectivity issue in piperazine chemistry. The likely culprit is the formation of the double-alkylated side product, N,N'-bis(2-oxopropyl)piperazine. Since piperazine has two reactive secondary amine sites, it can react with two equivalents of chloroacetone.

Mechanistic Explanation: Piperazine can undergo a second alkylation reaction after the first one is complete. This is a competitive reaction that can be difficult to control if conditions are not optimized.

Troubleshooting & Optimization:

  • Stoichiometry: Use a large excess of piperazine (e.g., 3-5 equivalents) relative to chloroacetone. This statistically favors the reaction of chloroacetone with an unreacted piperazine molecule over the mono-alkylated product.

  • Slow Addition & Low Temperature: Add the chloroacetone slowly at a low temperature (e.g., 0-5 °C). This keeps the instantaneous concentration of the electrophile low, reducing the chance of a second alkylation.

  • Protection Strategy: For applications requiring the highest purity of the mono-alkylated product, a protection strategy is recommended.[5] Reacting piperazine with an agent like Boc-anhydride (Boc₂O) will selectively protect one nitrogen, leaving the other free to react with chloroacetone. The Boc group can then be removed under acidic conditions.[5]

Frequently Asked Questions (FAQs)

This section addresses broader topics to help you plan and execute your experiment safely and effectively.

1. What are the primary safety hazards associated with this reaction?

  • Thermal Runaway: As detailed in the troubleshooting section, the high exothermicity is the primary hazard.[1][6]

  • Chloroacetone Toxicity: Chloroacetone is a potent lachrymator (tear-producing agent), is toxic if swallowed or inhaled, and is fatal in contact with skin.[7][8] It is also a suspected carcinogen.[7] Always handle it in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles.[9]

  • Piperazine Hazards: Piperazine is a corrosive solid that can cause skin burns and serious eye damage.[10] It is also a respiratory sensitizer. Avoid inhaling the dust by handling it in a fume hood and wearing respiratory protection if necessary.[10][11]

2. What is the fundamental reaction mechanism?

The reaction is a bimolecular nucleophilic substitution (S_N2). The nitrogen atom of piperazine acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetone that is bonded to the chlorine atom. The chlorine atom is displaced as a chloride ion. The presence of a base is often required to neutralize the resulting ammonium salt and regenerate the free amine for further reaction.

G cluster_reactants Reactants cluster_process S_N2 Mechanism cluster_products Products Piperazine Piperazine (Nucleophile) TS Transition State Piperazine->TS Nucleophilic Attack Chloroacetone Chloroacetone (Electrophile) Chloroacetone->TS Mono_Product N-(2-oxopropyl)piperazine TS->Mono_Product Chloride leaves Bis_Product N,N'-bis(2-oxopropyl)piperazine (Side Product) Mono_Product->Bis_Product Second Alkylation

3. How should I choose a solvent for this reaction?

Solvent choice is critical as it affects reaction rates, solubility, and heat transfer.[12][13]

Solvent PropertyImportanceRecommended Solvents
Polarity Aprotic polar solvents can stabilize the transition state, but highly protic solvents might solvate the amine, reducing its nucleophilicity.[14]Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF)
Boiling Point A boiling point well above the reaction temperature provides a safety margin against boiling if a minor exotherm occurs.Toluene, Acetonitrile
Heat Capacity Higher heat capacity allows the solvent to absorb more heat with a smaller temperature increase.Water (if reactants are soluble), DMF
Inertness The solvent must not react with either piperazine or chloroacetone.THF, Toluene, Dichloromethane

4. How can I monitor the reaction's progress?

Since piperazine and its products often lack a strong UV chromophore, direct monitoring can be challenging.[15]

  • Thin-Layer Chromatography (TLC): This is the most common method. Use a suitable staining agent (e.g., ninhydrin for the secondary amine or potassium permanganate) to visualize the spots.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for both qualitative and quantitative analysis of the reaction mixture.[16]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used, but may require derivatization of the piperazine to make it detectable by UV, or the use of an alternative detector like an Evaporative Light Scattering Detector (ELSD).[15][17]

5. What are the key considerations for scaling up this reaction?

Scaling up an exothermic reaction is a significant challenge that requires careful planning and engineering controls.[2][4]

G Start Lab Scale (e.g., 100 mL) Calorimetry Perform Reaction Calorimetry (Measure Heat of Reaction) Start->Calorimetry Step 1: Quantify Hazard HAZOP Conduct Hazard and Operability (HAZOP) Study Calorimetry->HAZOP Step 2: Assess Risk Engineering Select Pilot Reactor (Jacketed, Overhead Stirring, Baffles, Emergency Quench) HAZOP->Engineering Step 3: Design for Safety Control_Strategy Define Control Strategy (Slow Addition, Temp Limits, Automated Cooling) Engineering->Control_Strategy Step 4: Plan Operation Pilot_Run Conduct Pilot Scale Run (e.g., 1-5 L) with Strict Monitoring Control_Strategy->Pilot_Run Step 5: Validate Process Production Full Scale Production Pilot_Run->Production Step 6: Scale to Production

Key Scale-Up Principles:

  • Heat Transfer is Paramount: The surface-area-to-volume ratio decreases dramatically with scale, making heat removal less efficient.[1][2] Never assume that a reaction that was safe in a flask will be safe in a large reactor.

  • Mixing is Critical: Ensure that the mixing is sufficient to maintain a uniform temperature and prevent localized hot spots.[3]

  • Controlled Addition is Non-Negotiable: Use automated dosing systems (pumps) to ensure a slow, consistent, and reliable addition of the limiting reagent (chloroacetone).

  • Develop a Safety Case: Before any scale-up, a thorough risk assessment should be conducted, calculating the potential adiabatic temperature rise to understand the worst-case scenario.[3][18]

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on diketopiperazine formation from N-terminal peptide residues. RSC Publishing.
  • CatSci. (n.d.). Some Scale-Up Considerations.
  • Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • MedchemExpress.com. (2025). Safety Data Sheet.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • Thermo Fisher Scientific. (2018). Safety Data Sheet - Piperazine.
  • Synquest Labs. (n.d.). Chloroacetone Safety Data Sheet.
  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up.
  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • TCI Chemicals. (2025). Safety Data Sheet - Chloroacetone.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • ResearchGate. (2025). Determination of piperazine derivatives in “Legal Highs”.
  • New Jersey Department of Health. (n.d.). Hazard Summary - Chloroacetone.
  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
  • The Chemical Engineer. (2023). Rules of Thumb: Scale-up.
  • H. West-Scantlebury. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • Wikipedia. (n.d.). Piperazine.
  • Indian Academy of Sciences. (2007). Solvent effects in the reaction between piperazine and benzyl bromide.
  • ResearchGate. (2019). Safe scale-up with exothermic reactions.
  • Molecules. (2021). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono.
  • Benchchem. (n.d.). The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance.
  • Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
  • ResearchGate. (n.d.). New Thermal Runaway Risk Assessment Methods for Two Step Synthesis Reactions.
  • Encyclopedia.pub. (2021). Synthesis of Piperazines by C-H Functionalization.
  • Acta Crystallographica Section E. (n.d.). Piperazine-1,4-diyl)dipropan-2-ol.
  • ECHEMI. (n.d.). Piperazine and chloride reaction.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • International Journal of Engineering, Transactions B: Applications. (2025). Quantitative Assessment of Thermal Runaway Risk in a Chemical Reactor: Hybrid Approach.
  • Google Patents. (n.d.). Process for the Manufacture of fused piperazin-2-one derivatives.
  • ACS Omega. (2022). Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature.
  • Dispatches from Molecule World. (2024). “Friedel-Crafty” Reactions with Chloroacetone.
  • ResearchGate. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines.
  • PubMed. (2025). Evaluating inhalation risks and toxicological impacts of lithium-ion battery thermal runaway emissions.
  • Gallagher. (n.d.). Battery Risks 101: Chemistry, Thermal Runaway and Safety Mechanisms.
  • NASA Technical Reports Server. (2014). Mitigating Thermal Runaway Risk in Lithium Ion Batteries.
  • ResearchGate. (2025). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions.

Sources

Reference Data & Comparative Studies

Validation

Comparative H-NMR Analysis Guide: 1-(4-methylpiperazin-1-yl)acetone

Executive Summary & Application Scope Target Compound: 1-(4-methylpiperazin-1-yl)acetone CAS: 15885-04-8 Role: Key intermediate in the synthesis of piperazine-linked pharmaceuticals (e.g., antipsychotics, antihistamines)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Target Compound: 1-(4-methylpiperazin-1-yl)acetone CAS: 15885-04-8 Role: Key intermediate in the synthesis of piperazine-linked pharmaceuticals (e.g., antipsychotics, antihistamines).[1] Analytical Challenge: Distinguishing the product from its highly similar precursors (1-methylpiperazine and chloroacetone) and identifying reduction impurities (alcohols).[1]

This guide provides a comparative analysis of the H-NMR spectrum of 1-(4-methylpiperazin-1-yl)acetone. Unlike standard spectral lists, this document focuses on differential diagnosis —how to prove you have the product and not a mixture of starting materials.

Structural Analysis & Signal Assignment

The molecule consists of three distinct magnetic environments: the methyl ketone tail, the methylene linker, and the N-methylpiperazine core.

Predicted vs. Experimental Shifts (CDCl₃)
LabelFragmentProton CountMultiplicityApprox. Shift (δ ppm)Diagnostic Value
A

3HSinglet2.16 High: Confirms ketone integrity.[1]
B

2HSinglet3.18 Critical: Reaction progress monitor (shifts upfield from precursor).
C Ring

(

to linker)
4HBroad / Triplet2.55 - 2.65Medium: Overlaps often occur.[1]
D Ring

(

to N-Me)
4HBroad / Triplet2.35 - 2.50Medium: Complex multiplet region.[1]
E

3HSinglet2.28 Low: Similar to precursor.[1]

Note: The chemical shift of the methylene linker (Signal B ) is the most sensitive indicator of reaction completion.

Comparative Analysis: Product vs. Alternatives

To ensure purity, you must compare the product's spectrum against its precursors and potential byproducts.

Reaction Monitoring (The "Crossover" Shift)

The synthesis typically involves the alkylation of 1-methylpiperazine with chloroacetone.[1]

  • Precursor (Chloroacetone): The methylene protons attached to the chlorine (

    
    ) appear downfield at ~4.10 ppm .[1]
    
  • Product: Upon substitution by the nitrogen, this signal shifts upfield to ~3.18 ppm .

  • Impurity Flag: Any residual signal at 4.1 ppm indicates incomplete conversion.

Solvent Selection: The DMSO Trap

A critical error in analyzing this compound is the blind use of DMSO-d6.

  • CDCl₃ (Recommended): The methylene linker signal (3.18 ppm) is clear and distinct.[1]

  • DMSO-d6 (Caution): The residual water peak in DMSO typically appears at 3.33 ppm .[1] This often broadens or completely overlaps with the product's critical methylene linker signal (~3.2 ppm), making integration and purity assay impossible.

Table: Solvent Compatibility Matrix

Solvent Residual Peak Product Linker Shift Status
Chloroform-d (CDCl₃) 7.26 ppm ~3.18 ppm Optimal

| DMSO-d6 | 2.50 ppm / 3.33 ppm (


) | ~3.20 ppm | Risk of Overlap  |
| Acetone-d6  | 2.05 ppm | ~3.15 ppm | Avoid  (Overlaps with ketone methyl) |[1]

Experimental Protocol: Self-Validating Analysis

Step 1: Sample Preparation[2]
  • Mass: Weigh 10-15 mg of the oily residue or low-melting solid.

  • Solvent: Add 0.6 mL CDCl₃ (containing 0.03% TMS).

    • Why? To ensure the ketone methyl signal (2.16 ppm) does not merge with solvent peaks (as in Acetone-d6).

  • Filtration: If the sample is a crude reaction mixture containing salts (e.g., TEA·HCl), filter through a small cotton plug into the NMR tube to avoid shimming issues.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H zg30.

  • Scans (ns): 16 (sufficient for >10 mg).[1]

  • Relaxation Delay (d1): Set to 5 seconds .

    • Reasoning: The methyl ketone protons have longer relaxation times (

      
      ).[1] Short delays lead to under-integration of the methyl ketone signal (Signal A), causing a false calculation of stoichiometry relative to the piperazine ring.
      
Step 3: Processing & Validation Logic
  • Reference: Calibrate TMS to 0.00 ppm.

  • Integration: Set the N-Methyl singlet (Signal E, ~2.28 ppm) to 3.00.

  • Validation Check:

    • Does the Ketone Methyl (Signal A) integrate to ~3.0? (If <2.8, check d1 delay).

    • Is the Methylene Linker (Signal B)[1] present at 3.18 ppm with an integral of 2.0?

    • Crucial: Is there a doublet at ~1.1 ppm?

      • Diagnosis: If yes, your ketone has reduced to an alcohol (1-(4-methylpiperazin-1-yl)propan-2-ol).[1]

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for assigning the spectrum and troubleshooting common synthesis issues.

NMR_Analysis_Flow Start Crude Sample 1-(4-methylpiperazin-1-yl)acetone Solvent Solvent Selection: CDCl3 vs DMSO-d6 Start->Solvent Acquisition Acquisition: d1 = 5s, ns = 16 Solvent->Acquisition Use CDCl3 to avoid H2O overlap Check_4_1 Check 4.1 ppm region Acquisition->Check_4_1 Check_3_2 Check 3.18 ppm (Singlet) Check_4_1->Check_3_2 Signal Absent Result_Start Unreacted Precursor (Chloroacetone present) Check_4_1->Result_Start Signal Present Check_1_1 Check 1.1 ppm (Doublet) Check_3_2->Check_1_1 Signal Present (2H) Result_Success Pure Product Confirmed Check_1_1->Result_Success Signal Absent Result_Reduced Impurity Found (Reduced Alcohol) Check_1_1->Result_Reduced Signal Present

Caption: Logic flow for validating product identity and purity using H-NMR markers.

References

  • Comparison of Piperazine Precursors: National Institute of Standards and Technology (NIST). 1-Methylpiperazine Mass & NMR Data. NIST Chemistry WebBook.[2] [Link][1]

  • Solvent Impurity Shifts: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] [Link]

  • General Piperazine Synthesis Monitoring: Mao, H., et al. (2015). Synthesis and dynamic NMR characterization of novel N,N'-substituted piperazines. Journal of Molecular Structure. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the C13-NMR Analysis of 1-(4-methylpiperazin-1-yl)acetone

For researchers and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (C13-NMR), is an indispensa...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (C13-NMR), is an indispensable tool in this endeavor. This guide provides an in-depth analysis of the expected C13-NMR chemical shifts for 1-(4-methylpiperazin-1-yl)acetone, a compound of interest in medicinal chemistry. In the absence of direct experimental data in publicly available literature, this guide will present a detailed prediction of the C13-NMR spectrum, supported by comparative data from structurally related molecules and established principles of NMR spectroscopy. Furthermore, a comprehensive, best-practice protocol for acquiring a high-quality C13-NMR spectrum of this compound is provided.

Predicted C13-NMR Chemical Shifts for 1-(4-methylpiperazin-1-yl)acetone

The structure of 1-(4-methylpiperazin-1-yl)acetone comprises a ketone functional group and an N-methylpiperazine moiety. The predicted C13-NMR chemical shifts are based on the typical ranges for these functional groups and data from analogous compounds.

Molecular Structure and Carbon Numbering

Caption: Structure of 1-(4-methylpiperazin-1-yl)acetone with carbon numbering for NMR assignment.

Table 1: Predicted C13-NMR Chemical Shifts for 1-(4-methylpiperazin-1-yl)acetone

Carbon AtomPredicted Chemical Shift (ppm)Rationale and Comparison
C9 (C=O)205-215The carbonyl carbon of a ketone typically resonates in the downfield region of the spectrum.[1][2][3] The predicted range is consistent with values observed for simple ketones.
C8 (CH2)60-70This methylene carbon is adjacent to a nitrogen atom and a carbonyl group, both of which are electron-withdrawing, leading to a downfield shift.
C2, C6 (piperazine)50-60These carbons are adjacent to a nitrogen atom within the piperazine ring. Their chemical shifts are expected to be similar to those in N-methylpiperazine.
C3, C5 (piperazine)45-55These carbons are also part of the piperazine ring but are beta to the substituent on the other nitrogen, resulting in a slightly more upfield position compared to C2 and C6.
C7 (N-CH3)40-50The N-methyl group's carbon signal is expected in this region, influenced by the nitrogen atom.
C10 (CH3)25-35The methyl group of the acetone moiety is in a typical aliphatic region.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted chemical shifts, it is instructive to compare them with experimentally determined data for structurally similar molecules.

Table 2: Experimental C13-NMR Chemical Shifts of Related Compounds

CompoundCarbon AtomExperimental Chemical Shift (ppm)Solvent
N-Methylpiperazine C2, C655.1CDCl3
C3, C546.1CDCl3
N-CH346.1CDCl3
Acetone C=O206.7CDCl3
CH330.6CDCl3
1-Acetyl-4-methylpiperazine C=O169.1-
Piperazine CH245.9, 41.3-
N-CH346.1-
CO-CH321.4-

Note: The data for 1-Acetyl-4-methylpiperazine is taken from PubChem and lacks solvent information, which can influence chemical shifts.[4]

The chemical shifts of the N-methylpiperazine and acetone fragments provide a strong foundation for our predictions. The carbonyl carbon in 1-acetyl-4-methylpiperazine is part of an amide, which shifts it significantly upfield compared to the ketone in our target molecule.[5] This highlights the importance of considering the specific electronic environment of each carbon atom.

Experimental Protocol for C13-NMR Spectrum Acquisition

This section outlines a robust, step-by-step methodology for acquiring a high-quality C13-NMR spectrum of 1-(4-methylpiperazin-1-yl)acetone. The causality behind each experimental choice is explained to ensure scientific integrity.

Workflow for C13-NMR Spectrum Acquisition

G cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~20-50 mg of 1-(4-methylpiperazin-1-yl)acetone B Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Transfer to a 5 mm NMR tube B->C D Add internal standard (e.g., TMS) if required C->D E Insert sample into the spectrometer D->E F Lock on the deuterium signal of the solvent E->F G Shim the magnetic field for homogeneity F->G H Set acquisition parameters (pulse sequence, temperature, etc.) G->H I Acquire the Free Induction Decay (FID) H->I J Apply Fourier Transform to the FID I->J K Phase the spectrum J->K L Baseline correct the spectrum K->L M Reference the spectrum (e.g., to TMS at 0 ppm) L->M

Caption: A generalized workflow for acquiring and processing a C13-NMR spectrum.

Step-by-Step Methodology

  • Sample Preparation:

    • Rationale: Proper sample preparation is critical for obtaining a high-resolution spectrum. The concentration needs to be sufficient for the relatively insensitive C13 nucleus.[6][7]

    • Protocol:

      • Accurately weigh approximately 20-50 mg of 1-(4-methylpiperazin-1-yl)acetone.

      • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3). Deuterated solvents are used to avoid large solvent signals in the proton spectrum, which can interfere with the lock system, and to provide a lock signal for the spectrometer.[8][9]

      • Transfer the solution to a clean, dry 5 mm NMR tube.

      • If quantitative analysis is desired or precise chemical shift referencing is needed, a small amount of an internal standard like tetramethylsilane (TMS) can be added. TMS is chemically inert and its 12 equivalent protons and 4 equivalent carbons give a single, sharp signal at 0 ppm, which is the standard reference for both 1H and 13C NMR.

  • Spectrometer Setup:

    • Rationale: The spectrometer must be properly tuned and the magnetic field homogenized to ensure accurate and well-resolved signals.

    • Protocol:

      • Insert the NMR tube into the spectrometer's probe.

      • Lock the spectrometer onto the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.[9]

      • Shim the magnetic field by adjusting the shim coils to maximize the field homogeneity across the sample volume. This process minimizes peak broadening and distortion.

  • Data Acquisition:

    • Rationale: The choice of acquisition parameters directly impacts the quality of the final spectrum. For C13-NMR, a sufficient number of scans is necessary to achieve a good signal-to-noise ratio.

    • Protocol:

      • Set the sample temperature, typically 298 K (25 °C).

      • Choose a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments). Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[10]

      • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-220 ppm).

      • Set the number of scans (NS) to a value sufficient for good signal-to-noise, typically ranging from 128 to 1024 scans or more for dilute samples.[10]

      • Set the relaxation delay (D1) to an appropriate value. For qualitative spectra, a D1 of 1-2 seconds is usually sufficient. For quantitative analysis, a much longer D1 (5 times the longest T1 relaxation time) is required to ensure complete relaxation of all nuclei.[11][12]

  • Data Processing:

    • Rationale: The raw data (Free Induction Decay or FID) must be mathematically processed to generate the familiar frequency-domain spectrum.

    • Protocol:

      • Apply a Fourier Transform to the FID to convert the time-domain data into the frequency domain.

      • Phase the resulting spectrum to ensure that all peaks are in the absorptive mode (positive and symmetrical).

      • Apply a baseline correction to obtain a flat baseline.

      • Reference the spectrum by setting the chemical shift of the internal standard (e.g., TMS) to 0 ppm or the residual solvent peak to its known value (e.g., 77.16 ppm for CDCl3).[13]

Factors Influencing Chemical Shifts

It is crucial for researchers to be aware of the factors that can influence C13-NMR chemical shifts, as these can lead to variations from the predicted values.

  • Solvent Effects: The choice of solvent can significantly impact chemical shifts due to interactions between the solvent and the analyte, such as hydrogen bonding and polarity effects.[14][15][16][17] Therefore, it is essential to report the solvent used when presenting NMR data.

  • Temperature: Temperature can affect molecular motion and intermolecular interactions, which in turn can lead to changes in chemical shifts.

  • pH: For compounds with ionizable groups, the pH of the solution can drastically alter the electronic environment and thus the chemical shifts of nearby carbon atoms. For 1-(4-methylpiperazin-1-yl)acetone, protonation of the piperazine nitrogens at low pH would lead to significant downfield shifts of the adjacent carbons.

Conclusion

This guide provides a comprehensive overview of the expected C13-NMR chemical shifts for 1-(4-methylpiperazin-1-yl)acetone, grounded in established NMR principles and comparative data. The detailed experimental protocol offers a reliable methodology for obtaining high-quality spectra. By understanding the predicted spectral features and the factors that can influence them, researchers and drug development professionals can confidently utilize C13-NMR for the structural verification and characterization of this and similar compounds. The combination of predictive analysis and a robust experimental framework empowers scientists to navigate the challenges of structural elucidation with greater certainty and efficiency.

References

  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • Chemical shifts. (n.d.).
  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
  • S. A. Sojka, F. J. Dinan, R. Kovar, and R. A. Wolfe. (1976). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry, 54(9), 1539-1545.
  • Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. (2024, December 23).
  • Merck Millipore. (n.d.). NMR Solvents.
  • Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. (2023, March 29).
  • A. J. Williams, T. D. Farr, and G. E. Martin. (1998). A general 13C NMR spectrum predictor using data mining techniques. Magnetic Resonance in Chemistry, 36(13), S107-S117.
  • TCI (Shanghai) Development Co., Ltd. (n.d.). Deuterated Compounds for NMR.
  • M. E. Elyashberg, A. J. Williams, and G. E. Martin. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research Analytical Chemistry Software.
  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy.
  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines.
  • D. S. Wishart, Y. F. Cui, and R. D. Flegel. (2018). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. ERA - University of Alberta.
  • Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.
  • J. A. N. F. Gomes, R. C. de Sousa, and R. B. de Alencastro. (2003, October 25). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(42), 8976–8984.
  • A. D. Buckingham, T. Schaefer, and W. G. Schneider. (2006, August 12). Solvent effects in proton and 13C N.M.R. chemical shifts of polar compounds. Molecular Physics, 1(4), 361-372.
  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.
  • S. A. Sojka, F. J. Dinan, R. Kovar, and R. A. Wolfe. (n.d.). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Science Publishing.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Chemistry LibreTexts. (2022, July 20). 5.6: 13C-NMR Spectroscopy.
  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • A. Adamczyk-Woźniak, J. Gozdalik, E. Kaczorowska, and A. Sporzyński. (n.d.). 13 C-NMR chemical shifts (ppm) in acetone-d 6 , multiplicity and...
  • Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute.
  • Quantitative NMR Spectroscopy.docx 11/2017. (n.d.).
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift.
  • NMR Facility - Chemistry Department. (2020, May 4). Optimized Default 13C Parameters.
  • H. E. Gottlieb, V. Kotlyar, and A. Nudelman. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Sample Preparation and Positioning - NMR. (n.d.).
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • University of Ottawa NMR Facility Blog. (2008, April 18). The 13C and 13C DEPT Spectrum of "Acetone-d6".
  • The carbon-13 chemical shift of acyl chlorides vs ketones. (2018, December 17).
  • M. A. M. Subir, and R. T. M. de Guzman. (2014, March 6). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1744–1747.
  • 13C | acetone-d6 | NMR Chemical Shifts. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Supporting Information for: New insights into solvent-induced structural changes of 13C labelled metal-organic frameworks by sol.
  • 13-C NMR Chemical Shift Table | PDF | Alkene. (n.d.).
  • D. A. Corcoran, T. J. McPherson, and K. A. Oglesby. (2014, March 6).
  • 1-Methylpiperazine(109-01-3) 13C NMR spectrum. (n.d.).
  • ENFSI. (2019, November 6). GUIDELINE FOR qNMR ANALYSIS.
  • C NMR Spectroscopy. (n.d.).
  • M. Košťál, M. Rouchal, and D. Sýkora. (2015, March 31). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. IS MUNI.
  • 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). (n.d.).
  • M. Monajjemi, F. M. A. Al-Ghamdi, and S. A. A. Al-Ghamdi. (2013). Quantitative Prediction of 13C NMR Chemical... Concepts in Magnetic Resonance.
  • Selected ( 1 H) NMR and ( 13 C) NMR and HMBC chemical shifts of 4a. (n.d.).
  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.).
  • S. H. Lee, S. Y. Lee, and Y. S. Lee. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.
  • PubChem. (n.d.). 1-Acetyl-4-methylpiperazine.
  • PubChem. (n.d.). 1-(4-Methylpiperazin-1-yl)propan-2-one.

Sources

Validation

Comparative Guide to HPLC Methods for Impurity Profiling of 1-(4-methylpiperazin-1-yl)acetone

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the detection and quantification of impurities in 1-(4-methylpiperazin-1-yl)acetone, a key intermediate in pharm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the detection and quantification of impurities in 1-(4-methylpiperazin-1-yl)acetone, a key intermediate in pharmaceutical synthesis. The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to select and develop a robust, sensitive, and efficient analytical method that ensures product quality and regulatory compliance.

The control of impurities is a critical aspect of drug development, mandated by global regulatory bodies like the International Council for Harmonisation (ICH).[1][2] The ICH Q3A guidelines, for instance, set specific thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1][3][4] A well-developed analytical method is the cornerstone of this control strategy, ensuring the safety and efficacy of the final pharmaceutical product.[5][6][7]

The Analytical Challenge: Understanding the Analyte and Its Impurities

1-(4-methylpiperazin-1-yl)acetone is a polar, basic compound. Its structure presents specific challenges for traditional reversed-phase chromatography, such as poor retention and peak tailing. Potential impurities can arise from various sources during synthesis and storage, including unreacted starting materials, by-products, and degradation products.[8]

Hypothesized Impurities:

  • Starting Materials: 1-methylpiperazine, chloroacetone.

  • Process-Related Impurities: Piperazine (a common starting material impurity), N,N'-dimethylpiperazine.

  • Degradation Products: Oxidative or hydrolytic degradation products.

An effective analytical method must be able to resolve the active pharmaceutical ingredient (API) from these and other potential unknown impurities.

Comparative Analysis of Chromatographic Strategies

The selection of the chromatographic mode is the most critical decision in method development. This section compares four distinct approaches for the analysis of 1-(4-methylpiperazin-1-yl)acetone and its impurities.

Method 1: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of the pharmaceutical industry, utilizing a non-polar stationary phase and a polar mobile phase.[9][10] For a basic compound like our target analyte, modifications are necessary to achieve good chromatography.

  • Principle: Separation is based on hydrophobic interactions.[10] To manage the basic nature of the piperazine moiety, a buffered mobile phase at a low pH (e.g., pH 2-3) is essential to ensure consistent ionization and minimize peak tailing.[11]

  • Advantages: High robustness, wide applicability, and extensive industry acceptance.

  • Limitations: Polar impurities may have insufficient retention. The basic analyte can interact with residual silanols on the silica-based column, leading to poor peak shape.

Method 2: Ion-Pair Reversed-Phase HPLC

This technique modifies RP-HPLC by adding an ion-pairing reagent to the mobile phase to enhance the retention of ionic or highly polar compounds.[11][12][13]

  • Principle: An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium octane sulfonate), contains a hydrophobic tail and an ionic head.[14] The hydrophobic tail interacts with the C18 stationary phase, creating a charged surface that can then interact with the positively charged analyte, increasing its retention.[14][15]

  • Advantages: Significantly improves retention and peak shape for basic compounds that are poorly retained in standard RP-HPLC.[14][16]

  • Limitations: Methods can suffer from long equilibration times and reproducibility issues.[14] Ion-pairing reagents are often not compatible with mass spectrometry (MS) detection and can be difficult to remove from the column.[17]

Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as a powerful alternative for the analysis of polar compounds.[18][19][20] It employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[18]

  • Principle: Separation is based on the partitioning of the analyte into a water-enriched layer on the surface of the polar stationary phase.[20][21] HILIC is particularly effective for compounds that are too polar for retention in RP-HPLC.[19][20]

  • Advantages: Excellent retention for polar analytes, often providing orthogonal selectivity to RP-HPLC.[19] The high organic content of the mobile phase can also enhance MS sensitivity.[19]

  • Limitations: HILIC methods can be sensitive to the composition of the injection solvent and may require longer column equilibration times compared to RP-HPLC.[18][21]

Method 4: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent innovation that utilizes columns packed with sub-2 µm particles, operating at higher pressures than conventional HPLC.[22][23][24]

  • Principle: The smaller particle size leads to a dramatic increase in chromatographic efficiency, resulting in significantly improved resolution and shorter analysis times.[22][23][24]

  • Advantages: UPLC offers substantial gains in speed, resolution, and sensitivity, making it ideal for high-throughput impurity profiling.[22][23][24]

  • Limitations: Requires specialized high-pressure instrumentation.

Performance Data Summary

The following table presents a simulated comparison of the expected performance of each method for the analysis of 1-(4-methylpiperazin-1-yl)acetone and a key hypothetical polar impurity (Impurity A).

ParameterRP-HPLC (Buffered)Ion-Pair RP-HPLCHILICUPLC (Reversed-Phase)
Retention Time (API) 4.5 min8.2 min6.1 min2.1 min
Resolution (API/Impurity A) 1.82.53.12.9
Tailing Factor (API) 1.61.11.21.1
Analysis Time 15 min20 min18 min5 min
MS Compatibility GoodPoorExcellentExcellent
Robustness ExcellentModerateGoodExcellent

Recommended Experimental Protocol: Buffered Reversed-Phase HPLC

Based on a balance of performance, robustness, and accessibility, a buffered RP-HPLC method is recommended as a starting point for routine quality control. This method provides a reliable platform for the separation and quantification of key impurities.

Instrumentation and Conditions:
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 2.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 60% B

    • 10-12 min: 60% B

    • 12-13 min: 60% to 5% B

    • 13-15 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:
  • Accurately weigh approximately 25 mg of 1-(4-methylpiperazin-1-yl)acetone.

  • Dissolve in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final volume of 50 mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Visualizing the Workflow and Decision Logic

The selection and implementation of an analytical method follow a logical progression. The diagrams below illustrate the overall workflow and the decision-making process for choosing the most appropriate chromatographic technique.

Workflow cluster_prep Phase 1: Preparation & Scoping cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation & Implementation A Define Analytical Target Profile B Characterize Analyte (Polarity, pKa) A->B C Hypothesize Potential Impurities B->C D Select Chromatographic Method (See Fig. 2) C->D E Optimize Parameters (Mobile Phase, Column) D->E F Perform System Suitability Tests E->F G Validate Method (ICH Q2(R1)) F->G H Implement for Routine QC Testing G->H I Ongoing Method Monitoring H->I

Caption: General workflow for analytical method development.

DecisionTree Start Start: Need to separate polar basic analyte & impurities Q1 Are key impurities very polar / poorly retained in RP-HPLC? Start->Q1 HILIC Primary Choice: HILIC Q1->HILIC Yes RP_Choice Primary Choice: Reversed-Phase HPLC Q1->RP_Choice No Q2 Is peak shape poor (tailing > 1.5)? RP_Choice->Q2 IonPair Consider: Ion-Pair RP-HPLC Q2->IonPair Yes OptimizeRP Action: Optimize pH, Buffer, or use end-capped C18 column Q2->OptimizeRP No Q3 Is faster analysis time critical? OptimizeRP->Q3 UPLC Consider: UPLC Method Q3->UPLC Yes

Sources

Comparative

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(4-Methylpiperazin-1-yl)acetone

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel and existing chemical entities is paramount. Mass s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel and existing chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a detailed fragmentation pattern that serves as a unique molecular fingerprint. This guide offers an in-depth, predictive analysis of the electron ionization (EI) and electrospray ionization (ESI) mass spectrometry fragmentation patterns of 1-(4-methylpiperazin-1-yl)acetone, a substituted piperazine derivative of interest.

While direct experimental data for this specific compound is not widely published, this guide synthesizes established fragmentation principles of analogous piperazine-containing compounds and functional groups to provide a robust, scientifically-grounded predictive comparison. Understanding these fragmentation pathways is crucial for the identification, characterization, and metabolic profiling of this and structurally related molecules.

The Structural Context: Predicting Fragmentation Hotspots

1-(4-Methylpiperazin-1-yl)acetone (MW: 156.23 g/mol , Formula: C8H16N2O) possesses several key structural features that will dictate its fragmentation behavior under mass spectrometric analysis. The molecule comprises a piperazine ring, a tertiary amine (the N-methyl group), another tertiary amine within the ring, and a ketone functionality. These features represent chemically labile sites prone to cleavage upon ionization.

Electron Ionization (EI) vs. Electrospray Ionization (ESI): A Comparative Overview

The choice of ionization technique significantly influences the resulting mass spectrum. Electron Ionization (EI) is a high-energy "hard" ionization method that typically leads to extensive fragmentation, providing rich structural information. In contrast, Electrospray Ionization (ESI) is a "soft" ionization technique that generally results in less fragmentation and a more prominent protonated molecule ([M+H]⁺), making it ideal for determining molecular weight and for subsequent tandem mass spectrometry (MS/MS) experiments.

Predicted Fragmentation under Electron Ionization (EI)

Upon high-energy electron impact, 1-(4-methylpiperazin-1-yl)acetone is expected to undergo significant fragmentation. The molecular ion peak (M⁺) at m/z 156 may be observed, but likely with low intensity due to the molecule's susceptibility to fragmentation. The major fragmentation pathways are predicted to be alpha-cleavage adjacent to the nitrogen atoms and the carbonyl group.

Key Predicted Fragment Ions in EI-MS:

m/z Proposed Fragment Structure Fragmentation Pathway
156[C8H16N2O]⁺Molecular Ion
113[C6H13N2]⁺α-cleavage with loss of the acetyl radical (•COCH3)
99[C5H11N2]⁺Cleavage of the bond between the piperazine ring and the acetone moiety, with charge retention on the piperazine fragment.
84[C4H8N2]⁺•Ring cleavage of the piperazine moiety.
70[C4H8N]⁺Further fragmentation of the piperazine ring.
57[C3H7N]⁺ or [C3H5O]⁺Cleavage of the piperazine ring or formation of an acylium ion.
43[C2H3O]⁺Acylium ion from cleavage of the bond between the carbonyl carbon and the methylene group.
42[C2H4N]⁺Fragment from the piperazine ring.

The base peak in the EI spectrum is likely to be one of the stable, smaller fragments such as the acylium ion at m/z 43 or a fragment from the piperazine ring at m/z 70 or 57.

Proposed EI Fragmentation Pathway

G M [M]⁺• m/z 156 F113 m/z 113 M->F113 - •COCH3 F43 [CH3CO]⁺ m/z 43 M->F43 - •C5H11N2CH2 F99 m/z 99 F113->F99 - CH2 F70 m/z 70 F99->F70 - C2H3 F57 m/z 57 F99->F57 - C2H4N

Caption: Predicted major EI fragmentation pathways for 1-(4-methylpiperazin-1-yl)acetone.

Predicted Fragmentation under Electrospray Ionization (ESI)

In ESI, particularly in positive ion mode, the molecule will readily protonate, likely at one of the nitrogen atoms, to form the protonated molecule [M+H]⁺ at m/z 157. This ion will be the base peak in a full scan ESI-MS spectrum. To induce fragmentation, collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) is required.

Key Predicted Fragment Ions in ESI-MS/MS (CID of m/z 157):

The fragmentation of the [M+H]⁺ ion will likely follow pathways similar to those in EI, but initiated from a protonated species.

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Proposed Fragmentation Pathway
15711443 (CH3CO•)Loss of the acetyl group.
15710057 (C3H5O)Cleavage of the C-N bond between the piperazine and the acetone moiety.
1578770 (C4H8N)Fragmentation of the piperazine ring.
1577186 (C4H8N2)Loss of the neutral methylpiperazine.
1575899 (C5H11N2)Loss of the substituted piperazine radical.

The fragmentation of piperazine derivatives in ESI-MS/MS often involves the cleavage of C-N bonds within the piperazine ring and the bonds connecting substituents to the ring.[1] The presence of the N-methyl group will also influence the fragmentation, potentially leading to the loss of a methyl radical, although this is less common in ESI.

Proposed ESI-MS/MS Fragmentation Pathway

G MH [M+H]⁺ m/z 157 F114 m/z 114 MH->F114 - 43 Da F100 m/z 100 MH->F100 - 57 Da F71 m/z 71 MH->F71 - 86 Da

Caption: Predicted major ESI-MS/MS fragmentation pathways for protonated 1-(4-methylpiperazin-1-yl)acetone.

Experimental Protocol for Verification

To empirically validate these predicted fragmentation patterns, the following experimental setup is recommended:

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 1-(4-methylpiperazin-1-yl)acetone in methanol.

  • For GC-MS (EI) analysis, dilute the stock solution with a suitable volatile solvent like methanol or acetonitrile to a final concentration of 10-100 µg/mL.

  • For LC-MS (ESI) analysis, dilute the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

2. GC-MS (EI) Analysis:

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 1 minute, then ramp to 280°C at 10°C/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-200.

3. LC-MS (ESI) Analysis:

  • Liquid Chromatograph:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute the compound.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120-150°C.

    • Data Acquisition: Full scan MS followed by data-dependent MS/MS of the most abundant precursor ion (m/z 157).

    • Collision Gas: Argon.

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

Conclusion

This guide provides a detailed, predictive comparison of the mass spectrometric fragmentation patterns of 1-(4-methylpiperazin-1-yl)acetone under both EI and ESI conditions. While awaiting empirical validation, these predicted pathways, based on established chemical principles and data from analogous structures, offer a valuable framework for the identification and structural characterization of this compound. The characteristic fragments originating from the piperazine ring and the loss of the acetyl group are expected to be key identifiers. Researchers can utilize this guide to design experiments, interpret data, and accelerate their research and development efforts involving this and related molecules.

References

  • ZHU Na, YU Chen, HUA Zhen-dong, XU Peng, WANG You-mei, DI Bin, SU Meng-xiang. Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 2021, 42(1): 1-7. [Link]

  • Maslar, J. E., et al. Structures of the N,N-disubstituted piperazine derivatives,... ResearchGate. [Link]

  • Kuczyńska, J., et al. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]

  • PubChem. 1-(4-Methylpiperazin-1-yl)propan-2-one. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. 13.2: The Mass Spectrum • Fragmentation. [Link]

Sources

Validation

Comparative Guide: IR Spectral Analysis of Carbonyl Groups in Piperazine Acetone Derivatives

Executive Summary In the development of neuroactive agents and antihistamines, piperazine acetone derivatives (typically -amino ketones) represent a critical pharmacophore. A recurring analytical challenge in their synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of neuroactive agents and antihistamines, piperazine acetone derivatives (typically


-amino ketones) represent a critical pharmacophore. A recurring analytical challenge in their synthesis is distinguishing the target 

-aminoketone moiety from potential byproducts, such as piperazine amides or unreacted simple ketones.

This guide provides a technical comparison of the carbonyl (


) infrared absorption characteristics of piperazine acetone derivatives against their structural analogs. It establishes a self-validating spectral protocol to confirm the presence of the 

-aminoketone linkage versus the amide linkage, a common synthetic impurity.

Theoretical Framework: The Physics of the Shift

The vibrational frequency (


) of the carbonyl bond is governed by Hooke’s Law, approximated as:


Where

is the bond force constant and

is the reduced mass. In piperazine acetone derivatives (e.g., 1-(piperazin-1-yl)propan-2-one), the position of the

peak is modulated by the electronic environment of the

-carbon.[1]
Electronic Effects in Piperazine Acetones

Unlike simple aliphatic ketones, the carbonyl in piperazine acetone derivatives is subjected to the Inductive Effect (-I) of the


-nitrogen atom.
  • Inductive Withdrawal (-I): The electronegative nitrogen pulls electron density through the

    
    -bond framework (
    
    
    
    -carbon).[1] This destabilizes the canonical polar resonance form (
    
    
    ), increasing the double-bond character of the carbonyl.
  • Result: This typically causes a hypsochromic shift (shift to higher wavenumber) compared to simple ketones, pushing the peak toward 1720–1735 cm⁻¹ in the free base form.

  • The "Amide Trap": If the synthesis inadvertently creates an amide (acetyl piperazine), the nitrogen lone pair conjugates with the carbonyl (

    
    -donation), significantly lowering the bond order (
    
    
    
    ) and shifting the peak to 1640–1660 cm⁻¹ .

Comparative Spectral Analysis

The following data compares the target piperazine acetone pharmacophore against common structural alternatives.

Table 1: Carbonyl Peak Comparison ( Stretch)
Compound ClassStructural MotifC=O Frequency (cm⁻¹)IntensityKey Differentiator
Piperazine Acetone

1715 – 1735 Strong, SharpHigh frequency due to

-N inductive effect.[1]
Piperazine Amide

1640 – 1660 Strong, BroadSignificant bathochromic shift due to resonance (Amide I).[1]
Simple Ketone

1710 – 1715 StrongBaseline frequency; lacks

-N shift.[1][2]
Aryl Ketone

1680 – 1700 StrongConjugation with phenyl ring lowers frequency.[1]
Salt Form (HCl)

1725 – 1745 MediumProtonation increases -I effect, raising frequency further.[1]
Visualization of Structural Logic

The following diagram illustrates the decision logic for identifying the derivative based on the carbonyl shift.

CarbonylLogic Start Unknown Piperazine Derivative Analyze C=O Peak Region1 Region: 1640 - 1660 cm⁻¹ Start->Region1 Low Frequency Region2 Region: 1710 - 1735 cm⁻¹ Start->Region2 High Frequency Amide CONCLUSION: Amide Linkage (Impurity/Byproduct) Resonance Dominates Region1->Amide Ketone Check Substituents Region2->Ketone Simple ~1715 cm⁻¹ Simple Aliphatic Ketone Ketone->Simple No Shift AlphaAmino 1720 - 1735 cm⁻¹ Target: Piperazine Acetone Inductive Effect Dominates Ketone->AlphaAmino High Shift (+10-20 cm⁻¹)

Figure 1: Diagnostic logic flow for classifying piperazine carbonyl derivatives via IR spectroscopy.

Experimental Protocol: Self-Validating Analysis

To ensure data integrity, especially when distinguishing between free bases and hydrochloride salts (common in drug development), follow this protocol.

Method A: ATR-FTIR (Preferred for Solids/Oils)

Objective: Rapid screening of the carbonyl environment without hygroscopic interference.

  • Crystal Contact: Ensure the sample covers the entire diamond crystal. Piperazine derivatives can be waxy; apply high pressure using the anvil to ensure intimate contact.

  • Background Subtraction: Run a background scan (air) immediately before the sample to remove atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    interference.
  • Validation Step (The "Amide Check"):

    • Scan range: 4000–600 cm⁻¹.[1]

    • Pass Criteria: Distinct peak >1715 cm⁻¹.

    • Fail Criteria: Peak <1680 cm⁻¹ (indicates amide formation or enolization).[1]

  • Salt Verification: If the sample is an HCl salt, look for the "Broad Ammonium Band" (

    
    ) between 2400–2700 cm⁻¹ . This confirms the nitrogen is protonated, which correlates with a sharper, higher-frequency carbonyl peak (~1730+ cm⁻¹).
    
Method B: Solution Cell ( or )

Objective: Precise frequency determination free from solid-state packing effects (hydrogen bonding).[1]

  • Concentration: Prepare a 0.1 M solution. High concentrations may induce intermolecular H-bonding, lowering the

    
     frequency and mimicking an amide shift.[2]
    
  • Pathlength: Use a 0.1 mm NaCl or KBr cell.

  • Solvent Subtraction: Digitally subtract the pure solvent spectrum.

  • Data Interpretation: In non-polar solvents, the inductive shift of the

    
    -piperazinyl group is most distinct. Expect the peak at 1720 ± 5 cm⁻¹ .
    

Mechanistic Pathway: Synthesis Verification

The following diagram details the spectroscopic checkpoints during the synthesis of a piperazine acetone derivative (e.g., via Mannich reaction or alkylation).

SynthesisCheck Reactants Reactants: Piperazine + Chloroacetone Intermediate Reaction Mixture Reactants->Intermediate Check1 Checkpoint 1: Disappearance of C-Cl (~600-800 cm⁻¹) Intermediate->Check1 Spectrum Final IR Scan Check1->Spectrum Product Target: Piperazine Acetone SideProduct Error: Piperazine Amide Spectrum->Product Peak @ 1720 cm⁻¹ (Ketone) Spectrum->SideProduct Peak @ 1650 cm⁻¹ (Amide)

Figure 2: Spectroscopic checkpoints for verifying the synthesis of piperazine acetone derivatives.

References

  • Spectroscopy Online. (2020).[1] The Carbonyl Group, Part I: Introduction and Ketones. Retrieved from

  • Chemistry LibreTexts. (2023). Infrared Spectra of Some Common Functional Groups: Aldehydes and Ketones. Retrieved from

  • National Institutes of Health (PubChem). (2025).[1] Piperazine Derivative Spectral Data (1-Piperazinepropanol/Ketone analogs). Retrieved from

  • Michigan State University. (2023).[1] Infrared Spectroscopy: Carbonyl Compounds and Amines. Retrieved from

Sources

Comparative

Technical Guide: Distinguishing 1-(4-methylpiperazin-1-yl)acetone from Isomeric Impurities

This guide outlines the technical differentiation of 1-(4-methylpiperazin-1-yl)acetone (Target) from its critical isomeric impurities, specifically focusing on regioisomers arising from C-methylation (e.g., derivatives o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical differentiation of 1-(4-methylpiperazin-1-yl)acetone (Target) from its critical isomeric impurities, specifically focusing on regioisomers arising from C-methylation (e.g., derivatives of 2-methylpiperazine) and structural isomers formed via alternative alkylation pathways.

Executive Summary

1-(4-methylpiperazin-1-yl)acetone (CAS: 15885-04-8), also known as 1-(4-methylpiperazin-1-yl)propan-2-one, is a pivotal intermediate in the synthesis of antipsychotics (e.g., substituted benzamides) and rifamycin antibiotics.

A critical quality control challenge is distinguishing the target molecule from isomeric impurities with the identical molecular formula (


) and molecular weight (156.23  g/mol ). These isomers typically arise from:
  • Regioisomerism: Presence of 2-methylpiperazine in the starting material, leading to C-methylated byproducts.

  • Constitutional Isomerism: Alternative connectivity, such as ring-opened diamines or O-alkylated enols.

This guide provides a multi-modal analytical framework to definitively identify the target against these imposters.

Structural Analysis of Critical Isomers

The target molecule is characterized by a piperazine ring N-substituted with a methyl group and an acetonyl moiety. The primary isomeric threats are C-methylated piperazines .

CompoundStructure DescriptionOriginCritical Distinction
Target N-Methyl, N'-Acetonyl Reaction of 1-methylpiperazine + ChloroacetoneSymmetry: High (approximate). N-Me: Singlet.
Isomer A (Regio) C-Methyl, N-Acetonyl Reaction of 2-methylpiperazine + ChloroacetoneChirality: Chiral center at C2/C3. C-Me: Doublet.
Isomer B (Open) Linear Diamine Ketone Ring opening degradation or alternative synthesisSignals: Loss of cyclic rigidity. Distinct

patterns.
Visualizing the Impurity Pathway

The following diagram illustrates how the "Hidden Impurity" (2-methylpiperazine) in the starting material generates isomeric byproducts that co-elute with the target.

ImpurityPathways SM1 Starting Material: 1-Methylpiperazine Target TARGET: 1-(4-methylpiperazin-1-yl)acetone (N-Me, N-Acetonyl) SM1->Target Major Reaction Impurity Impurity: 2-Methylpiperazine Iso1 ISOMER 1: 1-(3-methylpiperazin-1-yl)acetone (C-Me, N-Acetonyl) Impurity->Iso1 Side Reaction A Iso2 ISOMER 2: 1-(2-methylpiperazin-1-yl)acetone (C-Me, N-Acetonyl) Impurity->Iso2 Side Reaction B Reagent Reagent: Chloroacetone Reagent->Target Reagent->Iso1 Reagent->Iso2

Caption: Pathways forming the target and its difficult-to-separate C-methyl regioisomers.

Method 1: NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) is the only method capable of ab initio structural confirmation without reference standards.

Protocol: High-Resolution -NMR

Solvent:


 or DMSO-

. Frequency: 400 MHz minimum.
Diagnostic Signals Comparison
FeatureTarget: 1-(4-methylpiperazin-1-yl)acetoneIsomer: C-Methyl Derivative (e.g., from 2-Me-Pip)
Methyl Group Singlet (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

ppm)
Integrates to 3H.[1] Indicates N-Me.[2][3][4]
Doublet (

ppm)
Integrates to 3H. Indicates

coupling (

Hz).
Methylene Linker Singlet (

ppm)
Isolated

group.
AB System / Multiplet If the ring is chiral (C-Me), the linker protons become diastereotopic.
Ring Protons Two Triplets / Broad Singlets AA'BB' system (

ppm). Symmetrical.
Complex Multiplets Loss of symmetry due to C-methyl substitution.

Expert Insight: The presence of a doublet in the aliphatic region (0.9 - 1.2 ppm) is the "smoking gun" for C-methyl isomeric impurities. The target molecule contains only singlets (N-Me, Acetyl-Me, Linker) and triplets (Ring), assuming no diastereotopic effects.

Method 2: Mass Spectrometry (MS/MS Fragmentation)

While the molecular ion (


) is identical, fragmentation pathways (MS/MS) reveal structural connectivity.
Experimental Setup
  • Ionization: ESI (Positive Mode).

  • Collision Energy: 15-30 eV.

Fragmentation Logic
  • Target (N-Me):

    • Major fragment: Loss of the acetonyl group (

      
      , mass 57).
      
    • Resultant ion: N-methylpiperazine cation (

      
       101) .
      
    • Secondary fragment: Methylpiperazine ring cleavage.

  • Isomer (C-Me):

    • Major fragment: Loss of acetonyl group.

    • Resultant ion: 2-methylpiperazine cation (

      
       101) .
      
    • Differentiation: The relative abundance of ring-opening fragments differs. The N-methyl group is more labile in certain collision induced dissociation (CID) pathways compared to a C-methyl group which is part of the ring backbone.

Method 3: Chromatographic Separation (HPLC)

Isomers often co-elute on standard C18 columns due to identical lipophilicity (


). Specialized stationary phases are required.
Recommended Protocol: HILIC or Amide Column

Standard reverse-phase (C18) is often insufficient for separating positional isomers of polar amines.

  • Column: XBridge Amide or TSKgel Amide-80 (3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 60% B over 15 minutes.

  • Detection: UV at 210 nm (weak chromophore) or CAD (Charged Aerosol Detection).

Why this works: The C-methyl isomer exposes a secondary amine (NH) or a sterically different tertiary amine environment compared to the target. The HILIC mode exploits these subtle differences in hydrogen bonding capability and basicity (


) to effect separation.

Synthesis Optimization to Eliminate Isomers

To avoid the burden of difficult purification, the synthesis must be designed to exclude isomer precursors.

Validated Workflow
  • Starting Material QC: Assay 1-methylpiperazine for 2-methylpiperazine content using GC-FID. Reject lots with

    
     2-methylpiperazine.
    
  • Reaction Control:

    • Maintain low temperature (

      
      ) during chloroacetone addition to prevent bis-alkylation or polymerization.
      
    • Use inorganic base (

      
      ) in acetone/ACN to favor mono-alkylation.
      
  • Purification:

    • If isomers are detected, fractional distillation is often effective due to boiling point depression caused by the steric bulk of C-methyl groups compared to N-methyl groups.

Summary of Analytical Distinction

TechniqueTarget ResultIsomer Result (Impurity)Confidence

-NMR
Singlet (N-Me) at 2.3 ppmDoublet (C-Me) at 1.1 ppmHigh (Definitive)
HPLC (C18) Single PeakCo-elution (shoulder)Low
HPLC (HILIC) Retention Time

Shifted

(

min)
Medium
MS (Q-TOF)

157.13

157.13 (Exact Mass Match)
Zero (without MS/MS)
References
  • PubChem Compound Summary. 1-(4-Methylpiperazin-1-yl)propan-2-one (CID 10534927).[5] National Library of Medicine. Available at: [Link]

  • MDPI Pharmaceuticals. Analysis of Piperazine Impurities in API Synthesis. Available at: [Link]

Sources

Validation

A Comparative Guide to 1-(4-methylpiperazin-1-yl)acetone and 1-acetyl-4-methylpiperazine for Chemical Researchers

In the landscape of medicinal chemistry and drug development, the piperazine scaffold is a privileged structure, lauded for its ability to fine-tune physicochemical properties such as solubility and basicity, thereby enh...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the piperazine scaffold is a privileged structure, lauded for its ability to fine-tune physicochemical properties such as solubility and basicity, thereby enhancing the pharmacokinetic profiles of drug candidates.[1][2][3] Within this family, derivatives of 1-methylpiperazine are particularly ubiquitous. This guide provides an in-depth comparison of two closely related yet functionally distinct 1-methylpiperazine derivatives: 1-(4-methylpiperazin-1-yl)acetone, an α-amino ketone, and 1-acetyl-4-methylpiperazine, an N-acyl amide.

This document moves beyond a simple cataloging of properties to explore the fundamental differences in their chemical reactivity, synthetic accessibility, and strategic applications in research and development. By understanding the causality behind their distinct behaviors, researchers can make more informed decisions when selecting building blocks for synthesis or reference standards for metabolic studies.

Structural and Physicochemical Divergence

At first glance, the two molecules differ by the mere placement of a carbonyl group. However, this subtle shift creates a profound divergence in their chemical identity, transforming one from a reactive ketone into a stable amide. This fundamental difference is the source of their distinct properties and applications.

  • 1-(4-methylpiperazin-1-yl)acetone is an α-amino ketone . The carbonyl group is part of a propyl chain attached to the N1 position of the piperazine ring. This preserves two basic tertiary amine centers.

  • 1-acetyl-4-methylpiperazine is an N-acyl amide . The carbonyl group is directly attached to the N1 nitrogen, forming an amide bond. This modification effectively neutralizes the basicity of the N1 nitrogen due to resonance delocalization of its lone pair into the carbonyl group.

dot graph "Structural_Comparison" { layout=neato; node [shape=none, margin=0]; rankdir=LR; splines=false;

} caption: "Figure 1: Structural comparison highlighting the key functional group difference."

The impact of this structural change is clearly reflected in their physicochemical properties, summarized below.

Property1-(4-methylpiperazin-1-yl)acetone1-acetyl-4-methylpiperazineReference
IUPAC Name 1-(4-methylpiperazin-1-yl)propan-2-one1-(4-methylpiperazin-1-yl)ethanone[4][5]
Molecular Formula C₈H₁₆N₂OC₇H₁₄N₂O[4][5]
Molecular Weight 156.23 g/mol 142.20 g/mol [4][5]
Topological Polar Surface Area 23.6 Ų23.6 Ų[4][5]
XLogP3 / logP -0.2-0.5[4][5]
Predicted Basic pKa pKa₁ ≈ 9 (N4-Me), pKa₂ ≈ 6-7 (N1-ketone)pKa ≈ 7.5 (N4-Me), N1 is non-basic[6][7]

A critical differentiator is the basicity (pKa). The N-methylated nitrogen (N4) is a moderately strong base in both compounds. However, the N1 nitrogen in 1-(4-methylpiperazin-1-yl)acetone remains a tertiary amine whose basicity is only slightly attenuated by the gamma-ketone. In contrast, the N1 nitrogen in 1-acetyl-4-methylpiperazine is part of an amide and is essentially non-basic under physiological conditions. This has significant implications for drug design, as the number and strength of basic centers dictate solubility, receptor interactions, and off-target effects. For instance, a recent study measured the pKa of 1-acetyl-4-methylpiperazine to be 7.5, confirming that only the N4-methyl group acts as a basic center.[7]

Synthesis and Accessibility

The distinct structures of these compounds necessitate different synthetic strategies. Both are accessible from the common precursor, 1-methylpiperazine, but via fundamentally different chemical transformations: N-alkylation versus N-acylation.

dot graph Synthesis_Workflows { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} caption: "Figure 2: Comparative synthetic workflows from 1-methylpiperazine."

Experimental Protocol: Synthesis of 1-acetyl-4-methylpiperazine

This procedure is adapted from standard N-acylation methodologies for piperazines.[8][9]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-methylpiperazine (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add acetic anhydride (1.05 eq) dropwise to the stirred solution. An optional non-nucleophilic base like triethylamine (1.1 eq) can be added to scavenge the acetic acid byproduct.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or distillation to yield 1-acetyl-4-methylpiperazine.

Experimental Protocol: Synthesis of 1-(4-methylpiperazin-1-yl)acetone

This protocol is based on the general N-alkylation of secondary amines with α-halo ketones.

  • Setup: In a round-bottom flask, combine 1-methylpiperazine (1.0 eq), a weak base such as potassium carbonate (K₂CO₃, 2.0 eq), and a polar aprotic solvent like acetonitrile (ACN).

  • Reagent Addition: Add chloroacetone (1.0 eq) to the suspension. Note: Chloroacetone is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction: Heat the mixture to reflux (approx. 82 °C for ACN) and maintain for 4-12 hours, monitoring for the disappearance of starting materials by TLC or GC-MS.

  • Workup: After cooling to room temperature, filter off the inorganic salts and wash the solid cake with ACN.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or silica gel chromatography to afford 1-(4-methylpiperazin-1-yl)acetone.

The synthesis of the N-acyl amide is typically a more straightforward, higher-yielding reaction that proceeds under milder conditions compared to the N-alkylation, which requires heating and careful control to avoid potential side reactions.

Comparative Reactivity and Strategic Utility

The functional group disparity dictates the synthetic utility of each molecule.

1-(4-methylpiperazin-1-yl)acetone: The Versatile Building Block

As an α-amino ketone, this molecule is a valuable and versatile intermediate for constructing more complex molecular architectures.[10][11][12] The ketone functionality serves as a reactive handle for a wide array of transformations, while the tertiary amines can be used to tune solubility or act as catalytic sites.

  • Carbonyl Chemistry: The ketone can undergo nucleophilic addition with organometallic reagents (e.g., Grignard, organolithium) to form tertiary alcohols. It can be reduced to a secondary alcohol using agents like sodium borohydride, or subjected to reductive amination to introduce further nitrogen-containing substituents.

  • Enolate Chemistry: The α-protons adjacent to the ketone can be deprotonated to form an enolate, enabling α-functionalization via alkylation or aldol-type reactions.

  • Chelation Control: The proximity of the N1 nitrogen and the carbonyl oxygen allows for potential chelation with metal ions, which can be exploited to direct the stereoselectivity of reactions at the carbonyl center.[10]

dot graph AAK_Reactivity { node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#E8F0FE", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];

} caption: "Figure 3: Reactivity map for 1-(4-methylpiperazin-1-yl)acetone."

1-acetyl-4-methylpiperazine: The Metabolic Reference Standard

The utility of 1-acetyl-4-methylpiperazine in drug development is more specialized. The N-acetyl amide bond is significantly more stable and less reactive than the ketone. Its primary role is not as a synthetic intermediate for further elaboration, but rather as a characterization standard.

  • Metabolic Stability: In vivo, secondary amines, including the piperazine moiety, are known substrates for N-acetyltransferases (NATs), particularly the polymorphic NAT2 isozyme.[13] A drug candidate containing an unsubstituted piperazine or 1-methylpiperazine ring can be metabolized to its N-acetyl derivative.

  • Pharmacokinetic Studies: This N-acetylation can significantly alter the drug's properties, affecting its potency, solubility, and clearance rate. Therefore, it is crucial in preclinical and clinical development to synthesize the potential N-acetyl metabolite, like 1-acetyl-4-methylpiperazine, as an analytical standard. This allows for its quantification in plasma and tissue samples, providing a complete picture of the drug's metabolic fate.[13]

  • Chemical Inertness: The amide group is largely unreactive to the common transformations applied to the α-amino ketone, making it an excellent endpoint or a stable modification to block a reactive nitrogen center.

Conclusion for the Practicing Scientist

The choice between 1-(4-methylpiperazin-1-yl)acetone and 1-acetyl-4-methylpiperazine is entirely dependent on the strategic goal of the research.

Choose 1-(4-methylpiperazin-1-yl)acetone when:

  • You require a versatile building block with a reactive handle for further chemical elaboration.

  • Your objective is to synthesize complex molecules where the ketone can be transformed into other functional groups (alcohols, amines, etc.).

  • You are exploring structure-activity relationships and need a scaffold that allows for diversification at the side chain.

Choose 1-acetyl-4-methylpiperazine when:

  • You are developing a drug candidate that contains a 1-methylpiperazine moiety and need to study its metabolism.

  • You require an authentic analytical standard to identify and quantify a potential N-acetyl metabolite in biological matrices.

  • You need to synthesize a derivative where the N1 nitrogen of the piperazine ring must be rendered non-basic and unreactive.

By understanding these fundamental differences in structure, reactivity, and application, researchers can leverage these two valuable chemicals to advance their synthetic and drug development programs with greater precision and insight.

References

  • Yu, L., Kokai, A., & Yudin, A. K. (2007). Preparation and Reactivity of Versatile α-Amino Ketones. The Journal of Organic Chemistry, 72(5), 1737–1741. Available from: [Link]

  • Yu, L., Kokai, A., & Yudin, A. K. (2007). Preparation and reactivity of versatile alpha-amino ketones. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 550758, 1-Acetyl-4-methylpiperazine. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Acetyl-4-methylpiperazine (CAS 60787-05-5). Retrieved from [Link]

  • Desantis, J., Mammoli, A., Eleuteri, M., et al. (2022). pKa values of common substituted piperazines. ResearchGate. Available from: [Link]

  • ChemSynthesis. (2025, May 20). 1-acetyl-4-methylpiperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 122485, 1-(4-Methylpiperazin-1-yl)propan-2-one. Retrieved from [Link]

  • Mondal, P. & Jana, G. (2023). Synthesis of α-amino carbonyl compounds: a brief review. RSC Advances. Available from: [Link]

  • Jones, S., et al. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27046747, 1-Acetyl-4-[(4-methylphenyl)carbonyl]piperazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Retrieved from [Link]

  • Carlile, D. J., et al. (2008). Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds. Xenobiotica, 38(9), 1166-1178. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. Retrieved from [Link]

  • ResearchGate. (2012, February 6). can any body tell me what is the industrial process for the syntheisis of 4-(1-Acetylpiperazin-4-yl)phenol.... Retrieved from [Link]

  • Semantic Scholar. (2009, July 15). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [https://www.semanticscholar.org/paper/Table-3-from-pKa-Values-of-Some-Piperazines-at-(-Khalili-Henni/03d820061e47f712613538466a9b4335c59f086b]([Link]

  • Ali, K. F. & Taha, A. (2017). Syntheses of Medicinal Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83795, 1-Acetylpiperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 205876, 1-(4-Phenylpiperazin-1-yl)ethanone. Retrieved from [Link]

  • designer-drug.com. (n.d.). Preparation of Chloroacetone and Bromoacetone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure 4. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). US4251467A - Continuous preparation of chloroacetone.
  • Vitaku, E., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Available from: [Link]

  • IS MUNI. (2015, March 31). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Retrieved from [Link]

  • ResearchGate. (2024, April 20). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • ResearchGate. (2023, September 22). (PDF) Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Retrieved from [Link]

  • MDPI. (n.d.). Four New Pairs of MetO-Containing Diketopiperazine Enantiomers: Isolation, Synthesis and Potential Anti-Parkinson's Disease Activity. Retrieved from [Link]

Sources

Comparative

Expert Guide: TLC Staining Strategies for Piperazine Derivatives

Introduction: The Piperazine Detection Challenge Piperazine rings are ubiquitous pharmacophores in drug discovery, serving as core scaffolds in antidepressants, antihistamines, and antipsychotics. However, they present a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Detection Challenge

Piperazine rings are ubiquitous pharmacophores in drug discovery, serving as core scaffolds in antidepressants, antihistamines, and antipsychotics. However, they present a distinct analytical challenge in Thin Layer Chromatography (TLC):

  • Weak UV Absorption: Unless conjugated to an aromatic system, the piperazine ring itself is UV-inactive at 254 nm.

  • Secondary Amine Reactivity: Unlike primary amines, the secondary amine of the piperazine ring does not readily form the characteristic "Ruhemann’s Purple" with Ninhydrin, leading to false negatives or faint yellow spots that are easily overlooked.

This guide moves beyond generic staining protocols to provide a chemically grounded selection strategy for piperazine derivatives, focusing on sensitivity, selectivity, and mechanistic validity.

Decision Matrix: Selecting the Right Stain

Not all piperazines are equal. The presence of a free secondary amine (


) versus a tertiary substituted amine (

) dictates the staining chemistry.

PiperazineStainSelection Start Piperazine Derivative Type FreeNH Free Secondary Amine (N-H present) Start->FreeNH Substituted Fully Substituted (Tertiary Amines) Start->Substituted Trace Trace Analysis? (< 1 µg) FreeNH->Trace Routine Routine Monitoring FreeNH->Routine Dragendorff Dragendorff's Reagent (Standard) Substituted->Dragendorff Standard Iodoplatinate Iodoplatinate (High Sensitivity) Substituted->Iodoplatinate High Sensitivity Cl_TMB Chlorine + TMB (Highest Sensitivity) Trace->Cl_TMB Best LOD Routine->Dragendorff Robust Iodine Iodine Vapor (Reversible) Routine->Iodine Quick/Prep

Figure 1: Decision matrix for selecting TLC stains based on piperazine substitution and required sensitivity.

The "Gold Standard": Dragendorff’s Reagent

For most piperazine derivatives (both secondary and tertiary), Dragendorff’s reagent is the most reliable general stain. It functions by forming an insoluble ion-pair complex between the protonated amine and the tetraiodobismuthate anion.

Mechanism



Protocol (Munier Modification)

This modification prevents the rapid degradation of the reagent.

  • Stock Solution A: Dissolve 1.7 g Bismuth Subnitrate and 20 g Tartaric Acid in 80 mL water.

  • Stock Solution B: Dissolve 16 g Potassium Iodide (KI) in 40 mL water.

  • Working Solution: Mix 5 mL Solution A + 5 mL Solution B + 10 g Tartaric Acid + 50 mL water.

    • Stability:[1][2][3] Stock solutions last months; working solution lasts ~2 weeks.

  • Procedure: Spray the plate heavily. Orange spots appear immediately on a yellow background.

  • Optimization: If the piperazine is a free base, spray the plate with dilute HCl first to ensure protonation.

The "Nuclear Option": Chlorine-TMB (For Secondary Amines)

When detection of the secondary amine (


) is critical and concentration is low, the Chlorine-TMB (Tetramethylbenzidine) method offers superior sensitivity, often detecting <0.1 µg.

Safety Note: This replaces the older "Chlorine-o-Tolidine" method. o-Tolidine is a known carcinogen. TMB is a safer, non-carcinogenic analogue with equal performance.

Mechanism

This is a two-step reaction:[4][5]

  • Chlorination: The secondary amine reacts with chlorine to form a chloramine (

    
    ).
    
  • Oxidation: The chloramine oxidizes TMB, turning it blue.




Protocol
  • Chlorination: Place the dry TLC plate in a chamber containing chlorine gas for 5–10 minutes.

    • Generation: Mix 10 mL 10% KMnO4 and 10 mL 10% HCl in a beaker inside the tank.

  • Aeration (Critical): Remove plate and air-dry in a fume hood for 5–10 minutes until the smell of chlorine is gone. Failure to do this will turn the entire background blue.

  • Staining: Spray with TMB Reagent (0.5 g Tetramethylbenzidine in 100 mL dilute acetic acid).

  • Result: Dark blue spots on a white background.

The "Common Trap": Ninhydrin

Researchers often default to Ninhydrin, but for piperazines, it is frequently suboptimal.

  • Primary Amines: React to form Ruhemann’s Purple (Deep Blue/Purple).[6]

  • Secondary Amines (Piperazines): Cannot form the final conjugated system because they lack the second hydrogen required for condensation. They form an Iminium Salt which is yellow/orange and has low contrast.

Recommendation: Only use Ninhydrin if you are monitoring the cleavage of the piperazine ring or if the molecule contains other primary amine groups.

High-Sensitivity Alternative: Iodoplatinate

For tertiary piperazines or alkaloids where Dragendorff is insufficiently sensitive, Iodoplatinate is the preferred alternative.

Protocol
  • Reagent: Mix 3 mL of 10% Hexachloroplatinic Acid with 97 mL water. Add 100 mL of 6% Potassium Iodide solution.

  • Procedure: Spray the plate.

  • Result: Violet to blue-black spots on a pinkish background.

  • Advantage: The spots are often more stable than Dragendorff’s.

Comparative Data Summary

FeatureDragendorff'sChlorine-TMBIodoplatinateNinhydrinIodine Vapor
Target Group

&

Amines
Free

(

Amines)
Nitrogenous Bases

Amines
Universal
Sensitivity (LOD) High (~1-5 µg)Extreme (<0.1 µg)High (~0.5-1 µg)Low for PiperazineModerate (~10 µg)
Color Orange / Red-BrownDark BlueViolet / BrownYellow (weak)Brown
Selectivity High (Alkaloids)High (N-H bonds)HighHigh (

)
Low (Lipids/General)
Stability Fades (hours)StableStableStableReversible (mins)
Destructive? YesYesYesYesNo

Experimental Workflow Visualization

The following diagram illustrates the logical flow for processing a TLC plate containing a piperazine derivative.

TLCWorkflow Step1 Step 1: Elution (Run TLC Plate) Step2 Step 2: Dry Completely (Remove Solvent) Step1->Step2 Step3 Step 3: UV Visualization (254 nm) Step2->Step3 Check Spots Visible? Step3->Check Mark Mark Spots with Pencil Check->Mark Yes Stain Select Chemical Stain (See Decision Matrix) Check->Stain No (or Confirmation) Mark->Stain ProcessA Dragendorff/Iodoplatinate: Spray & Observe Stain->ProcessA General ProcessB Chlorine-TMB: Chlorinate -> Aerate -> Spray Stain->ProcessB High Sensitivity (N-H) Result Calculate Rf & Analyze ProcessA->Result ProcessB->Result

Figure 2: Standard Operating Procedure (SOP) for TLC analysis of piperazine derivatives.

References

  • Munier, R., & Macheboeuf, M. (1951). Microchromatographie de partage sur papier des alcaloïdes et de diverses bases azotées biologiques. Bulletin de la Société de Chimie Biologique, 33, 846-856.
  • Friedman, M. (2004).[6] Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Biomedical Sciences. Journal of Agricultural and Food Chemistry, 52(3), 385–406.[6] Link

  • Touchstone, J. C. (1992). Practice of Thin Layer Chromatography (3rd ed.). Wiley-Interscience. (Source for Iodoplatinate and Chlorine-Tolidine protocols).[7]

  • Hahn-Deinstrop, E. (2007). Applied Thin-Layer Chromatography: Best Practice and Avoidance of Mistakes. Wiley-VCH. (Comprehensive guide on staining artifacts and safety).
  • Smith, J. (1969). Chromatographic and Electrophoretic Techniques. W. Heinemann.

Sources

Validation

UV-Vis absorption characteristics of 1-(4-methylpiperazin-1-yl)acetone

The following guide details the UV-Vis absorption characteristics of 1-(4-methylpiperazin-1-yl)acetone, structurally analyzing its chromophores and comparing it against key alternatives and precursors. Comparative Analys...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the UV-Vis absorption characteristics of 1-(4-methylpiperazin-1-yl)acetone, structurally analyzing its chromophores and comparing it against key alternatives and precursors.

Comparative Analysis & Characterization Guide[1]

Executive Summary

1-(4-methylpiperazin-1-yl)acetone (CAS: 15885-04-8) is a


-amino ketone intermediate used frequently in the synthesis of pharmaceutical ligands and designer drug analogs. Its UV-Vis absorption profile is characterized by two distinct features: a high-intensity end-absorption in the deep UV (<210 nm) driven by the piperazine moiety, and a weak, solvatochromic band near 270–280 nm attributed to the ketone carbonyl (

) transition.

This guide compares the compound against its parent precursors (Acetone, 1-Methylpiperazine) and its structural isomer (1-Acetyl-4-methylpiperazine) to provide a robust method for identification and purity assessment.

Structural Chromophore Analysis

To understand the spectrum, we must deconstruct the molecule into its constituent chromophores. The molecule consists of a saturated piperazine ring linked via a methylene bridge to an acetone moiety.

MoietyElectronic TransitionExpected

Extinction Coefficient (

)
Note
Piperazine Ring

(Amine)
< 200 nmHigh (> 1000)Manifests as strong "end absorption" or cutoff in common solvents.
Carbonyl (C=O)

~190 nmHighUsually obscured by solvent or amine absorption.
Carbonyl (C=O)

270 – 280 nm Low (~15–30 M

cm

)
The diagnostic band for this compound. Forbidden transition.

Critical Structural Insight: Unlike amides (e.g., 1-acetyl-4-methylpiperazine), the nitrogen lone pair in this molecule is separated from the carbonyl by a methylene group (-CH


-). Therefore, no conjugation  exists between the amine and the ketone. The spectrum is essentially the sum of 1-methylpiperazine and acetone.

Comparative Spectral Characteristics

The following table contrasts 1-(4-methylpiperazin-1-yl)acetone with its primary alternatives and potential impurities.

Table 1: Comparative UV-Vis Data (Methanol/Ethanol)
CompoundPrimary Feature (

)
Cutoff (

)
Spectral Signature
1-(4-methylpiperazin-1-yl)acetone ~275 nm (Weak) ~220 nmDistinct weak hump at 275 nm; sharp rise <220 nm.
Acetone (Precursor)271 nm (Water) / 279 nm (Hexane)330 nmClean peak at ~275 nm; transparent <230 nm (if high purity).
1-Methylpiperazine (Precursor)< 210 nm (End absorption)~215 nmNo peak >220 nm. Transparent in near UV.
1-Acetyl-4-methylpiperazine (Amide Analog)~210–220 nm (Strong)~240 nmNo peak at 275 nm. Strong amide band masks deep UV.
Solvatochromic Effects

The diagnostic carbonyl band (~275 nm) exhibits hypsochromic shifts (Blue Shift) with increasing solvent polarity.

  • Non-polar (Hexane):

    
     nm. The ground state (
    
    
    
    electrons) is less stabilized than in polar solvents.
  • Polar Protic (Water/Methanol):

    
     nm. Hydrogen bonding stabilizes the lone pair of the oxygen, increasing the energy gap for the 
    
    
    
    transition.

Experimental Validation Protocol

This protocol ensures accurate characterization and differentiation from impurities.

Phase A: Sample Preparation

Objective: Prepare a solution suitable for detecting the weak


 transition without saturating the detector with the amine absorption.
  • Solvent Selection: Use HPLC-grade Methanol or Acetonitrile .

    • Avoid: Acetone (obviously) and Benzene (strong UV cutoff).

    • Note: Water is acceptable but will blue-shift the peak to ~265 nm.

  • Concentration Strategy:

    • Prepare a stock solution of 10 mM .

    • The extinction coefficient (

      
      ) at 275 nm is very low (~20). To see an absorbance (Abs) of ~0.5, you need a high concentration:
      
      
      
      
    • Recommendation: Start with 20 mM to visualize the ketone peak. Dilute to 0.1 mM to analyze the deep UV amine cutoff.

Phase B: Measurement & Validation

System: Double-beam UV-Vis Spectrophotometer (Range: 190–400 nm).

  • Baseline Correction: Run a blank with pure solvent.

  • Scan 1 (High Conc. 20 mM): Focus on 240–350 nm.

    • Success Criteria: Observation of a broad, low-intensity Gaussian band centered at 270–280 nm.

  • Scan 2 (Low Conc. 0.1 mM): Focus on 190–240 nm.

    • Success Criteria: Steep absorption edge rising below 220 nm.

  • Acidification Test (Self-Validating Step):

    • Add 1 drop of dilute HCl to the cuvette.

    • Result: The amine nitrogen becomes protonated (ammonium). The deep UV end-absorption (<210 nm) will shift/change intensity, but the 275 nm carbonyl peak should persist (though slightly shifted due to ionic strength/inductive effects).

    • If the 275 nm peak disappears: The sample was likely an enamine or imine impurity, not the ketone.

Diagnostic Workflow (Decision Tree)

The following diagram outlines the logical flow for identifying the compound based on spectral features.

UV_Characterization_Flow Start Start: Acquire UV-Vis Spectrum (200 - 400 nm) Check_275 Is there a weak band at 270-280 nm? Start->Check_275 Check_DeepUV Is there strong absorption < 220 nm? Check_275->Check_DeepUV Yes Result_Amide Suspect: Amide Analog (1-Acetyl-4-methylpiperazine) Check_275->Result_Amide No (Only strong UV <240nm) Result_Amine Suspect: 1-Methylpiperazine (Missing Ketone) Check_275->Result_Amine No (Transparent >220nm) Result_Ketone Confirmed: 1-(4-methylpiperazin-1-yl)acetone (Ketone + Amine present) Check_DeepUV->Result_Ketone Yes Result_Acetone Suspect: Acetone Only (Missing Amine) Check_DeepUV->Result_Acetone No (Transparent <230nm)

Figure 1: Logical decision tree for UV-Vis identification of 1-(4-methylpiperazin-1-yl)acetone.

References

  • National Institute of Standards and Technology (NIST). "Acetone UV-Vis Spectrum." NIST Chemistry WebBook, SRD 69. Accessed February 20, 2026. [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 10534927, 1-(4-Methylpiperazin-1-yl)propan-2-one." PubChem. Accessed February 20, 2026. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (Reference for transitions in ketones and auxochromic effects of amines).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Reference for distinguishing amides vs. ketones via UV).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4-methylpiperazin-1-yl)acetone

Comprehensive Safety & Handling Guide for 1-(4-methylpiperazin-1-yl)acetone As a Senior Application Scientist, it is imperative to move beyond mere procedural instructions and cultivate a deep-seated culture of safety an...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide for 1-(4-methylpiperazin-1-yl)acetone

As a Senior Application Scientist, it is imperative to move beyond mere procedural instructions and cultivate a deep-seated culture of safety and operational excellence within the laboratory. This guide for handling 1-(4-methylpiperazin-1-yl)acetone is structured to provide not just a set of rules, but a framework for thinking critically about chemical safety. By understanding the "why" behind each precaution, you, the researcher, are empowered to make informed decisions that ensure your safety and the integrity of your work.

The following information is synthesized from safety data sheets of analogous compounds, including acetone and various piperazine derivatives, to provide a robust safety protocol in the absence of a specific Safety Data Sheet (SDS) for 1-(4-methylpiperazin-1-yl)acetone. The core principle here is to treat the substance with the caution merited by its constituent chemical moieties.

Hazard Analysis: A Predictive Approach

Given its structure, 1-(4-methylpiperazin-1-yl)acetone is anticipated to exhibit a hazard profile influenced by both the acetone backbone and the N-methylpiperazine functional group.

  • Flammability: The acetone component suggests that this compound is likely a flammable liquid and vapor.[1][2] All work should be conducted away from ignition sources.[1][2][3]

  • Eye Irritation: Both acetone and piperazine derivatives are known to cause serious eye irritation.[1][2][4][5]

  • Skin Corrosion/Irritation: Piperazine and its derivatives can be corrosive or irritating to the skin, potentially causing chemical burns or allergic skin reactions.[6][7][8]

  • Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation, and potentially more severe effects such as drowsiness or dizziness, characteristic of some organic solvents.[3][4][5][9]

  • Specific Target Organ Toxicity: Some piperazine compounds have been shown to cause damage to organs through prolonged or repeated exposure.[10]

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is your most immediate and critical control measure. The following table outlines the recommended PPE for handling 1-(4-methylpiperazin-1-yl)acetone.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low Volume Handling (<100 mL) in a well-ventilated fume hood Tightly fitting safety goggles with side-shields.[4]Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves prior to use.[2][4]Standard laboratory coat.Not typically required if handled in a certified chemical fume hood.
High Volume Handling (>100 mL) or handling outside of a fume hood Face shield in addition to safety goggles.[3]Double-gloving with chemical-resistant gloves.Chemical-resistant apron over a flame-retardant lab coat.A NIOSH-approved respirator with an organic vapor cartridge is recommended.[4]
Spill Cleanup Face shield and safety goggles.Heavy-duty chemical-resistant gloves.Chemical-resistant suit or coveralls.A self-contained breathing apparatus (SCBA) may be necessary for large spills.[2][8]

Safe Handling and Operational Plan

A systematic approach to handling this compound will minimize exposure and reduce the risk of incidents.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of 1-(4-methylpiperazin-1-yl)acetone should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[3][4][11]

  • Ignition Sources: Due to its likely flammable nature, ensure the work area is free of open flames, hot surfaces, and spark-producing equipment.[1][2][12] Use non-sparking tools and explosion-proof equipment where necessary.[3][4][6]

  • Static Discharge: Take precautionary measures against static discharge.[1][2][6] Ground and bond containers and receiving equipment during transfers.[1][3]

Procedural Workflow for Safe Handling

The following workflow provides a step-by-step guide for safely handling 1-(4-methylpiperazin-1-yl)acetone.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Safety Data Sheet (or analogous data) prep2 Inspect and Don Appropriate PPE prep1->prep2 prep3 Ensure Fume Hood is Operational prep2->prep3 prep4 Prepare Spill Kit and Emergency Contacts prep3->prep4 handle1 Ground and Bond Containers handle2 Dispense Compound in Fume Hood handle1->handle2 handle3 Keep Container Tightly Closed When Not in Use handle2->handle3 post1 Decontaminate Work Area post2 Segregate and Label Waste post1->post2 post3 Doff and Dispose of Contaminated PPE post2->post3 post4 Wash Hands Thoroughly post3->post4 cluster_prep cluster_prep cluster_handling cluster_handling cluster_prep->cluster_handling cluster_post cluster_post cluster_handling->cluster_post

Caption: A procedural workflow for the safe handling of 1-(4-methylpiperazin-1-yl)acetone.

Emergency Procedures: Planning for the Unexpected

First Aid Measures
  • Inhalation: Remove the individual to fresh air.[1][3][7] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][7]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][7][9] Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][7] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[1][5][7]

  • Ingestion: Do NOT induce vomiting.[13] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[1] Seek immediate medical attention.[5]

Spill Response
  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating drafts that could spread the vapor.

  • Contain: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[3]

  • Clean: Carefully collect the absorbed material into a sealed, labeled container for disposal.[4]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan: Responsible Stewardship

All waste generated from the handling of 1-(4-methylpiperazin-1-yl)acetone must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.[1][4]

  • Disposal: Dispose of the waste through a licensed chemical waste disposal company, following all local, state, and federal regulations.[1][3][4] Do not dispose of this chemical down the drain.[2][4]

References

  • Safety Data Sheet. (2024, June 18). Google Cloud.
  • SAFETY DATA SHEET. (2025, August 12). Sigma-Aldrich.
  • Chemical Safety Data Sheet MSDS / SDS - 1-(N-METHYLPIPERIDIN-4-YL-METHYL)PIPERAZINE. (2023, April 29). ChemicalBook.
  • SAFETY DATA SHEET. (2024, August 23). Merck Millipore.
  • Safety Data Sheet. (n.d.). Riedel-de-Haen.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • CCOHS: Acetone. (2025, August 28). Canadian Centre for Occupational Health and Safety.
  • Piperazine. (n.d.). Santa Cruz Biotechnology.
  • PIPERAZINE ANHYDROUS FOR SYNTHESIS. (n.d.). Loba Chemie.
  • SAFETY DATA SHEET - Acetone. (n.d.). State of Michigan.
  • SAFETY DATA SHEET. (2025, September 10). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, December 20). Fisher Scientific.
  • SAFETY DATA SHEET. (2009, April 28). Fisher Scientific.
  • Safety Data Sheet for Acetone. (n.d.). ChemSupply Australia.
  • SAFETY DATA SHEET. (2018, January 18). Fisher Scientific.
  • SAFETY DATA SHEET. (2010, November 24). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2024, March 8). CORECHEM Inc..
  • Acetone. (n.d.). Airgas.
  • Material Safety Data Sheet. (n.d.). NC State ISE.
  • Piperazine, anhydrous,6255E-2,2022/06/08 - Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD..
  • SAFETY DATA SHEET. (2023, August 25). Fisher Scientific.
  • SAFETY DATA SHEET. (2024, May 24). Actylis Lab Solutions.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methylpiperazin-1-yl)acetone
Reactant of Route 2
Reactant of Route 2
1-(4-methylpiperazin-1-yl)acetone
© Copyright 2026 BenchChem. All Rights Reserved.